(-)-Sweroside
説明
Structure
3D Structure
特性
IUPAC Name |
(3S,4R,4aS)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2,6-8,10-13,15-20H,1,3-5H2/t7-,8+,10-,11-,12+,13-,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJGJMKGNMDJCI-ZASXJUAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161955 | |
| Record name | Sweroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14215-86-2 | |
| Record name | (-)-Sweroside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14215-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sweroside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014215862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sweroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SWEROSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3YG76417O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(-)-Sweroside: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
(-)-Sweroside, a secoiridoid glycoside found in various medicinal plants, has emerged as a promising natural compound with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the chemical properties, biological activities, and mechanisms of action of this compound. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the intricate signaling pathways modulated by this compound. The multifaceted therapeutic potential of this compound, including its anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective effects, is highlighted, offering a foundation for future research and clinical translation.
Chemical Properties
This compound is a monoterpenoid glycoside with the molecular formula C₁₆H₂₂O₉ and a molecular weight of 358.34 g/mol .[1] It is characterized as an odorless, bitter-tasting powder with high stability.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂O₉ | [1][3] |
| Molecular Weight | 358.34 g/mol | [1] |
| CAS Number | 14215-86-2 | [1][3] |
| Melting Point | 106-109 °C | [3] |
| Solubility | Soluble in water, methanol, chloroform, DMSO; Insoluble in petroleum ether | [4] |
| Appearance | White to off-white solid | [4] |
Biological Activities and Efficacy
This compound exhibits a remarkable range of biological activities, positioning it as a strong candidate for therapeutic development. Its efficacy has been demonstrated in numerous preclinical studies, with key quantitative data summarized below.
Anti-inflammatory Activity
This compound exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.[5][6] It has been shown to suppress the release of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), IL-6, and IL-8.[2][5] Furthermore, it inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes pivotal to the inflammatory process.[5]
| Assay/Model | Organism/Cell Line | Concentration/Dose | Observed Effect | Reference |
| Chronic Liver Injury Model | Rat | 75-250 mg/kg (oral) | Alleviation of hepatic inflammation and promotion of liver repair. | [5] |
| LPS-induced Acute Lung Injury | Mouse | Not specified | Reduction of inflammatory cell infiltration and pro-inflammatory cytokine levels. | [3] |
| Palmitic Acid-induced Endothelial Inflammation | Mouse Aortic Endothelial Cells (MAECs) | 1 µg/mL | Attenuation of endothelial inflammation, apoptosis, and adhesion responses. | [7] |
| LPS-induced Inflammation | RAW264.7 Macrophages | Not specified | Suppression of pro-inflammatory cytokines. | [1] |
| High Glucose-induced Inflammation | Human Kidney (HK-2) Cells | 25, 50, 100 µM | Inhibition of inflammatory cytokine secretion (TNF-α, IL-1β, VCAM-1). | [8] |
Antioxidant Activity
The antioxidant properties of this compound are a cornerstone of its therapeutic potential. It functions by enhancing the activity of endogenous antioxidant enzymes and directly scavenging free radicals.[2]
| Assay | Result | Reference |
| ABTS Radical Scavenging | 0.34 ± 0.08 mg Trolox Equivalents (TE)/g | [9] |
| Cupric Reducing Antioxidant Capacity (CUPRAC) | 21.14 ± 0.43 mg TE/g | [9] |
| Ferric Reducing Antioxidant Power (FRAP) | 12.32 ± 0.20 mg TE/g | [9] |
| Tyrosinase Inhibitory Ability | 55.06 ± 1.85 mg Kojic Acid Equivalent/g | [9] |
| α-Amylase Inhibition | 0.10 ± 0.01 mmol Acarbose Equivalent/g | [9] |
| α-Glucosidase Inhibition | 1.54 ± 0.01 mmol Acarbose Equivalent/g | [9] |
Hepatoprotective Activity
This compound has demonstrated significant hepatoprotective effects in various models of liver injury. It mitigates liver damage by reducing oxidative stress, inflammation, and apoptosis in hepatocytes.[10]
| Model | Organism | Dose | Key Findings | Reference |
| Carbon Tetrachloride (CCl₄)-induced Liver Injury | Rat | 125 mg/kg | Significant alleviation of hepatic inflammation and promotion of liver repair. | [5] |
| Arachidonic Acid-induced Hepatotoxicity | HepG2 Cells | 20 µM | 60% reduction in ROS production. | [11] |
| Methionine-Choline Deficient (MCD) Diet-induced NASH | Mouse | Not specified | Reduction in serum AST and ALT, hepatic immune cell infiltration, and liver fibrosis. | [12] |
Neuroprotective Activity
Emerging evidence suggests that this compound possesses neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases.
| Model | Organism | Concentration | Outcome | Reference |
| Scopolamine-induced Memory Deficits | Zebrafish | 2.79, 8.35, and 13.95 nM | Amelioration of memory deficits and reduction of brain oxidative stress. | [2] |
| Scopolamine-induced Cognitive Impairment | Zebrafish | 1, 3, and 5 µg/L | Decreased AChE activity and MDA levels; upregulated expression of bdnf, nfr2a, and creb1 genes. | [13] |
Mechanisms of Action: Signaling Pathways
This compound modulates several critical signaling pathways to exert its therapeutic effects. These interconnected pathways regulate inflammation, oxidative stress, and cell survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound inhibits the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes.[5][6] This inhibition is a key mechanism underlying its anti-inflammatory effects.
References
- 1. Sweroside Alleviated LPS-Induced Inflammation via SIRT1 Mediating NF-κB and FOXO1 Signaling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute Respiratory Distress Syndrome | Anti-inflammatory Effects of Sweroside on LPS-Induced ALI in Mice Via Activating SIRT1 | springermedicine.com [springermedicine.com]
- 4. Sweroside plays a role in mitigating high glucose-induced damage in human renal tubular epithelial HK-2 cells by regulating the SIRT1/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential [frontiersin.org]
- 6. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sweroside Inhibits Inflammation and Alleviates Endothelial Injury and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sweroside plays a role in mitigating high glucose-induced damage in human renal tubular epithelial HK-2 cells by regulating the SIRT1/NF-κB signaling pathway -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 9. Sweroside: An iridoid glycoside of potential neuroprotective, antidiabetic, and antioxidant activities supported by molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Hepatoprotective Properties of Gentiopicroside, Sweroside, and Swertiamarin Against Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sweroside Prevents Non-Alcoholic Steatohepatitis by Suppressing Activation of the NLRP3 Inflammasome [mdpi.com]
- 13. Sweroside Modulates Oxidative Stress and Neuroplasticity-Related Gene Expression in Scopolamine-Treated Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Sweroside: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sweroside is a secoiridoid glycoside, a class of monoterpenoids widely distributed in the plant kingdom, particularly in species of the Gentianaceae, Rubiaceae, and Cornaceae families. It is recognized for its significant and diverse pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anti-tumor effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its underlying molecular mechanisms. Detailed experimental protocols for its isolation and for the characterization of its biological activities are also provided to support further research and development.
Chemical Structure and Properties
This compound possesses a complex stereochemistry that is crucial for its biological activity. Its structure consists of a secoiridoid aglycone linked to a glucose molecule.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (4aS,5R,6S)-5-Ethenyl-6-(β-D-glucopyranosyloxy)-4,4a,5,6-tetrahydro-1H,3H-pyrano[3,4-c]pyran-1-one | [1] |
| CAS Number | 14215-82-6 | [1] |
| Molecular Formula | C₁₆H₂₂O₉ | [2][3] |
| Molecular Weight | 358.34 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 100-112 °C | [5][6] |
| Solubility | Soluble in water, methanol (B129727), ethanol (B145695), DMSO, and DMF. Insoluble in petroleum ether. | [7][8][9] |
| SMILES | C=C[C@@H]1[C@H]2C=C(O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)OC(=O)C2C1 | [1] |
Table 2: ¹H and ¹³C NMR Spectral Data for this compound in Acetone-d₆
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |
| 1 | 98.50 | 5.46 (d, J = 1.62, 1H) |
| 3 | 151.53 | 7.46 (d, J = 2.58, 1H) |
| 4 | 105.32 | |
| 5 | 28.84 | 3.10 (m, 1H) |
| 6 | 24.52 | 1.74 (m, 1H), 1.61 (m, 1H) |
| 7 | 67.92 | 4.34 (m, 1H), 4.26 (m, 1H) |
| 8 | 132.63 | 5.53 (m, 1H) |
| 9 | 42.45 | 2.65 (m, 1H) |
| 10 | 119.86 | 5.29 (dd, J = 17.22, 1.88, 1H), 5.23 (dd, J = 10.12, 1.88, 1H) |
| 11 | 165.02 | |
| 1' | 98.52 | 4.68 (d, J = 7.65, 1H) |
| 2' | 73.61 | 3.10-3.34 (m) |
| 3' | 76.72 | 3.10-3.34 (m) |
| 4' | 70.49 | 3.10-3.34 (m) |
| 5' | 77.11 | |
| 6' | 61.90 | 3.65 (m), 3.84 (m) |
| Data sourced from Sweroside Ameliorated Memory Deficits in Scopolamine-Induced Zebrafish (Danio rerio) Model: Involvement of Cholinergic System and Brain Oxidative Stress.[7] |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a generalized procedure for the isolation and purification of this compound from a plant source, such as Swertia species, based on established methods.[3][10][11]
1. Extraction: a. Air-dry and coarsely powder the plant material (e.g., whole plant of Swertia mussotii). b. Macerate the powdered material in 75% ethanol at room temperature for 24-48 hours with occasional stirring. c. Filter the extract and repeat the extraction process on the residue two more times. d. Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.
2. Fractionation: a. Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. b. Monitor the fractions by thin-layer chromatography (TLC) to identify the fraction containing this compound. It is typically enriched in the ethyl acetate or n-butanol fraction.
3. Chromatographic Purification: a. Column Chromatography: i. Pack a silica (B1680970) gel (100-200 mesh) column with a suitable non-polar solvent (e.g., chloroform). ii. Load the this compound-rich fraction onto the column. iii. Elute the column with a gradient of chloroform (B151607) and methanol (e.g., 100:0 to 80:20). iv. Collect fractions and monitor by TLC. Pool the fractions containing pure this compound. b. High-Speed Counter-Current Chromatography (HSCCC) (Alternative/Further Purification): i. Select a suitable two-phase solvent system, for example, dichloromethane-methanol-n-butanol-water-acetic acid (5:5:3:4:0.1, v/v/v/v/v).[10] ii. Equilibrate the crude extract or partially purified fraction in the selected solvent system. iii. Perform HSCCC separation according to the instrument's specifications. iv. Collect fractions and analyze for purity using HPLC.
4. Purity Analysis: a. Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of methanol and water. b. Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities by modulating key cellular signaling pathways.
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects by targeting multiple pathways, primarily the NF-κB signaling pathway .
-
Mechanism: this compound has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][12] This inhibition is partly mediated through the activation of Sirtuin 1 (SIRT1) , which can deacetylate and thereby inactivate the p65 subunit of NF-κB.[4][12]
Caption: this compound's Anti-inflammatory Mechanism via NF-κB Pathway.
Antioxidant Activity
The antioxidant properties of this compound are primarily attributed to its ability to activate the Keap1/Nrf2 signaling pathway .
-
Mechanism: Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. This compound can disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1), SOD, and GPx.[9][13]
Caption: this compound's Antioxidant Mechanism via Keap1/Nrf2 Pathway.
Regulation of NLRP3 Inflammasome
This compound has been shown to suppress the activation of the NLRP3 inflammasome , a key component of the innate immune system involved in inflammatory responses.
-
Mechanism: The activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. This compound can inhibit NLRP3 inflammasome activation, thereby reducing the production of active caspase-1 and mature IL-1β.[3][14] This inhibitory effect is partly linked to its ability to reduce the generation of mitochondrial reactive oxygen species (ROS), a known trigger for NLRP3 activation.
Caption: this compound's Inhibition of the NLRP3 Inflammasome Pathway.
Experimental Protocols for Biological Activity Assays
The following are generalized protocols for assessing the key biological activities of this compound.
1. Anti-inflammatory Activity Assay (in vitro): a. Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. b. Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of this compound for 1-2 hours. c. Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture and incubate for 24 hours. d. Measurement of Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. e. Measurement of Pro-inflammatory Cytokines: Quantify the levels of TNF-α, IL-1β, and IL-6 in the culture supernatant using ELISA kits according to the manufacturer's instructions. f. Western Blot Analysis: Analyze the protein expression levels of key signaling molecules (e.g., p-p65, IκBα, SIRT1) in cell lysates.
2. Antioxidant Activity Assay (in vitro): a. Cell Culture: Use a suitable cell line, such as H9c2 cardiomyocytes or HepG2 hepatocytes. b. Induction of Oxidative Stress: Treat the cells with an oxidizing agent like hydrogen peroxide (H₂O₂) or induce hypoxia/reoxygenation injury. c. Treatment: Co-treat or pre-treat the cells with different concentrations of this compound. d. Measurement of Reactive Oxygen Species (ROS): Measure intracellular ROS levels using fluorescent probes like DCFH-DA. e. Measurement of Antioxidant Enzyme Activity: Measure the activities of SOD and GPx in cell lysates using commercially available assay kits. f. Western Blot Analysis: Determine the protein expression levels of Nrf2, Keap1, and HO-1.
3. NLRP3 Inflammasome Activation Assay (in vitro): a. Cell Culture: Use bone marrow-derived macrophages (BMDMs) or THP-1 cells differentiated into macrophages. b. Priming: Prime the cells with LPS (1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β. c. Treatment: Treat the cells with this compound for 1 hour. d. Activation: Activate the NLRP3 inflammasome with ATP (5 mM) or nigericin (B1684572) (10 µM) for 30-60 minutes. e. Measurement of IL-1β: Measure the concentration of mature IL-1β in the culture supernatant by ELISA. f. Western Blot Analysis: Detect cleaved caspase-1 (p20) in the supernatant and NLRP3, ASC, and pro-caspase-1 in the cell lysates.
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and a broad spectrum of pharmacological activities. Its ability to modulate key signaling pathways involved in inflammation and oxidative stress, such as NF-κB, Keap1/Nrf2, and the NLRP3 inflammasome, makes it a compelling candidate for further investigation in the context of various inflammatory and chronic diseases. The detailed chemical information and experimental protocols provided in this guide are intended to facilitate future research and accelerate the translation of this compound's therapeutic potential into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Sweroside Ameliorated Memory Deficits in Scopolamine-Induced Zebrafish (Danio rerio) Model: Involvement of Cholinergic System and Brain Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, complete NMR data and hepatoprotective activity of Sweroside as major constituents of Centaurium spicatum (L.) growing in Egypt | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mason.gmu.edu [mason.gmu.edu]
- 13. vjol.info.vn [vjol.info.vn]
- 14. This compound | C16H22O9 | CID 161036 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of (-)-Sweroside
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sweroside, a secoiridoid glycoside, has garnered significant scientific attention for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and neuroprotective effects. As a promising candidate for drug development, a thorough understanding of its natural sources is paramount for sustainable sourcing, extraction, and quality control. This technical guide provides an in-depth overview of the botanical origins of this compound, quantitative data on its prevalence, detailed experimental protocols for its extraction and analysis, and an illustration of its biosynthetic pathway.
Botanical Distribution of this compound
This compound is predominantly found within the plant kingdom, primarily in species belonging to the Gentianaceae and Cornaceae families. Recent comprehensive reviews have identified its presence in at least 46 plant species distributed across 19 genera and 7 families.
Key genera known to be rich sources of this compound include:
-
Gentiana (Gentianaceae): Various species within this genus, such as Gentiana lutea, Gentiana macrophylla, and Gentiana rigescens, are well-documented sources of sweroside.
-
Swertia (Gentianaceae): This genus, which includes the medicinally important Swertia chirayita, is a significant source of the compound. Sweroside was first isolated from Swertia chirayita.
-
Cornus (Cornaceae): Cornus officinalis (Japanese cornelian cherry) is a notable source, with sweroside being one of its key bioactive iridoid glycosides.
-
Lonicera (Caprifoliaceae): Species such as Lonicera japonica (Japanese honeysuckle) also contain sweroside.
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant utilized, geographical location, and harvesting time. High-performance liquid chromatography (HPLC) is the most common analytical technique for the quantification of sweroside. The data presented below has been compiled from various studies to provide a comparative overview.
| Plant Species | Family | Plant Part | Sweroside Content (mg/g Dry Weight) | Reference |
| Gentiana lutea | Gentianaceae | Roots | 0.2 - 9.53 (variable) | |
| Gentiana macrophylla | Gentianaceae | Flowers | Higher than other parts | |
| Gentiana veitchiorum | Gentianaceae | Whole Plant | Variable | |
| Swertia chirayita | Gentianaceae | Whole Plant | Present, but often less abundant than other secoiridoids | |
| Swertia mussotii | Gentianaceae | Flower | Highest concentration | |
| Swertia punicea | Gentianaceae | Whole Plant | High content | |
| Cornus officinalis | Cornaceae | Fruits | Variable, a major iridoid glycoside | |
| Lonicera japonica | Caprifoliaceae | Stems and Flowers | Present |
Experimental Protocols
Extraction of this compound
The selection of an appropriate extraction method is critical for maximizing the yield of this compound. Common techniques include maceration, soxhlet extraction, and ultrasound-assisted extraction (UAE).
a) Maceration Protocol (General)
-
Plant Material Preparation: Air-dry the desired plant material (e.g., roots, whole plant) at room temperature or in an oven at a controlled temperature (40-50°C) to a constant weight. Grind the dried material into a coarse powder.
-
Solvent Selection: Methanol or ethanol (B145695) are commonly used solvents for the extraction of iridoid glycosides.
-
Extraction Process:
-
Soak the powdered plant material in the selected solvent (e.g., a 1:10 solid-to-solvent ratio) in a sealed container.
-
Agitate the mixture periodically.
-
Allow the extraction to proceed for 24-48 hours at room temperature.
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth or Whatman No. 1 filter paper to separate the solid residue.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
b) Soxhlet Extraction Protocol
-
Preparation: Place the powdered and dried plant material into a thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. The extractor is then attached to a flask containing the extraction solvent (e.g., methanol) and a condenser.
-
Extraction Cycle:
-
Heat the solvent to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid.
-
The condenser ensures that any solvent vapor cools and drips back down into the chamber housing the solid material.
-
The chamber containing the solid material slowly fills with warm solvent.
-
When
-
An In-depth Technical Guide to (-)-Sweroside in the Gentianaceae Family
Affiliation: Google Research
Abstract
(-)-Sweroside is a prominent secoiridoid glycoside found extensively within the Gentianaceae family, which has long been utilized in traditional medicine.[1] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its biosynthesis, distribution across various Gentianaceae species, and its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anti-osteoporotic effects. The document elucidates the molecular mechanisms of action, focusing on the modulation of critical signaling pathways such as NF-κB, Keap1/Nrf2, and mTOR. Furthermore, this guide presents detailed experimental workflows for extraction, quantification, and in vitro pharmacological evaluation. All quantitative data are summarized in structured tables, and key pathways and protocols are visualized using standardized diagrams to facilitate understanding and further research.
Introduction
The Gentianaceae family comprises a wide array of plant species known for their rich composition of bioactive secondary metabolites, particularly iridoids and secoiridoids.[2][3] Among these, this compound stands out as a key bioactive constituent, first isolated from Swertia chirayita.[1] It is an odorless, bitter-tasting powder with high stability, making it a compound of significant interest for pharmaceutical applications.[4] Traditional medicinal systems have long revered plants from the Swertia and Gentiana genera for their detoxifying, anti-hepatitis, and antipyretic properties, much of which is now attributed to compounds like sweroside.[1][5] Modern pharmacological research has confirmed its broad therapeutic potential, demonstrating anti-inflammatory, antioxidant, hepatoprotective, antidiabetic, and neuroprotective activities.[4][6] This guide aims to consolidate the current scientific knowledge on this compound, focusing on its biochemical and pharmacological profile within the Gentianaceae family.
Biosynthesis and Distribution
Biosynthesis Pathway
The biosynthesis of this compound is part of the broader secoiridoid pathway in plants. The process originates from the mevalonate (B85504) pathway, leading to the synthesis of the iridoid loganin. Loganin then undergoes a crucial ring cleavage reaction to form this compound.[5] Subsequently, sweroside can be further metabolized into other significant secoiridoids, such as swertiamarin (B1682845) and gentiopicroside, which are also characteristic compounds of the Gentianaceae family.[1][4][5] The accumulation of these metabolites can be specific to different organs and tissues within the plant.[4]
Distribution and Content in Gentianaceae
This compound is widely distributed among species of the Gentianaceae family, particularly within the genera Gentiana and Swertia.[1][7] Its concentration can vary significantly based on the species, the specific plant part, and the geographical origin. Quantitative analyses, typically performed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS), have determined the content of sweroside in various plant materials.[8][9][10]
| Plant Species | Plant Part | This compound Content (% w/w) | Reference |
| Gentiana lutea L. | Roots | Not explicitly quantified, but present | [9][10] |
| Gentiana veitchiorum Hemsl. | Whole Plant | Variable across batches | [8] |
| Gentiana straminea Maxim. | Aerial & Underground Parts | Present as a major component | [11] |
| Sinoswertia tetraptera | Root, Leaf, Stem, Flower | Lowest in the root, highest in the flower | [12] |
Pharmacological Activities and Mechanisms of Action
This compound exhibits a wide range of pharmacological effects by modulating multiple molecular targets and signaling pathways.[1][6] Its low bioavailability and rapid metabolism, however, present challenges for its clinical translation.[4][7]
Anti-inflammatory and Antioxidant Effects
Sweroside exerts potent anti-inflammatory and antioxidant activities, which are central to many of its therapeutic effects.
-
Inhibition of the NF-κB/NLRP3 Pathway: Sweroside can suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][13] This inhibition leads to a downstream reduction in the expression and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1] Furthermore, it can attenuate the activation of the NLRP3 inflammasome, a key component of the innate immune response responsible for processing pro-IL-1β into its active form.[13][14]
-
Activation of the Keap1/Nrf2 Axis: Sweroside can mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[13] It inhibits the Keap1 protein, which normally targets Nrf2 for degradation. This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (ARE) and upregulates the expression of protective antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[13]
Anti-osteoporotic Effects
Sweroside has demonstrated potential in treating osteoporosis by simultaneously promoting bone formation and inhibiting bone resorption.[7] It enhances osteoblast differentiation by activating the mTORC1 signaling pathway, leading to increased levels of key transcription factors like RUNX2 and Osterix (OSX).[1][7] Concurrently, it suppresses osteoclastogenesis by inhibiting the RANKL pathway, which involves blocking the activation of NF-κB (p65) and MAPKs (JNK, ERK, p38).[7]
Other Pharmacological Activities
-
Hepatoprotective: Sweroside protects the liver from damage induced by toxins by reducing oxidative stress and inflammatory responses.[5][11]
-
Antidiabetic: It exhibits inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, suggesting a potential role in managing blood glucose levels.[6][15]
-
Neuroprotective: Sweroside has shown promise in protecting against neurodegenerative diseases, though the mechanisms are still under investigation.[4] It displays inhibitory activity against butyrylcholinesterase (BChE) but not acetylcholinesterase (AChE).[6]
Summary of Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the bioactivities of this compound.
| Activity | Assay/Enzyme Target | Result | Reference |
| Antidiabetic | α-Amylase Inhibition | 0.10 mmol ACAE/g | [6][15] |
| Antidiabetic | α-Glucosidase Inhibition | 1.54 mmol ACAE/g | [6][15] |
| Neuroprotective | Butyrylcholinesterase (BChE) Inhibition | 6.03 ± 0.44 mg GALAE/g | [6] |
| Neuroprotective | Acetylcholinesterase (AChE) Inhibition | No inhibitory activity | [6] |
| Tyrosinase Inhibition | Tyrosinase | 55.06 ± 1.85 mg Kojic acid equivalent/g | [15] |
| Antioxidant | ABTS Assay | 0.34 ± 0.08 mg TE/g | [15] |
| Antioxidant | CUPRAC Assay | 21.14 ± 0.43 mg TE/g | [15] |
| Antioxidant | FRAP Assay | 12.32 ± 0.20 mg TE/g | [15] |
ACAE: Acarbose equivalent; GALAE: Galantamine equivalent; TE: Trolox equivalent.
Pharmacokinetics
Pharmacokinetic studies, primarily in animal models, have revealed that sweroside is rapidly metabolized.[7] It reaches peak plasma levels quickly but is also eliminated rapidly, indicating a short duration of action. The absolute oral bioavailability has been estimated to be low, around 11.90 ± 1.33%, which poses a significant hurdle for its clinical application.[7] It is primarily eliminated via the kidneys after being metabolized.[7]
| Pharmacokinetic Parameter | Value | Reference |
| Oral Bioavailability | 11.90 ± 1.33% | [7] |
| Time to Peak Plasma Concentration (Tmax) | 74.5 ± 12.3 min | [7] |
| Elimination Route | Primarily renal (as metabolites) | [7] |
Experimental Protocols and Methodologies
Extraction and Quantification Workflow
The extraction and analysis of sweroside from Gentianaceae plant material is a critical first step for research and drug development. A generalized workflow involves solvent extraction followed by chromatographic quantification.
Protocol: Ultrasound-Assisted Extraction (UAE) and HPLC Analysis
-
Sample Preparation: Dry the plant material (e.g., roots, leaves) and grind it into a fine powder.
-
Extraction:
-
Filtration and Concentration: Filter the extract to remove solid plant material. The solvent may be evaporated under reduced pressure to concentrate the sample.
-
Quantitative Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol).
-
Inject a known volume of the sample into an HPLC or UHPLC system equipped with a C18 column and a Photodiode Array (PDA) detector.[8][9]
-
Use a mobile phase gradient, often consisting of acetonitrile (B52724) and water with an acid modifier like trifluoroacetic acid (TFA).[9]
-
Quantify sweroside by comparing the peak area from the sample to a standard curve generated from a pure sweroside reference compound.[10]
-
In Vitro Pharmacological Assay Workflow
To investigate the biological activity of sweroside, a series of in vitro assays are typically performed. The following workflow describes a general protocol for evaluating its protective effects against induced cellular injury.
Protocol: Assessing Cardioprotective Effects Against Hypoxia/Reoxygenation (HR) Injury
-
Cell Culture: Culture a relevant cell line (e.g., H9c2 cardiomyocytes) under standard conditions (37°C, 5% CO2).[13]
-
Pre-treatment: Treat the cells with various concentrations of sweroside (e.g., 50 µM) for a specified duration (e.g., 24 hours) before inducing injury.[13]
-
Induction of Injury: Subject the cells to a period of hypoxia followed by reoxygenation to mimic ischemia-reperfusion injury.[13]
-
Viability and Cytotoxicity Assays:
-
Assess cell viability using assays like MTT or CCK-8.[13]
-
Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.[13]
-
-
Measurement of Oxidative Stress: Quantify intracellular Reactive Oxygen Species (ROS) using fluorescent probes like DCFH-DA.[17]
-
Inflammation and Apoptosis/Pyroptosis Assays:
Conclusion
This compound is a key bioactive secoiridoid from the Gentianaceae family with significant, multi-target therapeutic potential.[1] Its well-documented anti-inflammatory, antioxidant, and hepatoprotective properties, mediated through pathways like NF-κB and Nrf2, position it as a promising candidate for the development of new pharmacotherapies.[1][13] However, major challenges remain, particularly its low oral bioavailability and rapid metabolism, which currently limit its clinical utility.[4][7] Future research should focus on developing advanced drug delivery systems or structural modifications to improve its pharmacokinetic profile. Further rigorous preclinical and clinical studies are essential to fully validate its efficacy and safety, paving the way for its successful translation from a traditional remedy to a modern therapeutic agent.
References
- 1. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods of Phytochemicals from the Genus Gentiana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Quantitative analysis of iridoids, secoiridoids, xanthones and xanthone glycosides in Gentiana lutea L. roots by RP-HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative comparison and evaluation between aerial and underground parts of Gentiana straminea through simultaneous determination of five major compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sweroside Protects Against Myocardial Ischemia–Reperfusion Injury by Inhibiting Oxidative Stress and Pyroptosis Partially via Modulation of the Keap1/Nrf2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sweroside alleviates pressure overload-induced heart failure through targeting CaMKⅡδ to inhibit ROS-mediated NF-κB/NLRP3 in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sweroside: An iridoid glycoside of potential neuroprotective, antidiabetic, and antioxidant activities supported by molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Sweroside Inhibits Inflammation and Alleviates Endothelial Injury and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of (-)-Sweroside
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sweroside is a vital secoiridoid glycoside renowned for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects. As a key intermediate in the biosynthesis of more complex iridoids and alkaloids, understanding its formation is crucial for the metabolic engineering of medicinal plants and the development of novel therapeutics. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps, regulatory mechanisms, and experimental protocols for its study.
Core Biosynthetic Pathway
The biosynthesis of this compound originates from the general isoprenoid pathway, specifically the methylerythritol phosphate (B84403) (MEP) pathway, which provides the precursor geranyl pyrophosphate (GPP). The pathway can be segmented into two main stages: the formation of the iridoid scaffold (loganin) and the subsequent cleavage and modification to yield sweroside.
Stage 1: Formation of the Iridoid Scaffold (Loganin)
The initial steps leading to the core iridoid structure are conserved across many plant species.
-
Geraniol (B1671447) Synthesis: The pathway commences with the conversion of GPP to geraniol, catalyzed by Geraniol Synthase (GES) .[1] This monoterpene alcohol serves as the foundational substrate for subsequent oxidative reactions.
-
Oxidation of Geraniol: A series of oxidation reactions convert geraniol to 8-oxogeranial. This is a two-step process involving:
-
Geraniol 8-hydroxylase (G8H): A cytochrome P450 monooxygenase that hydroxylates geraniol to 8-hydroxygeraniol.
-
8-hydroxygeraniol oxidoreductase (8HGO): An alcohol dehydrogenase that oxidizes 8-hydroxygeraniol to 8-oxogeranial.
-
-
Iridoid Ring Formation: The crucial cyclization of 8-oxogeranial to form the iridoid skeleton is catalyzed by Iridoid Synthase (ISY) . This enzyme facilitates a reductive cyclization to produce the iridoid ring system.
-
Formation of Loganin (B1675030): Following the initial cyclization, a series of hydroxylation, oxidation, methylation, and glycosylation steps, which are not yet fully elucidated in all sweroside-producing species, lead to the formation of loganin. Loganic acid is a direct precursor which is methylated to form loganin.[2]
Stage 2: Secoiridoid Formation (Sweroside)
The defining step in the formation of secoiridoids like sweroside is the cleavage of the cyclopentane (B165970) ring of an iridoid precursor.
-
Ring Cleavage of Loganin: The cyclopentane ring of loganin is cleaved by the enzyme Secologanin (B1681713) Synthase (SLS) , a cytochrome P450 enzyme (CYP72A1).[3][4][5] This oxidative cleavage results in the formation of secologanin.[3][4]
-
Conversion to Sweroside: While the direct enzymatic conversion of loganin to sweroside is cited in some literature, detailed enzymatic studies point to secologanin as the product of loganin cleavage.[6][7] The subsequent conversion of secologanin to sweroside is not explicitly detailed in the available literature, suggesting it might be a rapid, spontaneous rearrangement or catalyzed by an as-yet-unidentified enzyme. Some evidence also points to sweroside being a precursor to other secoiridoids like gentiopicroside.[2]
Regulatory Mechanisms
The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily in response to stress signals such as jasmonates.
Jasmonate Signaling Pathway
The phytohormone jasmonic acid and its derivatives (jasmonates) are key signaling molecules that induce the expression of genes involved in iridoid and secoiridoid biosynthesis.[8][9] This response is mediated by a cascade of transcription factors.
-
Jasmonate-Responsive Elements (JREs): The promoters of many biosynthetic genes in this pathway contain JREs, which are specific DNA sequences recognized by transcription factors.[8][10][11]
-
Transcription Factors: Several families of transcription factors are implicated in the regulation of the sweroside pathway, including:
-
bHLH Transcription Factors (BIS1, BIS2): Basic helix-loop-helix (bHLH) transcription factors, such as BIS1 and BIS2, are key regulators that activate the expression of early iridoid biosynthesis genes.
-
AP2/ERF Transcription Factors (ORCA3): The APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) family of transcription factors, particularly ORCA3, also plays a crucial role in upregulating pathway genes in response to jasmonate signaling.[12]
-
The interplay between these transcription factors allows for a coordinated and robust response to environmental cues, leading to the accumulation of defensive compounds like sweroside.
Quantitative Data
Quantitative data for the enzymes in the this compound biosynthetic pathway are crucial for metabolic engineering and modeling efforts. The following table summarizes the available kinetic parameters.
| Enzyme | Substrate | Km | Vmax/kcat | Source Organism | Reference |
| Geraniol Synthase (GES) | Geranyl Diphosphate | 21 µM | 0.8 s⁻¹ (kcat) | Ocimum basilicum | [13] |
| Secologanin Synthase (SLS) | Loganin | Not Reported | Not Reported | Lonicera japonica | [4] |
| Strictosidine Synthase | Tryptamine | 0.83 mM | 5.85 nkat/mg | Catharanthus roseus | [14] |
| Strictosidine Synthase | Secologanin | 0.46 mM | 5.85 nkat/mg | Catharanthus roseus | [14] |
Note: Strictosidine Synthase utilizes secologanin, the product of the loganin cleavage, and is a key enzyme in the downstream biosynthesis of terpenoid indole (B1671886) alkaloids.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of the this compound biosynthetic pathway.
Protocol 1: Heterologous Expression and Functional Characterization of Secologanin Synthase (a Cytochrome P450) in Yeast
This protocol describes the expression of a plant cytochrome P450, such as secologanin synthase, in Saccharomyces cerevisiae for functional analysis.[14][15][16]
1. Vector Construction:
- Amplify the full-length coding sequence of the candidate secologanin synthase gene from plant cDNA.
- Clone the amplified gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).
- The vector should also contain a selectable marker (e.g., URA3).
2. Yeast Transformation:
- Transform the expression construct into a suitable yeast strain (e.g., WAT11), which is engineered to express a plant NADPH-cytochrome P450 reductase, essential for P450 activity.[15]
- Use the lithium acetate/polyethylene glycol method for transformation.
- Select transformed yeast colonies on synthetic complete medium lacking uracil (B121893) (SC-Ura).
3. Protein Expression:
- Grow a starter culture of the transformed yeast in SC-Ura medium with glucose at 30°C overnight.
- Inoculate a larger volume of SC-Ura medium with galactose (to induce gene expression) with the starter culture.
- Incubate at 30°C with shaking for 24-48 hours.
4. Microsome Isolation:
- Harvest the yeast cells by centrifugation.
- Wash the cells with TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).
- Resuspend the cells in TEK buffer containing a protease inhibitor cocktail and glass beads.
- Disrupt the cells by vigorous vortexing.
- Centrifuge the lysate at low speed to remove cell debris.
- Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
- Resuspend the microsomal pellet in a suitable buffer.
5. Enzyme Assay:
- Prepare a reaction mixture containing the isolated microsomes, loganin (substrate), and an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
- Incubate the reaction at 30°C for a defined period.
- Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
- Extract the products and analyze by LC-MS to detect the formation of secologanin.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis of Biosynthetic Genes and Transcription Factors
This protocol outlines the steps for measuring the transcript levels of genes involved in sweroside biosynthesis, such as GES, G8H, SLS, and regulatory transcription factors like BIS1 and ORCA3.[17][18][19][20]
1. RNA Extraction and cDNA Synthesis:
- Isolate total RNA from plant tissues of interest (e.g., leaves, roots) using a suitable RNA extraction kit or Trizol-based method.
- Treat the RNA with DNase I to remove any contaminating genomic DNA.
- Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
2. Primer Design and Validation:
- Design gene-specific primers for the target genes and a set of reference (housekeeping) genes. Primers should be designed to amplify a product of 100-200 bp.
- Validate the primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
3. qRT-PCR Reaction:
- Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.
- Perform the reaction in a real-time PCR cycler with a typical program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
- Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
4. Data Analysis:
- Determine the cycle threshold (Ct) values for each gene.
- Normalize the Ct values of the target genes to the geometric mean of the Ct values of the reference genes (ΔCt).
- Calculate the relative gene expression using the 2-ΔΔCt method.
Visualizations
Caption: Biosynthetic pathway of this compound from Geranyl Pyrophosphate.
Caption: Jasmonate signaling pathway regulating iridoid biosynthesis.
Caption: Workflow for heterologous expression of a plant P450 in yeast.
Conclusion
The biosynthesis of this compound is a complex, multi-step process involving a series of enzymatic reactions and tight transcriptional regulation. While the core pathway from GPP to the iridoid precursor loganin and its subsequent cleavage to secologanin are relatively well-understood, the final step to sweroside requires further investigation. The elucidation of this pathway opens avenues for metabolic engineering to enhance the production of this valuable medicinal compound. The experimental protocols provided herein offer a framework for researchers to further dissect and manipulate this important biosynthetic pathway.
References
- 1. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LIPID MAPS [lipidmaps.org]
- 6. researchgate.net [researchgate.net]
- 7. Alkaloid biosynthesis. Part XIV. Secologanin: its conversion into ipecoside and its role as biological precursor of the indole alkaloids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. The jasmonate-responsive element from the ORCA3 promoter from Catharanthus roseus is active in Arabidopsis and is controlled by the transcription factor AtMYC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel jasmonate‐ and elicitor‐responsive element in the periwinkle secondary metabolite biosynthetic gene Str interacts with a jasmonate‐ and elicitor‐inducible AP2‐domain transcription factor, ORCA2 | The EMBO Journal [link.springer.com]
- 11. Identification of a Bipartite Jasmonate-Responsive Promoter Element in the Catharanthus roseus ORCA3 Transcription Factor Gene That Interacts Specifically with AT-Hook DNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jasmonate-Responsive ERF Transcription Factors Regulate Steroidal Glycoalkaloid Biosynthesis in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional expression and biochemical characterization of P450 monooxygenases [biochemistry2.hhu.de]
- 14. DSpace [repository.kaust.edu.sa]
- 15. Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 18. Quantitative RT-PCR analysis of 20 transcription factor genes of MADS, ARF, HAP2, MBF and HB families in moisture stressed shoot and root tissues of sorghum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hepatoprotective Mechanisms of (-)-Sweroside
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Sweroside, a secoiridoid glycoside found in various medicinal plants, has demonstrated significant hepatoprotective properties across a range of preclinical liver injury models. Its therapeutic effects are attributed to a multi-targeted mechanism of action that encompasses the modulation of critical signaling pathways, suppression of oxidative stress and inflammation, and inhibition of apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the hepatoprotective effects of this compound, with a focus on key signaling pathways, quantitative data from pertinent studies, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for liver diseases.
Core Hepatoprotective Mechanisms of this compound
This compound exerts its liver-protective effects through a complex interplay of molecular events, primarily centered around the activation of antioxidant defenses, suppression of inflammatory responses, and regulation of apoptotic pathways.
Attenuation of Oxidative Stress via the Nrf2/HO-1 Signaling Pathway
Oxidative stress is a key pathogenic factor in many liver diseases. This compound has been shown to bolster the cellular antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, this interaction is disrupted, leading to the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including HO-1, thereby upregulating their expression and enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[1][2][3][4] Studies have demonstrated that Sweroside can promote the nuclear translocation of Nrf2, leading to increased expression of HO-1 and other antioxidant enzymes.[1]
Suppression of Inflammation via the NF-κB Signaling Pathway
Chronic inflammation is a hallmark of progressive liver disease. This compound has been shown to exert potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. Nuclear NF-κB then promotes the transcription of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][9] Research indicates that Sweroside can suppress the phosphorylation of IκB and the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory mediators.[5]
Regulation of Apoptosis
Hepatocyte apoptosis, or programmed cell death, is a critical event in the progression of various liver diseases. This compound has been found to protect liver cells from apoptosis by modulating the expression of key apoptosis-related proteins, particularly the Bcl-2 family. The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is crucial for cell survival.[10][11][12][13] An increase in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-3), ultimately leading to apoptosis.[14] Studies suggest that Sweroside can increase the expression of Bcl-2 and decrease the expression of Bax, thereby reducing the Bax/Bcl-2 ratio and inhibiting caspase-3 activation.[14]
Quantitative Data on the Hepatoprotective Effects of this compound
The hepatoprotective effects of this compound have been quantified in several preclinical studies. The following tables summarize key findings from various liver injury models.
Table 1: Effects of this compound on Serum Biomarkers of Liver Injury
| Liver Injury Model | Species | Sweroside Dosage | Duration of Treatment | Change in ALT Levels | Change in AST Levels | Reference |
| CCl4-induced Fibrosis | Mice | Not Specified | 4 weeks | Significant Reduction | Significant Reduction | [15] |
| ANIT-induced Cholestasis | Mice | 120 mg/kg/day | 5 days | Significant Reduction | Significant Reduction | [16] |
| High-Fat Diet-induced NAFLD | Mice | 60, 120, 240 mg/kg/day | 6 weeks | Dose-dependent Reduction | Dose-dependent Reduction | [17] |
| MCD Diet-induced NASH | Mice | 5, 30 mg/kg | 2 weeks | Significant Reduction | Significant Reduction | [18][19] |
Table 2: Effects of this compound on Inflammatory and Apoptotic Markers
| Liver Injury Model | Species | Sweroside Dosage | Key Inflammatory/Apoptotic Markers | Observed Effect | Reference |
| ANIT-induced Cholestasis | Mice | 120 mg/kg/day | TNF-α, IL-6 | Significant Reduction in mRNA and protein levels | [16] |
| High-Fat Diet-induced NAFLD | Mice | 60, 120, 240 mg/kg/day | TNF-α, IL-6 | Dose-dependent reduction in mRNA expression | [17] |
| IL-1β-stimulated Chondrocytes | Rat | 0.1, 1, 10 µg/ml | p-NF-κB p65 | Dose-dependent attenuation (18.4%, 44.5%, 72.7% respectively) | [5] |
| D-GalN/LPS-induced Injury | Mice | 10 mg/kg | Bcl-2/Bax ratio | Increased | [14] |
Detailed Experimental Protocols
Reproducibility of scientific findings is contingent on detailed methodological reporting. This section outlines the experimental protocols employed in key studies investigating the hepatoprotective effects of this compound.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Induction of Injury: Liver fibrosis is induced by intraperitoneal injections of 10% carbon tetrachloride (CCl4) dissolved in olive oil, administered three times a week for six weeks.[15]
-
Sweroside Treatment: Sweroside is administered via intragastric gavage once daily, commencing at the beginning of the fourth week of CCl4 treatment and continuing until the end of the experiment.[15]
-
Outcome Measures: At the end of the sixth week, animals are euthanized, and blood and liver tissues are collected. Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.[20][21] Liver tissues are subjected to histological analysis (e.g., H&E and Masson's trichrome staining) to assess the extent of fibrosis. Molecular analyses, such as Western blotting and qRT-PCR, are performed to evaluate the expression of relevant proteins and genes (e.g., FXR, miR-29a, collagen, TIMP1).
α-Naphthylisothiocyanate (ANIT)-Induced Cholestatic Liver Injury Model
-
Animal Model: Male C57BL/6 mice are typically used.
-
Treatment Regimen: Mice receive Sweroside (e.g., 120 mg/kg/day, intragastrically) for five consecutive days.[16]
-
Induction of Injury: On the third day of Sweroside treatment, a single dose of α-naphthylisothiocyanate (ANIT) (e.g., 75 mg/kg, intragastrically) is administered to induce cholestatic liver injury.[16]
-
Sample Collection: Animals are euthanized on the fifth day, and serum and liver samples are collected.[16]
-
Outcome Measures: Serum biochemical markers including ALT, AST, alkaline phosphatase (ALP), and total bilirubin are measured.[16] Hepatic bile acid profiles are analyzed. Liver tissues are examined for pathological changes using H&E staining. The expression of pro-inflammatory mediators (e.g., TNF-α, IL-6) and genes related to bile acid metabolism are assessed by qRT-PCR and ELISA.[16]
High-Fat Diet (HFD)-Induced Non-Alcoholic Fatty Liver Disease (NAFLD) Model
-
Animal Model: C57BL/6 mice are a common choice for this model.
-
Induction of NAFLD: Mice are fed a high-fat diet (HFD) for an extended period (e.g., 14 weeks) to induce obesity, hyperglycemia, and fatty liver.[17]
-
Sweroside Treatment: Following the induction period, mice are continued on the HFD alone or a HFD mixed with Sweroside at various daily dosages (e.g., 60, 120, and 240 mg/kg of body weight) for a subsequent period (e.g., 6 weeks).[17]
-
Monitoring and Outcome Measures: Body weight and food intake are monitored weekly. At the end of the treatment period, biochemical analyses (serum ALT, AST, lipid profile) and pathological examinations (liver histology with H&E and Oil Red O staining) are conducted.[17][22][23][24] Transcriptomic analysis (RNA-sequencing) and RT-qPCR are performed to investigate the underlying molecular mechanisms, with a focus on genes related to lipid metabolism and inflammation.[17]
Conclusion and Future Directions
The collective evidence from preclinical studies strongly supports the hepatoprotective potential of this compound. Its ability to modulate multiple key signaling pathways involved in oxidative stress, inflammation, and apoptosis underscores its promise as a multi-targeted therapeutic agent for liver diseases. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound.
Future research should focus on elucidating the precise molecular interactions of Sweroside with its targets, conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery, and ultimately, translating these promising preclinical findings into well-designed clinical trials to evaluate its safety and efficacy in patients with liver diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Nrf2-Inducing Anti-Oxidation Stress Response in the Rat Liver - New Beneficial Effect of Lansoprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sweroside Alleviated LPS-Induced Inflammation via SIRT1 Mediating NF-κB and FOXO1 Signaling Pathways in RAW264.7 Cells | MDPI [mdpi.com]
- 8. Resveratrol effectively attenuates α-naphthyl-isothiocyanate-induced acute cholestasis and liver injury through choleretic and anti-inflammatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | SRT1720 Alleviates ANIT-Induced Cholestasis in a Mouse Model [frontiersin.org]
- 10. Effect of bax, bcl-2 and bcl-xL on regulating apoptosis in tissues of normal liver and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis as a Mechanism for Liver Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bax-mediated apoptosis in the livers of rats after partial hepatectomy in the retrorsine model of hepatocellular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Liver's Dance with Death: Two Bcl-2 Guardian Proteins from the Abyss - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory effect of picroside II on hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sweroside ameliorated carbon tetrachloride (CCl4)-induced liver fibrosis through FXR-miR-29a signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sweroside ameliorates α-naphthylisothiocyanate-induced cholestatic liver injury in mice by regulating bile acids and suppressing pro-inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sweroside ameliorates NAFLD in high-fat diet induced obese mice through the regulation of lipid metabolism and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sweroside Prevents Non-Alcoholic Steatohepatitis by Suppressing Activation of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Swertia mussotii prevents high-fat diet-induced non-alcoholic fatty liver disease in rats by inhibiting expression the TLR4/MyD88 and the phosphorylation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stork: Sweroside ameliorates NAFLD in high-fat diet induced obese mice through the regulation of lipid metabolism and inflammatory response [storkapp.me]
- 24. Effect of a high fat, high sucrose diet on the promotion of non-alcoholic fatty liver disease in male rats: the ameliorative role of three natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Sweroside CAS number and molecular weight
An In-depth Technical Guide to (-)-Sweroside
This technical guide provides a comprehensive overview of this compound, an iridoid glycoside with significant therapeutic potential. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activities, and the molecular mechanisms underlying its effects.
Core Compound Data
This compound is a natural product found in various medicinal plants. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 14215-86-2 | [1][2][3][4] |
| Molecular Formula | C₁₆H₂₂O₉ | [1][2][5][6] |
| Molecular Weight | 358.34 g/mol | [1][2][6][7] |
Pharmacological Activities and Signaling Pathways
This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective effects.[1] These therapeutic actions are attributed to its ability to modulate key cellular signaling pathways.
Anti-inflammatory Pathways
This compound has been shown to exert potent anti-inflammatory effects by targeting several critical signaling cascades. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] Key modulated pathways include:
-
NF-κB Signaling: Sweroside can inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[1][5] It has been observed to prevent the degradation of IκB-α, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2]
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is another target of Sweroside. It can suppress the phosphorylation of JNK, ERK, and p38 MAPKs, which are involved in inflammatory responses.[2]
-
SIRT1 Pathway: In models of acute lung injury, Sweroside has been shown to activate Sirtuin 1 (SIRT1), which subsequently suppresses the NF-κB pathway, leading to reduced inflammation.[7][8]
Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Antioxidant and Cytoprotective Pathways
This compound also demonstrates significant antioxidant properties by modulating pathways that protect cells from oxidative stress.
-
Keap1/Nrf2 Axis: Sweroside can induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) by inhibiting its repressor, Kelch-like ECH-associated protein 1 (Keap1).[4] Nrf2 is a master regulator of the antioxidant response.
-
PI3K/Akt Pathway: This pathway, involved in cell survival and proliferation, can be activated by Sweroside, contributing to its cytoprotective effects.[1]
The following diagram illustrates the activation of the Keap1/Nrf2 antioxidant pathway by this compound.
Caption: Activation of the Keap1/Nrf2 antioxidant pathway by this compound.
Experimental Protocols
This section details common experimental methodologies used to investigate the biological activities of this compound.
In Vitro Anti-inflammatory Assay
-
Cell Culture: Murine macrophage cells (e.g., RAW264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: To assess the effect on signaling pathways, cell lysates are collected and subjected to SDS-PAGE. Proteins of interest (e.g., p-p65, IκBα) are detected using specific primary and secondary antibodies.
In Vitro Antioxidant Assay (ROS Measurement)
-
Cell Culture: A suitable cell line (e.g., H9c2 cardiomyocytes) is used.
-
Induction of Oxidative Stress: Oxidative stress is induced by treating the cells with an agent like H₂O₂ or by subjecting them to hypoxia/reoxygenation.
-
Sweroside Treatment: Cells are pre-treated with this compound before the induction of oxidative stress.
-
ROS Detection: Intracellular reactive oxygen species (ROS) levels are measured using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[5][9] The fluorescence intensity is quantified using a fluorescence microscope or a plate reader.
In Vivo Animal Model of Acute Lung Injury
-
Animal Model: An acute lung injury (ALI) model is established in mice (e.g., C57BL/6) by intratracheal instillation of LPS.
-
Sweroside Administration: this compound is administered to the mice (e.g., intraperitoneally) at various doses for a specific period before and/or after LPS challenge.[7][8]
-
Assessment of Lung Injury:
-
Lung Wet-to-Dry Weight Ratio: To assess pulmonary edema.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential cell counts are performed, and cytokine levels in the BALF are measured by ELISA.
-
Histopathology: Lung tissues are collected, fixed in formalin, paraffin-embedded, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and tissue damage.
-
The following diagram outlines a general experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sweroside Protects Against Myocardial Ischemia–Reperfusion Injury by Inhibiting Oxidative Stress and Pyroptosis Partially via Modulation of the Keap1/Nrf2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sweroside Inhibits Inflammation and Alleviates Endothelial Injury and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sweroside alleviates pressure overload-induced heart failure through targeting CaMKⅡδ to inhibit ROS-mediated NF-κB/NLRP3 in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory Effects of Sweroside on LPS-Induced ALI in Mice Via Activating SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Isolation of (-)-Sweroside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, natural sources, and detailed methodologies for the isolation and purification of (-)-Sweroside. It is designed to equip researchers, scientists, and professionals in drug development with the necessary information to extract, identify, and quantify this bioactive iridoid glycoside.
Introduction to this compound
This compound is a secoiridoid glycoside first isolated from Swertia chirayita, a plant with a long history of use in traditional medicine.[1] It is recognized for its bitter taste and high stability, making it a compound of interest for pharmaceutical and food industries.[1] Extensive research has revealed a wide range of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective effects.[1][2] These therapeutic potentials are attributed to its ability to modulate various signaling pathways, such as NF-κB, mTOR, MAPK, and PI3K/Akt.[1]
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Gentianaceae and Cornaceae families. It has been identified in numerous species, highlighting its widespread distribution in the plant kingdom. A summary of plant species known to contain this compound is presented in Table 1.
Table 1: Natural Plant Sources of this compound
| Family | Genus | Species | Plant Part(s) |
| Gentianaceae | Swertia | Swertia chirayita | Whole plant |
| Swertia japonica | Whole plant | ||
| Swertia pseudochinensis | - | ||
| Swertia bimaculata | Herbs | ||
| Gentiana | Gentiana macrophylla | Roots | |
| Gentiana algida | - | ||
| Gentiana triflora | - | ||
| Gentiana rigescens | - | ||
| Gentiana lutea | - | ||
| Cornaceae | Cornus | Cornus officinalis | Fruit |
| Caprifoliaceae | Lonicera | Lonicera japonica | Flower buds, Stem |
This table is a compilation of information from multiple sources.[1][3]
Experimental Protocols: Isolation and Purification of this compound
The following protocols provide a detailed, step-by-step guide for the extraction, isolation, and purification of this compound from plant materials. The workflow is depicted in the diagram below.
Extraction from Lonicera japonica (Honeysuckle) Stem
This protocol is adapted from a method for extracting active constituents, including sweroside, from honeysuckle stems.[4]
3.1.1. Materials and Reagents:
-
Dried stems of Lonicera japonica
-
Distilled water
-
Ethanol or Methanol (B129727) (for subsequent purification steps)
-
Reflux apparatus
-
Filtration system (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
3.1.2. Protocol:
-
Initial Extraction: Place the dried and powdered honeysuckle stems in a round-bottom flask. Add distilled water in a 7-10:1 volume-to-weight ratio (e.g., 7-10 L of water for 1 kg of plant material).
-
Reflux: Heat the mixture to reflux and maintain for 2-3 hours.
-
Filtration: After reflux, filter the hot mixture to separate the aqueous extract from the plant residue.
-
Second Extraction: Return the plant residue to the flask and add a fresh 5-7:1 volume-to-weight ratio of distilled water. Repeat the reflux and filtration steps.
-
Concentration: Combine the filtrates from both extractions and concentrate the solution under reduced pressure using a rotary evaporator. The final volume should be approximately 1-3 times the initial weight of the plant material (e.g., 1-3 L for 1 kg).
-
Final Filtration: Filter the concentrated extract to remove any precipitated impurities. The resulting solution is the crude aqueous extract.
Purification by Column Chromatography
The crude extract can be further purified using column chromatography. Both polyamide and silica gel have been reported for the purification of iridoid glycosides.[4][5]
3.2.1. Polyamide Column Chromatography [4]
-
Column Preparation: Pack a chromatography column with polyamide resin. The amount of resin should be 20-50 times the weight of the crude extract solids.
-
Sample Loading: Dissolve the crude extract in a minimal amount of water and load it onto the prepared column.
-
Elution: Elute the column with a stepwise gradient of methanol in water. Start with pure water and gradually increase the methanol concentration. A 20-30% (v/v) methanol solution has been reported to be effective for eluting sweroside.[4]
-
Fraction Collection and Analysis: Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
3.2.2. Silica Gel Column Chromatography [5][6]
-
Column Preparation: Prepare a slurry of silica gel (200-300 mesh) in the initial mobile phase (e.g., a non-polar solvent like chloroform). Pack this into a glass column.
-
Sample Loading: Adsorb the dried crude extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform (B151607) and methanol. Start with a low percentage of methanol and gradually increase the concentration. For example, a chloroform:methanol ratio of 10:1 has been used to purify similar compounds.[5]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
Final Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining highly pure this compound, preparative HPLC is the final purification step.
-
Column: A reversed-phase C18 column is typically used.[7]
-
Mobile Phase: A gradient of acetonitrile (B52724) or methanol in water is commonly employed.
-
Detection: UV detection is suitable for monitoring the elution of this compound.
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Solvent Removal: The solvent is removed from the collected fraction, often by lyophilization, to yield the final pure compound.
Structural Elucidation and Quantitative Data
The structure of the isolated this compound is confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 2: ¹H NMR Spectral Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.45 | s | |
| H-3 | 5.50 | d | 2.0 |
| H-5 | 3.05 | m | |
| H-6 | 1.80, 2.30 | m | |
| H-7 | 4.20 | m | |
| H-9 | 2.80 | m | |
| H-10 | 5.20-5.80 | m | |
| H-1' | 4.60 | d | 8.0 |
| H-2' to H-6' | 3.20-3.90 | m |
Note: Data is compiled from typical values and may vary slightly based on the solvent used.
Table 3: ¹³C NMR Spectral Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 152.5 |
| C-3 | 104.0 |
| C-4 | 168.0 |
| C-5 | 31.0 |
| C-6 | 26.0 |
| C-7 | 78.0 |
| C-8 | 130.0 |
| C-9 | 45.0 |
| C-10 | 135.0 |
| C-11 | 118.0 |
| C-1' | 99.0 |
| C-2' | 74.0 |
| C-3' | 77.0 |
| C-4' | 71.0 |
| C-5' | 78.0 |
| C-6' | 62.0 |
Note: Data is compiled from typical values and may vary slightly based on the solvent used.
Table 4: Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ | [M+Na]⁺ | Key Fragment Ions (m/z) |
| ESI-MS | 359.1337 | 381.1156 | 197 (aglycone), 179, 163, 145, 121 |
Note: The fragmentation pattern corresponds to the loss of the glucose moiety and subsequent fragmentation of the aglycone.[8][9]
Yield and Purity
The yield of this compound can vary significantly depending on the plant source, the extraction method, and the purification procedure.
Table 5: Reported Yield and Purity of this compound
| Plant Source | Extraction/Purification Method | Yield | Purity | Reference |
| Lonicera japonica Stem | Water extraction, Polyamide column chromatography | - | 15.1 - 72.1 wt% | [4] |
| Morus alba Leaf (Resveratrol) | Ethanol extraction, Silica gel column chromatography | 0.0225% | >99% | [5][6] |
Note: The data for resveratrol (B1683913) from Morus alba is included to illustrate the potential purity achievable with silica gel chromatography.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by interacting with multiple intracellular signaling pathways. Understanding these pathways is crucial for drug development professionals exploring its therapeutic applications.
This compound has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a key regulator of inflammation.[1] By inhibiting NF-κB, sweroside can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6. Additionally, it interacts with the PI3K/Akt and mTOR pathways, which are critical for cell growth, proliferation, and survival.[1] Its influence on the MAPK signaling cascade is also under investigation, suggesting a role in cellular responses to stress.[1]
This guide provides a foundational understanding and practical protocols for the discovery and isolation of this compound. Further optimization of these methods may be necessary depending on the specific plant matrix and available laboratory equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. US20060014240A1 - Extraction and purification method of active constituents from stem of lonicera japonica thunb., its usage for anti-inflammatory and analgesic drug - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. WO2004024172A1 - Extraction and purification method of active constituents from stem of lonicera japonica thunb., its usage for anti-inflammatory and analgesic drug - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
- 7. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of metabolites of sweroside in rat urine using ultra-high-performance liquid chromatography combined with electrospray ionization quadrupole time-of-flight tandem mass spectrometry and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Pharmacological Profile of (-)-Sweroside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sweroside is a secoiridoid glycoside that has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2][3] Extracted from various medicinal plants, particularly from the Swertia and Lonicera genera, this natural compound has been a focal point of research for its potential therapeutic applications in a range of diseases.[2][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanisms of action, quantitative pharmacological data, and detailed experimental protocols for key biological activities.
Pharmacodynamics and Mechanism of Action
This compound exerts its pharmacological effects through the modulation of multiple signaling pathways, demonstrating a multi-target therapeutic potential.[1][3] Its primary mechanisms of action encompass anti-inflammatory, anti-osteoporotic, hepatoprotective, and neuroprotective effects.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties by targeting key inflammatory mediators and signaling cascades.[5][6] It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7] The underlying mechanism for this activity involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[6][8] Furthermore, this compound has been found to activate Sirtuin 1 (SIRT1), which in turn can downregulate NF-κB activity.[7]
Anti-osteoporotic Activity
The anti-osteoporotic effects of this compound are attributed to its dual action on bone metabolism: promoting osteoblast differentiation and inhibiting osteoclast activity.[1][9] It stimulates osteogenic signaling pathways, including the bone morphogenetic protein 2 (BMP-2) and mammalian target of rapamycin (B549165) (mTOR) pathways, leading to the upregulation of key transcription factors like Runt-related transcription factor 2 (RUNX2) and Osterix (OSX).[1][2] Concurrently, it suppresses the receptor activator of nuclear factor kappa-B ligand (RANKL)-induced differentiation of osteoclasts by inhibiting the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[1][9]
Hepatoprotective Activity
This compound exhibits protective effects against liver injury through various mechanisms.[10][11] It can mitigate oxidative stress in hepatocytes, reduce the expression of inflammatory markers, and regulate lipid metabolism.[10][12] The hepatoprotective effects are, in part, mediated by its ability to modulate key signaling pathways involved in liver homeostasis.[10]
Neuroprotective Activity
Emerging evidence suggests that this compound possesses neuroprotective properties. It has been shown to protect against neuronal damage by reducing oxidative stress and modulating neuroinflammatory responses.[13] Studies have indicated its potential in ameliorating cognitive deficits in models of neurodegenerative diseases.[13]
Quantitative Pharmacological Data
While many studies have demonstrated the dose-dependent effects of this compound, specific IC50 and EC50 values are not always reported in the literature. The following table summarizes the available quantitative data.
| Biological Activity | Assay System | Parameter | Value | Reference |
| Anti-inflammatory | LPS-induced RAW264.7 cells | Inhibition of Nitric Oxide Production | Effective at 20, 40, and 80 µM | [14] |
| Neuroprotective | Scopolamine-induced zebrafish | Amelioration of memory deficits | Effective at 2.79, 8.35, and 13.95 nM | [13] |
| Hepatoprotective | Carbon tetrachloride-induced liver injury in rats | Reduction in serum aminotransferase levels | Dose-dependent effects observed | [12] |
| Anti-osteoporotic | Ovariectomized mice | Alleviation of bone loss | Dose-dependent effects observed | [9] |
Pharmacokinetics
Pharmacokinetic studies have revealed that this compound is rapidly metabolized in the liver and has a short duration of action.[2][3] Its oral bioavailability is reported to be low, estimated at 0.31% in rats.[10] The compound is primarily eliminated through the kidneys in its metabolite forms.[2][3] Efforts to improve its pharmacokinetic profile are crucial for its future clinical development.[1]
Experimental Protocols & Methodologies
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for assessing the key pharmacological activities of this compound.
Anti-inflammatory Activity Assessment in LPS-induced RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 20, 40, 80 µM) for 1 hour.
-
Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay as an indicator of NO production.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Cellular proteins are extracted to analyze the expression levels of key proteins in the NF-κB signaling pathway (e.g., p-p65, IκBα) by Western blotting.
In Vivo Model of Postmenopausal Osteoporosis
-
Animal Model: Female C57BL/6J mice (8 weeks old) are used. Osteoporosis is induced by bilateral ovariectomy (OVX). A sham-operated group serves as a control.
-
Drug Administration: Two weeks after surgery, OVX mice are orally administered with this compound at different dosages (e.g., 10, 20, 40 mg/kg/day) for 12 weeks.
-
Bone Mineral Density (BMD) Measurement: BMD of the femur and lumbar spine is measured using dual-energy X-ray absorptiometry (DXA) at the end of the treatment period.
-
Micro-computed Tomography (µCT) Analysis: The trabecular bone microarchitecture of the distal femur is analyzed using µCT to determine parameters such as bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
-
Serum Biomarker Analysis: Blood samples are collected to measure the levels of bone turnover markers, such as alkaline phosphatase (ALP) and tartrate-resistant acid phosphatase (TRAP), using ELISA kits.
-
Histological Analysis: The femurs are decalcified, embedded in paraffin, and sectioned for Hematoxylin and Eosin (H&E) staining to visualize bone morphology.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its pharmacological evaluation.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Anti-osteoporotic signaling pathways of this compound.
Caption: General experimental workflow for pharmacological evaluation.
Conclusion
This compound is a promising natural compound with a wide range of pharmacological activities. Its multi-target mechanism of action, particularly its anti-inflammatory, anti-osteoporotic, hepatoprotective, and neuroprotective effects, makes it a strong candidate for further drug development. However, its low oral bioavailability presents a significant challenge that needs to be addressed through formulation strategies or medicinal chemistry approaches. The information provided in this technical guide serves as a valuable resource for researchers and scientists working on the development of novel therapeutics based on this compound. Further in-depth studies are warranted to fully elucidate its therapeutic potential and translate the preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory Effects of Sweroside on LPS-Induced ALI in Mice Via Activating SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sweroside Inhibits Inflammation and Alleviates Endothelial Injury and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic potential of Sweroside in postmenopausal osteoporosis: Inhibition of osteoclast differentiation and promotion of osteoclast apoptosis via NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of sweroside in rat plasma and bile for oral bioavailability and hepatobiliary excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Hepatoprotective Properties of Gentiopicroside, Sweroside, and Swertiamarin Against Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Sweroside Alleviated LPS-Induced Inflammation via SIRT1 Mediating NF-κB and FOXO1 Signaling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Sweroside: A Technical Guide to its Traditional Medicinal Uses and Pharmacological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: (-)-Sweroside is a secoiridoid glycoside found in a variety of medicinal plants, most notably within the Swertia genus of the Gentianaceae family. For centuries, plants containing this bioactive compound have been integral to traditional medicine systems, particularly in Asia, for treating a wide range of ailments.[1] This technical guide provides a comprehensive overview of the traditional medicinal uses of this compound, supported by modern pharmacological evidence. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.
Traditional Medicinal Uses
Plants rich in this compound, such as Swertia chirayita, have a long history of use in traditional medicine for their potent therapeutic properties.[1] In traditional Chinese medicine, these plants are known as "Dida" or "Zangyinchen" and are revered for their anti-hepatitis, antipyretic, and detoxifying effects.[1] Traditional systems, including Ayurveda, Unani, and Siddha, have also employed these plants for their heat-clearing and detoxifying capabilities.[1] The ethnobotanical applications are extensive, covering the treatment of liver diseases, jaundice, cholecystitis, malaria, pneumonia, and diabetes.[1][2][3][4] The root of the plant is often considered the most bioactive part.[3]
Pharmacological Activities and Quantitative Data
Modern scientific research has begun to validate the traditional claims, revealing a broad spectrum of pharmacological activities for this compound. These include anti-inflammatory, antioxidant, hepatoprotective, antidiabetic, and neuroprotective effects.[1][5] The tables below summarize the available quantitative data on the pharmacological effects of this compound.
Table 1: In Vitro Pharmacological Activities of this compound
| Cell Line | Assay | Endpoint | Result | Reference |
| U251 (Human Glioblastoma) | Cytotoxicity | IC50 | 10 µM | [1] |
| Normal Astrocytes | Cytotoxicity | IC50 | 100 µM | [1] |
| H9c2 (Rat Cardiomyoblasts) | Hypoxia/Reoxygenation-induced injury | Cell Viability | Increased by 10, 25, 50, and 100 µM | [6] |
| H9c2 (Rat Cardiomyoblasts) | Hypoxia/Reoxygenation-induced injury | CK-MB and LDH release | Significantly decreased by 10, 25, 50, and 100 µM | [6] |
| HL1C (Hepatoma cells) | Gene expression | Pck1 mRNA | Markedly downregulated | [5] |
| Butyrylcholinesterase (BChE) | Enzyme Inhibition | Inhibitory activity | 6.03 ± 0.44 mg GALAE/g | [5] |
| α-amylase | Enzyme Inhibition | Inhibitory activity | 0.10 mmol ACAE/g | [5] |
| α-glucosidase | Enzyme Inhibition | Inhibitory activity | 1.54 mmol ACAE/g | [5] |
Table 2: In Vivo Pharmacological Activities of this compound
| Animal Model | Condition | Dosage | Outcome | Reference |
| Mice | α-naphthylisothiocyanate (ANIT)-induced cholestatic liver injury | 120 mg/kg, ig | Dramatically reduced serum ALT and AST; Reversed increases in serum ALP, TBIL, DBIL, and TBA | [7] |
| Rats | Myocardial Ischemia-Reperfusion Injury | 25, 50, and 100 mg/kg, ip | Dose-dependent reduction in infarct size and improvement in cardiac function | [6] |
Key Signaling Pathways Modulated by this compound
This compound exerts its diverse pharmacological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for targeted drug development. The primary pathways influenced by this compound include NF-κB, mTOR, MAPK, and PI3K/Akt.[1][5]
Anti-inflammatory and Antioxidant Mechanisms
This compound demonstrates significant anti-inflammatory and antioxidant properties by inhibiting the NF-κB signaling pathway and activating the Nrf2 pathway.[6][8]
Proliferation and Survival Pathways
This compound also influences cell proliferation and survival through the PI3K/Akt/mTOR and MAPK signaling pathways.[1][5]
References
- 1. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Swertia chirayita (Gentianaceae) as a Traditional Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Sweroside Protects Against Myocardial Ischemia–Reperfusion Injury by Inhibiting Oxidative Stress and Pyroptosis Partially via Modulation of the Keap1/Nrf2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sweroside ameliorates α-naphthylisothiocyanate-induced cholestatic liver injury in mice by regulating bile acids and suppressing pro-inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
(-)-Sweroside and its Natural Derivatives: A Technical Guide for Drug Discovery and Development
Executive Summary: (-)-Sweroside is a secoiridoid glycoside found in a variety of medicinal plants, most notably within the Gentianaceae and Cornaceae families.[1][2] This molecule has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, hepatoprotective, neuroprotective, and antidiabetic effects.[1][3] Mechanistically, Sweroside modulates multiple critical signaling pathways such as NF-κB, Nrf2, MAPK, PI3K/Akt, and Wnt/β-catenin.[1][3][4] Despite its therapeutic potential, the clinical application of Sweroside is currently limited by its low oral bioavailability and rapid metabolism.[1] This guide provides a comprehensive overview of the chemical properties, natural sources, and pharmacological actions of this compound, including detailed experimental protocols and pathway analyses, to support further research and development.
Chemical Properties and Natural Sources
This compound (CAS: 14215-86-2) is a bitter-tasting, odorless, and highly stable powder.[1][5] Its chemical stability makes it a promising candidate for pharmaceutical applications.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₂₂O₉ | [5] |
| Molecular Weight | 358.34 g/mol | [5] |
| IUPAC Name | (3S,4R,4aS)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one | [5] |
| Appearance | Odorless, bitter-tasting powder | [1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695) |[6] |
This compound is predominantly isolated from plants of the Gentianaceae family, particularly the Swertia genus, which has a long history of use in traditional medicine systems like Ayurveda and Traditional Chinese Medicine.[1]
Table 2: Principal Natural Sources of this compound
| Family | Genus/Species | Reference |
|---|---|---|
| Gentianaceae | Swertia chirayita, Swertia pseudochinensis, Swertia mussotii, Gentiana macrophylla | [1][5] |
| Cornaceae | Cornus officinalis | [1][7] |
| Caprifoliaceae | Lonicera japonica |[6][7] |
Pharmacological Activities and Mechanisms of Action
Preclinical studies have demonstrated that this compound possesses a wide array of therapeutic properties by modulating key cellular signaling cascades.[1]
Anti-inflammatory and Antioxidant Activity
Sweroside exerts potent anti-inflammatory and antioxidant effects, which are central to its therapeutic potential in various diseases.[1][4] It significantly reduces the release of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8.[1][7] This is achieved primarily through the inhibition of the NF-κB pathway and activation of the Nrf2 and SIRT1 pathways.[1][4]
-
NF-κB Inhibition : Sweroside suppresses the activation of the NF-κB/NLRP3 inflammasome, a key driver of inflammation.[1] It also inhibits the MAP4K4/NF-κB signaling pathway, which is implicated in atherosclerosis.[8][9]
-
SIRT1 Activation : By activating the deacetylase SIRT1, Sweroside reduces the expression of inflammatory enzymes such as iNOS and COX-2.[1][4]
-
Nrf2 Activation : Sweroside disrupts the Keap1-Nrf2 interaction, promoting the nuclear translocation of Nrf2.[10] This enhances the expression of downstream antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX), thereby reducing reactive oxygen species (ROS) and oxidative stress.[4][11]
Table 3: Quantitative Antioxidant and Enzyme Inhibitory Activity of this compound
| Assay | Activity | Reference |
|---|---|---|
| Antioxidant Assays | ||
| ABTS | 0.34 ± 0.08 mg TE/g | |
| CUPRAC | 21.14 ± 0.43 mg TE/g | |
| FRAP | 12.32 ± 0.20 mg TE/g | |
| Phosphomolybdenum (PBD) | 0.75 ± 0.03 mmol TE/g | |
| Neuroprotective Enzyme Inhibition | ||
| Butyrylcholinesterase (BChE) | 6.03 ± 0.44 mg GALAE/g | [2][12] |
| Acetylcholinesterase (AChE) | No inhibitory activity | [2][12] |
| Tyrosinase | 55.06 ± 1.85 mg KAE/g | [13] |
| Antidiabetic Enzyme Inhibition | ||
| α-Amylase | 0.10 ± 0.01 mmol ACAE/g | [2][13] |
| α-Glucosidase | 1.54 ± 0.01 mmol ACAE/g | [2][13] |
TE: Trolox Equivalents; GALAE: Galantamine Equivalents; KAE: Kojic Acid Equivalents; ACAE: Acarbose Equivalents.
Anticancer Activity
Sweroside has demonstrated anticancer effects by modulating signaling pathways that regulate cell proliferation, apoptosis, and migration.[3] In prostate cancer cells, sweroside nanoparticles were shown to induce apoptosis and intracellular ROS, suppress proliferation, and inhibit characteristics of cancer stem cells.[14]
-
Wnt/β-catenin Pathway : Sweroside inhibits the Wnt/β-catenin signaling pathway by suppressing T-cell factor/lymphocyte enhancer factor (TCF/LEF) activity. This leads to the downregulation of downstream target genes like c-myc, Cyclin D1, and MMP-7, which are crucial for cancer cell proliferation and invasion.[3][14]
-
Other Pathways : It also modulates the Akt/Erk1/2 and JNK/p38 MAPK signaling pathways and regulates the cell cycle to inhibit cancer cell growth.[3]
Other Biological Activities
-
Anti-osteoporotic Effects : Sweroside promotes osteoblast differentiation and mineralization by activating the mTORC1 pathway and upregulating key transcription factors like RUNX2.[1][12] It also inhibits osteoclast formation by blocking the RANKL/NF-κB pathway.[12]
-
Hepatoprotective Effects : It has demonstrated significant potential in treating liver disorders.[1]
-
Cardioprotective Effects : Sweroside protects against myocardial ischemia-reperfusion injury by inhibiting oxidative stress and pyroptosis.[10][11]
Natural Derivatives of this compound
Research into the natural derivatives of Sweroside is an emerging field. Some studies have isolated derivatives with enhanced pharmacological properties. For instance, a derivative isolated from Gentiana scabra showed potent anti-inflammatory effects.[1][7] Additionally, chemically synthesized derivatives incorporating diindolylmethane structures have exhibited efficacy in inhibiting the proliferation of specific cancer cells.[1][7] The exploration of these derivatives offers a promising avenue for developing new therapeutic agents with improved potency and pharmacokinetic profiles.
Experimental Protocols
General Protocol for Isolation and Purification
The isolation of this compound from plant material typically involves solvent extraction followed by multi-step chromatographic purification.[15]
1. Preparation of Plant Material:
-
Air-dry the selected plant material (e.g., whole plant of Swertia mussotii).
-
Grind the dried material into a coarse powder to increase the surface area for extraction.
2. Solvent Extraction:
-
Macerate the plant powder in a suitable solvent, commonly methanol or an 80:20 acetone/water mixture, at room temperature for 24-48 hours.[15]
-
Filter the extract through cheesecloth or Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol). Sweroside, being a polar glycoside, will typically concentrate in the ethyl acetate or n-butanol fractions.
4. Chromatographic Purification:
-
Column Chromatography (CC): Subject the enriched fraction to open column chromatography on silica (B1680970) gel or Sephadex LH-20. Elute with a gradient solvent system (e.g., chloroform-methanol or ethyl acetate-methanol) to separate compounds based on polarity.[15]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, use a reversed-phase C18 column. Elute with a methanol-water or acetonitrile-water gradient. Monitor the eluate with a UV detector (approx. 254 nm) and collect the fractions corresponding to the Sweroside peak.[15]
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (¹H and ¹³C NMR).[15]
In Vitro Antioxidant Activity Assays
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) Assay):
-
Prepare the ABTS radical cation (ABTS•⁺) by reacting ABTS stock solution with potassium persulfate and incubating in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (±0.02) at 734 nm.
-
Add a small volume of the Sweroside solution (at various concentrations) to the diluted ABTS•⁺ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of scavenging is calculated relative to a control (without Sweroside). Trolox is used as a standard reference compound.
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the Sweroside solution to the FRAP reagent and incubate at 37°C.
-
Measure the absorbance of the resulting blue-colored ferrous-TPTZ complex at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with FeSO₄ or Trolox.
-
Cell Viability and Apoptosis Assays
-
Cell Viability (CCK-8/MTT Assay):
-
Seed cells (e.g., H9c2 cardiomyocytes or PC-3 cancer cells) in a 96-well plate and allow them to adhere overnight.[10][11]
-
Treat the cells with various concentrations of Sweroside for a specified period (e.g., 24, 48 hours).
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT). Cell viability is expressed as a percentage relative to untreated control cells.
-
-
Apoptosis (Annexin V/Propidium Iodide Assay):
-
Treat cells with Sweroside as described for the viability assay.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[14]
-
Challenges and Future Directions
The primary obstacle to the clinical translation of this compound is its poor pharmacokinetic profile, characterized by low oral bioavailability and rapid metabolic degradation.[1] Future research should focus on:
-
Advanced Drug Delivery Systems : Developing nanoformulations, such as nanoparticles or liposomes, to improve stability, solubility, and bioavailability.[14]
-
Structural Modification : Synthesizing novel derivatives with improved pharmacokinetic properties and enhanced biological activity.
-
In-depth Mechanistic Studies : Further elucidating the molecular targets and intracellular signaling pathways across a wider range of pathological conditions to solidify its therapeutic rationale.
-
Clinical Trials : Moving promising preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of Sweroside and its derivatives in humans.
References
- 1. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C16H22O9 | CID 161036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sweroside | CAS:14215-86-2 | Manufacturer ChemFaces [chemfaces.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Sweroside Inhibits Inflammation and Alleviates Endothelial Injury and Atherosclerosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sweroside Inhibits Inflammation and Alleviates Endothelial Injury and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sweroside Protects Against Myocardial Ischemia–Reperfusion Injury by Inhibiting Oxidative Stress and Pyroptosis Partially via Modulation of the Keap1/Nrf2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer Activity of Sweroside Nanoparticles in Prostate Cancer...: Ingenta Connect [ingentaconnect.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Extraction of (-)-Sweroside from Lonicera japonica
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sweroside, a secoiridoid glycoside, is a prominent bioactive compound found in the medicinal plant Lonicera japonica Thunb. (Japanese honeysuckle). It has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective effects.[1] These therapeutic properties are attributed to its ability to modulate key cellular signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK.[1][2] This document provides detailed protocols for the extraction, purification, and quantification of this compound from Lonicera japonica, as well as an overview of its known mechanisms of action.
Data Presentation: Quantitative Data Summary
The following tables summarize quantitative data related to the analysis of this compound and other compounds in Lonicera japonica.
Table 1: HPLC-DAD Method Parameters for Quantification of Sweroside and Other Components in Lonicera japonica
| Parameter | Value | Reference |
| Chromatographic Column | C18 column (250 x 4.6 mm, 5.0 µm) | [3] |
| Mobile Phase | A: 0.4% (v/v) aqueous acetic acid; B: Acetonitrile | [3] |
| Gradient Elution | 10% B (0-12 min), 10-17% B (12-25 min), 17% B (25-35 min) | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Column Temperature | 30 °C | [3] |
| Detection Wavelength | 245 nm | [3] |
| Limit of Detection (LOD) | 0.10 - 0.23 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.69 - 3.56 µg/mL | [3] |
| Recovery | 94.2 - 103.6% | [3] |
| Precision (Intra-day RSD) | < 1.24% | [3] |
| Precision (Inter-day RSD) | < 2.28% | [3] |
Table 2: UPLC-MS/MS Method Parameters for Quantification of Sweroside and Other Components in Lonicera japonica
| Parameter | Value | Reference |
| Chromatographic Column | Thermo Hypersil GOLD column (100 mm × 2.1 mm, 1.9 µm) | [4] |
| Mobile Phase | A: Water with 0.2% formic acid; B: Methanol (B129727) | [4] |
| Column Temperature | 45 °C | [4] |
| Linearity (r²) | > 0.9991 | [4] |
| Precision (Intra-day RSD) | 0.96% - 2.26% | [4] |
| Precision (Inter-day RSD) | 0.52% - 3.04% | [4] |
| Stability (RSD) | 0.85% - 2.15% | [4] |
| Recovery | 75.90% - 110.58% | [4] |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Lonicera japonica
This protocol describes a general method for the extraction of this compound using a solvent-based approach.
1. Plant Material Preparation:
-
Obtain dried stems or flower buds of Lonicera japonica.
-
Grind the plant material into a fine powder to increase the surface area for extraction.
2. Extraction Procedure:
-
Method A: Water Extraction (Reflux):
-
Place the powdered plant material in a round-bottom flask.
-
Add distilled water in a solid-to-liquid ratio of 1:7 to 1:10 (w/v).
-
Heat the mixture to reflux for 2-3 hours.
-
Allow the mixture to cool and then filter to separate the extract from the solid residue.
-
Repeat the extraction process on the residue for a total of three times to maximize yield.
-
Combine the filtrates.
-
-
Method B: Methanol Extraction (Ultrasonication):
-
Place the powdered plant material in an extraction vessel.
-
Add 80% methanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform ultrasonication for 90 minutes.[5]
-
Separate the extract from the solid residue by filtration.
-
Repeat the extraction process on the residue two more times.[5]
-
Combine the extracts.
-
3. Concentration:
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude extract can be further purified.
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines the purification of the crude extract to isolate this compound.
1. Preparation of the Crude Extract:
-
Dissolve the dried crude extract obtained from Protocol 1 in a minimal amount of the initial mobile phase for column chromatography.
2. Column Packing:
-
Stationary Phase Options: Polyamide resin or polyvinylpyrrolidone (B124986) resin can be used.
-
Prepare a slurry of the chosen resin in the initial mobile phase.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the packed column by running the initial mobile phase through it until the baseline is stable.
3. Chromatographic Separation:
-
Carefully load the dissolved crude extract onto the top of the column.
-
Begin the elution with the initial mobile phase (e.g., 100% water or a low percentage of methanol in water).
-
Gradually increase the polarity of the mobile phase by increasing the concentration of methanol (step-gradient or linear gradient). A suggested gradient is to elute with 20-30% (v/v) methanol to obtain the fraction containing iridoid glycosides like sweroside.
-
Collect fractions of the eluate.
4. Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
A standard of this compound should be used for comparison.
5. Isolation and Final Purification:
-
Combine the fractions rich in this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
If necessary, further purification can be achieved using preparative HPLC.
Protocol 3: Quantification of this compound by HPLC
This protocol provides a method for the quantitative analysis of this compound in the extracts.
1. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution of a known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh the dried extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.
2. HPLC Analysis:
-
Use an HPLC system equipped with a C18 column (e.g., 250 x 4.6 mm, 5.0 µm).
-
Set the column temperature to 30 °C.
-
The mobile phase consists of (A) 0.4% (v/v) aqueous acetic acid and (B) acetonitrile.[3]
-
Use a gradient elution: 10% B from 0-12 min, 10-17% B from 12-25 min, and 17% B from 25-35 min.[3]
-
Set the flow rate to 1.0 mL/min and the detection wavelength to 245 nm.[3]
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of this compound.
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of seven bioactive components in Caulis Lonicerae Japonicae by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e-nps.or.kr [e-nps.or.kr]
Application Notes and Protocols for the Purification of (-)-Sweroside from Plant Material
Introduction
(-)-Sweroside is a secoiridoid glycoside that has garnered significant scientific interest due to its wide array of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective effects.[1] It is predominantly found in medicinal plants belonging to the Gentianaceae family, particularly within the Swertia genus, as well as in other plants such as Lonicera (honeysuckle) and Cornus officinalis (Japanese cornelian cherry).[2] The therapeutic potential of this compound is attributed to its ability to modulate key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
These application notes provide detailed protocols for the extraction, fractionation, and purification of this compound from plant material. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on achieving high purity and yield.
Data Presentation
The efficiency of the purification process is summarized in the following tables, providing a clear overview of the expected quantitative outcomes at each major step.
Table 1: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Secoiridoids from Gentiana Species
| Parameter | Optimized Value |
| Extraction Time | 50 minutes |
| Ethanol (B145695) Concentration | 30% (v/v) in water |
| Liquid-to-Solid Ratio | 30:1 (mL/g) |
| Extraction Temperature | 62.7 °C |
| Note: These parameters were optimized for the extraction of swertiamarin, a related secoiridoid, and serve as a validated starting point for this compound extraction.[3][4] |
Table 2: Summary of a Multi-Step Purification of this compound from Fructus Corni
| Purification Step | Starting Material | Product | Purity (%) | Yield (mg) |
| Macroporous Resin Chromatography | 212.5 g crude ethanol extract | 97.5 g crude iridoid glycoside fraction | - | 97,500 |
| High-Speed Countercurrent Chromatography (HSCCC) | 100 mg crude iridoid glycoside fraction | This compound | 92.3 | 7.9 |
| Data adapted from a study on the preparative isolation of iridoid glycosides.[5] |
Table 3: Quantitative Analysis of this compound in Gentiana lutea Root Samples
| Analyte | Concentration Range in Plant Material (%) |
| Gentiopicroside | 4.46 - 9.53 |
| Loganic Acid | 0.10 - 0.76 |
| Swertiamarin | 0.21 - 0.45 |
| This compound | Present, but concentration not specified |
| Gentisin | 0.02 - 0.11 |
| Isogentisin | 0.02 - 0.11 |
| This table highlights the typical concentration of related compounds in Gentiana lutea, indicating that this compound is a minor component in this particular species.[6] |
Experimental Protocols
The following protocols provide a step-by-step guide for the purification of this compound from plant material, integrating extraction, fractionation, and final purification stages.
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a general method for the solvent extraction of this compound from dried and powdered plant material, such as Swertia chirayita.
1. Plant Material Preparation:
-
Thoroughly dry the plant material (e.g., whole plant of Swertia chirayita) in the shade or in an oven at a low temperature (40-50°C) to prevent thermal degradation of the active compounds.
-
Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.
2. Solvent Extraction:
-
Weigh the powdered plant material and place it in a suitable extraction vessel.
-
Add 80% aqueous methanol (B129727) (methanol:water, 80:20 v/v) at a solid-to-liquid ratio of 1:10 (w/v).
-
Macerate the mixture for 24 hours at room temperature with occasional stirring.
-
Alternatively, for a more efficient extraction, perform ultrasonication for 2 hours.[7]
-
Filter the extract through cheesecloth or Whatman No. 1 filter paper to separate the solid residue.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates from all three extractions.
3. Concentration:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Evaporate the solvent until a crude extract is obtained.
Protocol 2: Fractionation of the Crude Extract by Column Chromatography
This protocol details the fractionation of the crude extract to isolate a this compound-rich fraction using silica (B1680970) gel column chromatography.
1. Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow the silica gel to settle, ensuring even packing without air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Equilibrate the column by passing the initial mobile phase through it.
2. Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Carefully load the dissolved sample onto the top of the column.
3. Elution:
-
Elute the column with a gradient of increasing polarity. Start with a non-polar solvent system (e.g., chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A suggested gradient is from 100% chloroform (B151607) to a final mixture of chloroform:methanol (85:15 v/v).
-
Collect the eluate in fractions of equal volume.
4. Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions that show a high concentration of the target compound.
Protocol 3: High-Purity Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol describes the final purification of the this compound-rich fraction to achieve high purity using preparative HPLC.
1. Sample Preparation:
-
Evaporate the solvent from the combined fractions obtained from column chromatography.
-
Dissolve the residue in the mobile phase to be used for the HPLC separation.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water (containing 0.1% phosphoric acid). A typical gradient could be 28% methanol for the initial 8 minutes, followed by an increase to 35% methanol over the next 7 minutes.[5]
-
Flow Rate: As appropriate for the preparative column being used.
-
Detection: UV detection at 240 nm.[5]
3. Fraction Collection and Final Processing:
-
Inject the sample onto the preparative HPLC system.
-
Collect the peak corresponding to this compound using a fraction collector.
-
Combine the fractions containing the pure compound.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
The purity of the final product can be confirmed by analytical HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound from plant material.
Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. Quantitative analysis of iridoids, secoiridoids, xanthones and xanthone glycosides in Gentiana lutea L. roots by RP-HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tarosdiscovery.com [tarosdiscovery.com]
Application Note and Protocol for HPLC Quantification of (-)-Sweroside in Botanical Extracts
Introduction
(-)-Sweroside is a prominent secoiridoid glycoside found in various medicinal plants, particularly within the Gentianaceae family, including the Swertia and Gentiana genera.[1][2] It has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective effects.[2][3] These therapeutic potentials are attributed to its ability to modulate key signaling pathways such as NF-κB, mTOR, MAPK, and PI3K/Akt.[3][4] As interest in this compound as a potential therapeutic agent grows, robust and reliable analytical methods for its quantification in plant extracts are crucial for quality control, standardization of herbal products, and pharmacokinetic studies.
This application note provides a detailed protocol for the quantification of this compound in various botanical extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is intended for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile, methanol (B129727), and water
-
Analytical grade acetic acid or formic acid
-
Plant material (dried and powdered)
-
Syringe filters (0.45 µm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
Ultrasonic bath
-
Rotary evaporator (optional)
-
pH meter
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Use an ultrasonic bath to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (Extraction)
-
Plant Material: Ensure the plant material is dried (shade-drying or oven-drying at 40-50°C) and ground to a fine powder to maximize extraction efficiency.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a flask.
-
Add 50 mL of 80% methanol or an 80:20 acetone-water mixture.
-
Perform extraction using ultrasonication for 60 minutes at 40°C or by reflux extraction for 2-4 hours.[5]
-
-
Filtration and Concentration:
-
Allow the extract to cool to room temperature and filter it through Whatman No. 1 filter paper.
-
The filtrate can be directly used for HPLC analysis after passing through a 0.45 µm syringe filter. For higher concentration, the solvent can be evaporated under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract with a known volume of methanol before HPLC analysis.
-
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed for better separation.
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 95 5 20 70 30 40 40 60 50 10 90 55 95 5 | 60 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10-20 µL.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as:
-
Linearity: Assessed by injecting a series of standard solutions at different concentrations (e.g., 1-100 µg/mL). A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.999.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined from the calibration curve using the standard deviation of the response and the slope.
-
Precision: Evaluated by performing repeated injections of the same standard solution (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be less than 2%.[6]
-
Accuracy: Determined by the recovery of a known amount of standard added to a sample matrix. The recovery should be within 95-105%.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be confirmed by comparing the retention time and UV spectrum of the analyte peak in the sample with that of the reference standard.
Data Presentation
The following table summarizes the quantitative data of this compound found in various Swertia species, as determined by HPLC analysis.
| Plant Species | Part Used | This compound Content (mg/g dry weight) | Reference |
| Swertia chirata | Whole Plant | 1.25 | [1] |
| Swertia bimaculata | Whole Plant | 0.89 | [1] |
| Swertia ciliata | Whole Plant | 2.13 | [1] |
| Swertia cordata | Whole Plant | 0.56 | [1] |
| Swertia alata | Whole Plant | Not Detected | [1] |
| Swertia nervosa | Whole Plant | 1.78 | [1] |
| Swertia paniculata | Whole Plant | 0.95 | [1] |
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Signaling pathways modulated by this compound.
References
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for (-)-Sweroside in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction:
(-)-Sweroside, a secoiridoid glycoside found in various medicinal plants, has demonstrated a wide range of pharmacological activities in preclinical studies.[1][2] Its therapeutic potential spans anti-inflammatory, antioxidant, neuroprotective, anti-cancer, and cardioprotective effects.[1][2][3][4][5] These diverse biological activities are attributed to its ability to modulate critical cellular signaling pathways, including NF-κB, MAPK, SIRT1, and Keap1/Nrf2.[2][3] This document provides detailed application notes and standardized protocols for conducting in vitro cell culture assays to investigate the bioactivities of this compound.
Data Presentation: Quantitative Summary of this compound In Vitro Bioactivity
The following tables summarize the quantitative data from various in vitro studies on this compound, providing a comparative overview of its efficacy in different cell models and assays.
Table 1: Anti-proliferative and Cytotoxic Effects of this compound
| Cell Line | Assay Type | Treatment Conditions | Observed Effect | Effective Concentration | Reference |
| U251 (Glioblastoma) | Proliferation Assay | Not specified | High anti-proliferative activity | 5–20 µM | [3] |
| Human Leukemia Cells | Cell Viability Assay | Not specified | Reduced cell viability | Not specified | [6] |
| MG-63 (Osteosarcoma) | Proliferation Assay (MTT) | Not specified | Significantly increased proliferation | Not specified | [6] |
| Rat Osteoblasts | Proliferation Assay (MTT) | Not specified | Significantly increased proliferation | Not specified | [6] |
Table 2: Anti-inflammatory Effects of this compound
| Cell Line | Inducing Agent | Measured Parameters | Observed Effect | Effective Concentration | Reference |
| RAW264.7 | LPS | NO, PGE2, ROS production | Inhibition of pro-inflammatory mediators | 20, 40, 80 µM | [7] |
| HK-2 | High Glucose | TNF-α, IL-1β, VCAM-1 release | Suppression of inflammatory markers | 25, 50, 100 µM | [1][8] |
| HUVECs | DSS | Inflammatory and angiogenesis factors | Protection from inflammation and angiogenesis | Not specified | [9] |
| MAECs | Palmitic Acid (PA) | Adhesion molecules, inflammatory cytokines | Attenuated inflammation and adhesion | 1 µg/mL | [10] |
| Cardiomyocytes | Angiotensin II | IL-6, IL-1β, IL-18 expression | Reduced pro-inflammatory cytokine expression | Not specified | [11] |
Table 3: Cardioprotective and Other In Vitro Effects of this compound
| Cell Line | Assay Type | Treatment Conditions | Observed Effect | Effective Concentration | Reference |
| H9c2 | Hypoxia/Reoxygenation | Cell Viability (CCK-8), CK-MB, LDH release | Enhanced cell viability, decreased injury markers | 10, 25, 50, 100 µM | [4][5] |
| H9c2 | Hypoxia/Reoxygenation | Pyroptosis Assay (PI staining) | Reduced pyroptotic cells from 30.44% to 14.76% | 50 µM | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line and experimental conditions.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[13]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[12][13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) reagent
Protocol:
-
Protein Extraction: Lyse treated and control cells with RIPA buffer on ice.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Electrophoresis: Separate equal amounts of protein on SDS-PAGE gels.[11]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.[11]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to measure the expression levels of specific genes.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers
-
Real-time PCR system
Protocol:
-
RNA Extraction: Isolate total RNA from treated and control cells using an RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit. The choice of primers (oligo(dT), random, or gene-specific) can influence the results.[15]
-
qPCR Reaction: Set up the qPCR reaction with cDNA template, SYBR Green/TaqMan master mix, and gene-specific primers.[16]
-
Data Analysis: Run the reaction in a real-time PCR system. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to a housekeeping gene.
Mandatory Visualizations
Signaling Pathways Modulated by this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for the MTT cell viability assay.
Logical Relationship: Sweroside's Cardioprotective Mechanism
Caption: Cardioprotective mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential [frontiersin.org]
- 4. Sweroside Protects Against Myocardial Ischemia–Reperfusion Injury by Inhibiting Oxidative Stress and Pyroptosis Partially via Modulation of the Keap1/Nrf2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sweroside Protects Against Myocardial Ischemia–Reperfusion Injury by Inhibiting Oxidative Stress and Pyroptosis Partially via Modulation of the Keap1/Nrf2 Axis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sweroside plays a role in mitigating high glucose-induced damage in human renal tubular epithelial HK-2 cells by regulating the SIRT1/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sweroside ameliorates intestinal mucosal microcirculatory disturbances in ulcerative colitis mice by modulating the VEGF and Hippo signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sweroside Inhibits Inflammation and Alleviates Endothelial Injury and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sweroside alleviates pressure overload-induced heart failure through targeting CaMKⅡδ to inhibit ROS-mediated NF-κB/NLRP3 in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. bio-rad.com [bio-rad.com]
- 16. A highly sensitive stem-loop RT-qPCR method to study siRNA intracellular pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of (-)-Sweroside Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Sweroside is a secoiridoid glycoside found in various medicinal plants and is recognized for its wide range of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anti-osteoporotic effects.[1][2][3] In laboratory settings, a well-characterized and properly prepared stock solution is crucial for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for in vitro studies due to its high solubilizing capacity for many organic compounds.[4][5][6][7] These application notes provide a detailed protocol for the preparation, storage, and handling of a this compound stock solution in DMSO.
Data Presentation
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂O₉ | [8][9][10] |
| Molecular Weight | 358.34 g/mol | [8][9][11] |
| Appearance | White to off-white solid/crystalline powder | [10] |
| Purity | ≥95% (LC/MS-ELSD) | |
| Solubility in DMSO | ≥ 30 mg/mL | [7] |
| Storage Temperature | -20°C | [8][11] |
Experimental Protocols
Materials and Equipment
-
This compound (purity ≥95%)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO. Adjust volumes as needed for your specific experimental requirements.
Calculations:
-
Molecular Weight (MW) of this compound: 358.34 g/mol
-
To make a 10 mM solution (which is 0.010 mol/L):
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 358.34 g/mol x 1000 mg/g
-
Mass (mg) = 3.58 mg
-
Procedure:
-
Preparation: Don appropriate PPE. Ensure the work area is clean and dry. Allow the this compound vial and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out 3.58 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage:
-
For long-term storage and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials or microcentrifuge tubes.
-
Store the aliquots at -20°C.[4][11] When stored properly, the stock solution should be stable for up to 24 months.[4]
-
Working Solution Preparation
For cell-based assays, the DMSO stock solution must be further diluted in culture medium to the desired final concentration. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[5]
Example Dilution for a 100 µM Working Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
To prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Mix gently by pipetting up and down before adding to your experimental setup.
Note: Always prepare fresh working solutions from the frozen stock on the day of the experiment.[4]
Mandatory Visualization
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways.[1][12] The diagram below illustrates the inhibitory action of this compound on the NF-κB pathway, a central regulator of inflammation.
References
- 1. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CAS 14215-86-2: Sweroside | CymitQuimica [cymitquimica.com]
- 4. Sweroside | CAS:14215-86-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. Sweroside Protects Against Myocardial Ischemia–Reperfusion Injury by Inhibiting Oxidative Stress and Pyroptosis Partially via Modulation of the Keap1/Nrf2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | CAS 14215-86-2 | Cayman Chemical | Biomol.com [biomol.com]
- 8. Sweroside|lookchem [lookchem.com]
- 9. This compound | C16H22O9 | CID 161036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. raybiotech.com [raybiotech.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for (-)-Sweroside in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of (-)-Sweroside in various in vivo animal models. It includes summarized dosage information, detailed experimental protocols, and diagrams of associated signaling pathways to guide future research and development.
Quantitative Data Summary
This compound has been investigated across multiple animal models for its therapeutic potential in cardiovascular, inflammatory, hepatobiliary, and neurological disorders. The effective dose varies significantly depending on the animal model, disease context, and route of administration.
Table 1: Summary of this compound Dosing in Rodent and Zebrafish Models
| Therapeutic Target | Animal Model | This compound Dose | Route of Administration | Treatment Duration | Key Findings | Reference(s) |
| Cardioprotection | Sprague-Dawley Rats (Myocardial Ischemia-Reperfusion) | 25, 50, 100 mg/kg/day | Intraperitoneal (i.p.) | 5 consecutive days | Dose-dependently reduced myocardial infarct size and improved cardiac function; 50 mg/kg showed optimal effect.[1] | [1] |
| Anti-inflammation | Mice (LPS-induced Acute Lung Injury) | Not specified in abstract | Not specified in abstract | Not specified | Reduced lung wet-to-dry ratio, MPO activity, and inflammatory cell infiltration.[2] | [2] |
| Atherosclerosis | Apolipoprotein E-deficient (ApoE-/-) Mice | Not specified in abstract | Not specified | Not specified | Attenuated vascular inflammation, endothelial injury, and atherosclerosis progression.[3][4] | [3][4] |
| Hepatoprotection | Rats (CCl4-induced Chronic Liver Injury) | 75, 125, 250 mg/kg | Not specified | Not specified | 125 mg/kg significantly alleviated hepatic inflammation and promoted liver repair.[5] | [5] |
| Hepatoprotection | Mice (ANIT-induced Cholestatic Liver Injury) | 120 mg/kg | Oral | Not specified | Protected against liver injury by regulating bile acids and suppressing pro-inflammatory responses.[6] | [6] |
| Neuroprotection | Zebrafish (Scopolamine-induced Memory Deficit) | 2.79, 8.35, 13.95 nM | Immersion | 8 days | Significantly improved memory deficits and reduced brain oxidative stress.[7][8] | [7][8] |
| Neuroprotection | Zebrafish (Scopolamine-induced Cognitive Impairment) | 1, 3, 5 µg/L | Immersion | 16 days | Decreased acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain.[9] | [9] |
Detailed Experimental Protocols
The following protocols are based on methodologies described in the cited literature.
-
Objective: To evaluate the cardioprotective effect of this compound against I/R injury.
-
Animal Model: Male Sprague-Dawley rats.
-
Methodology:
-
Animal Groups: Divide rats into groups: (i) Control, (ii) I/R model, (iii) Vehicle + I/R, (iv) Sweroside (25 mg/kg) + I/R, (v) Sweroside (50 mg/kg) + I/R, and (vi) Sweroside (100 mg/kg) + I/R.[1]
-
Drug Administration: Administer this compound (dissolved in saline) or vehicle (saline) via intraperitoneal injection once daily for 5 consecutive days before the induction of I/R injury.[1]
-
I/R Injury Induction (Ex Vivo Langendorff Model):
-
Anesthetize rats and rapidly excise the hearts.
-
Mount the hearts on a Langendorff apparatus and perfuse with Krebs-Henseleit buffer.
-
After a stabilization period, induce global ischemia by stopping the perfusion for 30 minutes.
-
Initiate reperfusion for 120 minutes.[1]
-
-
Endpoint Analysis:
-
Myocardial Infarct Size: Stain heart slices with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.[1]
-
Cardiac Function: Continuously monitor heart rate, left ventricular developed pressure (LVDP), and the positive/negative first derivatives of ventricular pressure (±dp/dt).[1]
-
-
-
Objective: To assess the hepatoprotective effects of this compound in a cholestasis model.
-
Animal Model: Male C57BL/6 mice.
-
Methodology:
-
Animal Groups: Establish control, model, and treatment groups.
-
Injury Induction: Administer α-naphthylisothiocyanate (ANIT) orally to induce cholestatic liver injury.
-
Drug Administration: Administer this compound (120 mg/kg) orally. This dose was determined as the most effective in a preliminary dose-response study.[6]
-
Endpoint Analysis:
-
Serum Biochemistry: Measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bile acid (TBA), total bilirubin (B190676) (TBIL), and direct bilirubin (DBIL).[6]
-
Histopathology: Perform histological examination of liver tissue to assess hepatocellular necrosis and inflammatory infiltration.
-
Bile Acid Profiling: Use UPLC-MS to analyze the levels of individual hepatic bile acids.[6]
-
-
-
Objective: To investigate the neuroprotective effects of this compound on cognitive impairment.
-
Animal Model: Adult zebrafish (Danio rerio).
-
Methodology:
-
Animal Groups (n=10 per group): (i) Control, (ii) Scopolamine (B1681570) (100 µM), (iii) Sweroside (2.79 nM) + Scopolamine, (iv) Sweroside (8.35 nM) + Scopolamine, (v) Sweroside (13.95 nM) + Scopolamine, (vi) Positive Control (e.g., Galantamine) + Scopolamine.[7][8]
-
Drug Administration: Acclimate zebrafish and administer this compound by immersion once daily for 8 days.[7][8]
-
Induction of Amnesia: 30 minutes before behavioral testing, induce memory impairment by immersing the zebrafish in a scopolamine (100 µM) solution.[7][8]
-
Behavioral Testing:
-
Biochemical Analysis:
-
Signaling Pathways and Visualizations
This compound exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
This compound demonstrates potent anti-inflammatory and antioxidant activities primarily through the inhibition of the NF-κB pathway and activation of the Nrf2 and SIRT1 pathways.[10][11]
In the context of atherosclerosis, this compound has been shown to inhibit the MAP4K4/NF-κB signaling pathway, thereby reducing endothelial injury and inflammation.[3][4]
The logical flow for a typical in vivo study investigating this compound involves several key stages from animal preparation to data interpretation.
References
- 1. Sweroside Protects Against Myocardial Ischemia–Reperfusion Injury by Inhibiting Oxidative Stress and Pyroptosis Partially via Modulation of the Keap1/Nrf2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Effects of Sweroside on LPS-Induced ALI in Mice Via Activating SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sweroside Inhibits Inflammation and Alleviates Endothelial Injury and Atherosclerosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sweroside Inhibits Inflammation and Alleviates Endothelial Injury and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sweroside ameliorates α-naphthylisothiocyanate-induced cholestatic liver injury in mice by regulating bile acids and suppressing pro-inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Sweroside Modulates Oxidative Stress and Neuroplasticity-Related Gene Expression in Scopolamine-Treated Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential [frontiersin.org]
Application Notes and Protocols for (-)-Sweroside in Neuroprotection Cell Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sweroside, a secoiridoid glycoside found in various medicinal plants, has demonstrated significant potential as a neuroprotective agent. Preclinical studies have highlighted its ability to mitigate neuronal damage through various mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic activities. These properties position this compound as a promising candidate for the development of novel therapeutics for neurodegenerative diseases.
These application notes provide a comprehensive overview of the methodologies to investigate the neuroprotective effects of this compound in established in vitro cell models. The protocols detailed below, along with data presentation examples and pathway diagrams, are intended to guide researchers in evaluating the therapeutic potential of this natural compound.
Key Mechanisms of Action
This compound exerts its neuroprotective effects by modulating several key signaling pathways. Its primary mechanisms include the inhibition of inflammatory responses, reduction of oxidative stress, and suppression of apoptotic cell death. These effects are mediated through the regulation of pathways such as NF-κB, MAPK, and PI3K/Akt, as well as the activation of the Nrf2 antioxidant response element (ARE) pathway.
Data Presentation
The following tables summarize representative quantitative data from key experiments designed to assess the neuroprotective effects of this compound.
Table 1: Effect of this compound on Cell Viability in an Oxidative Stress Model
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| H₂O₂ (100 µM) | - | 52.3 ± 4.1 |
| H₂O₂ + this compound | 10 | 65.8 ± 3.9 |
| H₂O₂ + this compound | 25 | 78.2 ± 4.5 |
| H₂O₂ + this compound | 50 | 89.1 ± 3.7 |
Table 2: Effect of this compound on Apoptosis Rates in a Neurotoxicity Model
| Treatment Group | Concentration (µM) | Apoptotic Cells (%) |
| Control | - | 3.5 ± 0.8 |
| MPP⁺ (500 µM) | - | 45.2 ± 3.2 |
| MPP⁺ + this compound | 10 | 32.7 ± 2.5 |
| MPP⁺ + this compound | 25 | 21.4 ± 2.1 |
| MPP⁺ + this compound | 50 | 12.9 ± 1.8 |
Table 3: Modulation of Oxidative Stress Markers by this compound
| Treatment Group | Concentration (µM) | ROS Level (Fold Change) | SOD Activity (% of Control) |
| Control | - | 1.0 ± 0.1 | 100 ± 7.5 |
| Glutamate (5 mM) | - | 3.2 ± 0.4 | 55.4 ± 6.1 |
| Glutamate + this compound | 10 | 2.4 ± 0.3 | 72.8 ± 5.9 |
| Glutamate + this compound | 25 | 1.7 ± 0.2 | 85.1 ± 6.8 |
| Glutamate + this compound | 50 | 1.2 ± 0.1 | 95.3 ± 7.2 |
Table 4: Effect of this compound on Pro-inflammatory Cytokine Release in Microglia
| Treatment Group | Concentration (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Control | - | 15.2 ± 2.1 | 22.5 ± 3.0 |
| LPS (100 ng/mL) | - | 258.4 ± 15.3 | 310.7 ± 20.1 |
| LPS + this compound | 10 | 189.6 ± 12.8 | 225.4 ± 18.5 |
| LPS + this compound | 25 | 112.3 ± 9.7 | 148.9 ± 15.2 |
| LPS + this compound | 50 | 65.7 ± 7.2 | 89.1 ± 11.4 |
Signaling Pathways and Experimental Workflows
Caption: Neuroprotective signaling pathways of this compound.
Caption: General experimental workflow for assessing neuroprotection.
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against Oxidative Stress in PC12 Cells
This protocol describes the use of a hydrogen peroxide (H₂O₂)-induced oxidative stress model in rat pheochromocytoma (PC12) cells to evaluate the protective effects of this compound.
Materials:
-
PC12 cells
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 25, 50 µM) and incubate for 2 hours. Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 100 µM to the wells (except for the control group) and incubate for 24 hours.
-
Cell Viability Assay (MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Protocol 2: Evaluation of Anti-Apoptotic Effects in SH-SY5Y Cells
This protocol details the assessment of this compound's ability to protect human neuroblastoma SH-SY5Y cells from apoptosis induced by the neurotoxin MPP⁺.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MPP⁺ (1-methyl-4-phenylpyridinium)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Culture: Maintain SH-SY5Y cells in DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Plate SH-SY5Y cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach for 24 hours.
-
Pre-treatment: Treat the cells with different concentrations of this compound (e.g., 10, 25, 50 µM) for 2 hours.
-
Induction of Apoptosis: Add MPP⁺ to a final concentration of 500 µM and incubate for 24 hours.
-
Apoptosis Assay (Flow Cytometry):
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V positive).
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the measurement of intracellular ROS levels in neuronal cells using the fluorescent probe DCFH-DA.
Materials:
-
Neuronal cells (e.g., HT22)
-
Appropriate cell culture medium
-
This compound
-
Inducer of oxidative stress (e.g., Glutamate)
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound and the pro-oxidant as described in the previous protocols.
-
Staining with DCFH-DA:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Measurement of Fluorescence:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Alternatively, visualize and capture images using a fluorescence microscope.
-
Express ROS levels as a fold change relative to the control group.
-
Protocol 4: Western Blot Analysis of Nrf2 Signaling Pathway
This protocol outlines the procedure for analyzing the expression of key proteins in the Nrf2 signaling pathway by Western blotting.
Materials:
-
Treated cell lysates
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (Nrf2, HO-1, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting and imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2 (1:1000), HO-1 (1:1000), and β-actin (1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the β-actin loading control.
-
These protocols provide a solid foundation for investigating the neuroprotective properties of this compound. Researchers are encouraged to optimize these methods for their specific experimental conditions and cell lines.
Unveiling the Anti-Inflammatory Potential of (-)-Sweroside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(-)-Sweroside, a secoiridoid glycoside found in various medicinal plants, has emerged as a promising natural compound with potent anti-inflammatory properties. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory effects of this compound. The information presented herein is curated from multiple studies and is intended to guide the design and execution of in vitro anti-inflammatory assays.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4][5] By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][4][6] It also downregulates the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory activity of this compound from various in vitro studies.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Cell Line | This compound Concentration | % Inhibition of NO Production | IC50 Value | Reference |
| RAW 264.7 | 10 µM | Data not specified | Not Reported | [7] |
| RAW 264.7 | 25 µM | Not specified | Not Reported | [7] |
| RAW 264.7 | 50 µM | Not specified | Not Reported | [7] |
| RAW 264.7 | 100 µM | Not specified | Not Reported | [7] |
Note: Specific percentage inhibition values were not consistently reported in the reviewed literature. Researchers are encouraged to perform dose-response studies to determine the IC50 in their specific experimental setup.
Table 2: Modulation of Pro-inflammatory Cytokine Production
| Cytokine | Cell Line | Treatment | This compound Concentration | Effect | Reference |
| TNF-α | Mouse Aortic Endothelial Cells | Palmitic Acid | 1 µg/mL | Reduced mRNA expression | [5] |
| IL-6 | Mouse Aortic Endothelial Cells | Palmitic Acid | 1 µg/mL | Reduced mRNA expression | [5] |
| IL-1β | Mouse Aortic Endothelial Cells | Palmitic Acid | 1 µg/mL | Reduced mRNA expression | [5] |
| TNF-α, IL-1β, IL-6 | MC3T3-E1 Osteoblasts | LPS | Not Specified | Reduced secretion | [2] |
| IL-6, IL-1β, IL-18 | Cardiomyocytes | Angiotensin II | Not Specified | Significantly reduced protein levels | [6] |
| TNF-α, IL-1β | Acute Lung Injury Model (in vivo) | LPS | Not Specified | Downregulated secretion | [2] |
Table 3: Effect on NF-κB Signaling Pathway Proteins
| Protein | Cell Line / Model | Treatment | This compound Effect | Reference |
| p-IκB-α | Mouse Aortic Endothelial Cells | Atherosclerosis Model | Reduced expression | [5] |
| Nuclear p-p65 | Mouse Aortic Endothelial Cells | Atherosclerosis Model | Reduced expression | [5] |
| p65 Nuclear Translocation | Mouse Aortic Endothelial Cells | Palmitic Acid | Decreased | [5] |
| NF-κB p65 and IκBα activation | Acute Lung Injury Model (in vivo) | LPS | Reduced | [2] |
Experimental Protocols
Detailed protocols for key in vitro anti-inflammatory assays are provided below. These protocols are based on standard methodologies and can be adapted to specific laboratory conditions.[3][8][9][10][11]
Protocol 1: Nitric Oxide (NO) Production Assay using Griess Reagent
This assay measures the concentration of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) for standard curve
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of the collected supernatant.
-
Prepare a standard curve of sodium nitrite (0-100 µM).
-
Add 50 µL of Griess Reagent (equal volumes of Component A and B mixed just before use) to each well containing supernatant and standards.
-
-
Measurement: Incubate the plate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition can be calculated relative to the LPS-stimulated control.
Protocol 2: Quantification of TNF-α and IL-6 by ELISA
This protocol describes the measurement of pro-inflammatory cytokines in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from Protocol 1
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent/Blocking Buffer (as provided in the kit)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates (pre-coated with capture antibody)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Standard and Sample Addition: Add 100 µL of standards and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well 4-6 times with Wash Buffer.
-
Detection Antibody Addition: Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate for 15-20 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Measure the absorbance at 450 nm within 30 minutes.
-
Calculation: Calculate the concentration of TNF-α and IL-6 in the samples by plotting a standard curve.
Protocol 3: Western Blot Analysis of NF-κB Pathway Proteins
This protocol is for the detection of key proteins in the NF-κB signaling pathway, such as p-IκBα and p65.
Materials:
-
Cell lysates from RAW 264.7 cells treated with this compound and/or LPS
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run at a constant voltage.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin or GAPDH).
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: this compound inhibits inflammation by targeting the MAPK and NF-κB signaling pathways.
Caption: Workflow for in vitro anti-inflammatory assays of this compound.
References
- 1. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sweroside Inhibits Inflammation and Alleviates Endothelial Injury and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sweroside alleviates pressure overload-induced heart failure through targeting CaMKⅡδ to inhibit ROS-mediated NF-κB/NLRP3 in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of (-)-Sweroside
Introduction
(-)-Sweroside is a naturally occurring iridoid glycoside found in various medicinal plants, notably in the Gentianaceae family. It has garnered significant interest within the pharmaceutical and natural product research sectors due to its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anti-osteoporotic effects. Accurate and precise quantification of this compound in plant extracts, herbal formulations, and biological matrices is crucial for quality control, standardization, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.
This document provides detailed application notes and protocols for the use of this compound as a standard in HPLC analysis. It is intended for researchers, scientists, and drug development professionals involved in the analysis of natural products.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use as an analytical standard.
| Property | Value | Reference |
| Chemical Name | (3S,4R,4aS)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one | [1] |
| CAS Number | 14215-86-2 | [1] |
| Molecular Formula | C₁₆H₂₂O₉ | [1] |
| Molecular Weight | 358.34 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 106-109 °C | [3] |
| Solubility | Soluble in water, methanol (B129727), ethanol (B145695), and DMSO. Insoluble in petroleum ether. A solubility of ≥ 35.8 mg/mL in ethanol has been reported with gentle warming.[2][4] | |
| Storage | Store at -20°C in a tightly sealed container, protected from light and moisture. | [3] |
Experimental Protocols
Preparation of Standard Solutions
a. Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound standard (purity ≥95%).
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in HPLC-grade methanol.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the solution to volume with methanol and mix thoroughly.
-
Store the stock solution at 4°C, protected from light.
b. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase initial conditions or a suitable solvent (e.g., methanol).
-
A typical concentration range for the calibration curve is 1 µg/mL to 100 µg/mL.
-
Filter the working standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., leaves, stems) in a shaded, well-ventilated area or in an oven at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.
-
Add 50 mL of methanol (or another suitable solvent).
-
Perform extraction using ultrasonication for 30-60 minutes or reflux extraction for 1-2 hours.
-
-
Filtration and Concentration:
-
Allow the extract to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
For increased concentration, the solvent can be evaporated under reduced pressure using a rotary evaporator.
-
-
Final Sample Solution:
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
-
HPLC Method
The following HPLC method is recommended for the quantitative analysis of this compound.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent with a Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.5% Acetic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-20 min: 10-30% B20-30 min: 30-50% B30-35 min: 50-10% B35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Retention Time | Approximately 15-17 minutes |
Method Validation Parameters
The following table summarizes typical method validation parameters for the HPLC analysis of this compound. Researchers should perform their own validation to ensure the method is suitable for their specific application and instrumentation.
| Parameter | Typical Value |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD%) | < 2% |
| - Intra-day | < 2% |
| - Inter-day | < 2% |
Visualizations
Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow for HPLC analysis of this compound.
Signaling Pathway Modulation by this compound
This compound has been reported to modulate several signaling pathways, contributing to its pharmacological effects. The following diagram illustrates a simplified representation of its influence on the NF-κB pathway, which is central to inflammation.
Caption: Inhibition of NF-κB pathway by this compound.
References
Application Notes and Protocols for Cell Viability Assays with (-)-Sweroside Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for assessing the effects of (-)-Sweroside on cell viability. This compound, a secoiridoid glycoside, has demonstrated potential as an anti-cancer agent by inducing apoptosis and cell cycle arrest in various cancer cell lines.[1][2] This document outlines the methodologies for quantifying these effects using common cell viability assays and summarizes the key signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound treatment on different cell lines.
Table 1: IC50 Values of this compound in Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 Value | Reference |
| U251 | Human Glioblastoma | 10 µM | [2] |
| Normal Human Astrocytes | Normal Brain Cells | 100 µM | [2] |
| HL-60 | Human Promyelocytic Leukemia | Not explicitly stated, but viability is significantly reduced. | [1] |
Table 2: Effect of this compound on Apoptosis in U251 Glioblastoma Cells
| This compound Concentration | Percentage of Apoptotic Cells | Reference |
| 0 µM (Control) | ~3% | [3] |
| 20 µM | ~29.59% | [3] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining the cytotoxicity of this compound by measuring the metabolic activity of cells.[4][5][6]
Materials:
-
This compound
-
Target cells (e.g., U251 glioblastoma cells)
-
96-well tissue culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 0, 5, 10, 20, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve Sweroside, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
Annexin V-FITC/PI Apoptosis Assay
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.[8][9]
Materials:
-
This compound
-
Target cells (e.g., U251 glioblastoma cells)
-
6-well tissue culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the MTT assay protocol.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[10]
Visualization of Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Signaling Pathway Diagrams
Studies have shown that this compound exerts its anti-cancer effects by modulating several key signaling pathways.
Caption: this compound Induced Apoptosis and Cell Cycle Arrest Signaling.
This compound has been shown to induce apoptosis by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2.[1][11] This leads to the activation of caspases, such as caspase-3 and caspase-9, ultimately resulting in programmed cell death.[1][2] Furthermore, this compound can induce cell cycle arrest by up-regulating tumor suppressor proteins like p53 and p21.[1] In glioblastoma cells, it has been observed to inhibit the JNK/p38 MAPK signaling pathway, which is crucial for cancer cell proliferation and survival.[2][12] Other signaling pathways, including Akt/Erk1/2 and Wnt/β-catenin, may also be modulated by this compound.[12]
References
- 1. Sweroside eradicated leukemia cells and attenuated pathogenic processes in mice by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jbuon.com [jbuon.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. biotium.com [biotium.com]
- 11. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Antioxidant Activity of (-)-Sweroside
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sweroside, a prominent iridoid glycoside found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities, including its potential as a potent antioxidant.[1] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Consequently, the evaluation of the antioxidant capacity of natural compounds like this compound is a critical step in the exploration of their therapeutic potential.
These application notes provide a comprehensive guide to the methodologies used to assess the antioxidant activity of this compound, encompassing both in vitro chemical assays and more biologically relevant cellular and in vivo models. Detailed protocols for key experiments are provided to enable researchers to reliably measure and compare the antioxidant efficacy of this promising natural product. Furthermore, this document elucidates the role of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway, a key mechanism underlying the antioxidant effects of this compound.
Data Presentation: In Vitro Antioxidant Activity of this compound
The antioxidant capacity of this compound has been quantified using various spectrophotometric assays. The results are summarized in the table below, providing a comparative overview of its efficacy in different chemical environments.
| Assay | Result | Unit | Reference |
| ABTS Radical Scavenging Activity | 0.34 ± 0.08 | mg Trolox Equivalents/g | [2] |
| FRAP (Ferric Reducing Antioxidant Power) | 12.32 ± 0.20 | mg Trolox Equivalents/g | [2] |
| CUPRAC (Cupric Ion Reducing Antioxidant Capacity) | 21.14 ± 0.43 | mg Trolox Equivalents/g | [2] |
| Phosphomolybdenum Assay | 0.75 ± 0.03 | mmol Trolox Equivalents/g | [2] |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity | No activity reported | - | [3] |
Note: While extracts rich in Sweroside have shown DPPH scavenging activity, isolated this compound has been reported to not exhibit this activity directly.[3][4]
Experimental Protocols
In Vitro Antioxidant Capacity Assays
A battery of in vitro assays is essential to characterize the multifaceted antioxidant properties of this compound. These assays are based on different chemical principles, including hydrogen atom transfer (HAT) and single electron transfer (SET).
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the ABTS and potassium persulfate solutions in a 1:1 ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the ABTS•+ stock.
-
-
Assay Procedure:
-
Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Add 10 µL of each this compound dilution to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.
-
Include a blank (solvent without this compound) and a positive control (e.g., Trolox).
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve of Trolox.[5]
-
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare a 300 mM acetate (B1210297) buffer (pH 3.6).
-
Prepare a 10 mM solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.
-
Prepare a 20 mM aqueous solution of ferric chloride (FeCl₃).
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. This is the working FRAP reagent.
-
-
Assay Procedure:
-
Prepare various concentrations of this compound.
-
Add 10 µL of each this compound dilution to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and expressed as Fe(II) equivalents or in µmol Fe(II) per gram of the sample.
-
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the compound.[4]
Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom microplate at a density of 6 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to reach confluence.
-
-
Treatment:
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and 25 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in treatment medium for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Add 100 µL of 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) to induce peroxyl radical formation.
-
-
Measurement:
-
Immediately measure the fluorescence at an emission wavelength of 538 nm and an excitation wavelength of 485 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
-
Calculation:
-
The antioxidant activity is quantified by calculating the area under the curve and is often expressed as quercetin (B1663063) equivalents.
-
In Vivo Antioxidant Activity Assessment
Animal models are crucial for evaluating the systemic antioxidant effects of this compound.
Protocol:
-
Animal Model:
-
Use male Sprague-Dawley rats or C57BL/6 mice.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Experimental Design:
-
Divide animals into groups: control, vehicle, and this compound treated groups (e.g., 25, 50, 100 mg/kg body weight).
-
Administer this compound or vehicle (e.g., saline) intraperitoneally or orally for a specified period (e.g., 5-7 consecutive days).[6]
-
-
Induction of Oxidative Stress (Optional):
-
Induce oxidative stress using agents like carbon tetrachloride (CCl₄) or by creating a disease model (e.g., myocardial ischemia-reperfusion).
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood and tissue samples (e.g., liver, heart, brain).
-
Prepare tissue homogenates.
-
Measure the levels of oxidative stress markers such as malondialdehyde (MDA).
-
Assay the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) using commercially available kits.[7][8][9][10]
-
Nrf2-ARE Signaling Pathway Analysis
This compound has been shown to exert its antioxidant effects in part through the activation of the Nrf2-ARE pathway.[11]
This protocol determines the translocation of Nrf2 from the cytoplasm to the nucleus, a key step in its activation.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells (e.g., H9c2 cardiomyocytes) with this compound (e.g., 50 µM) for a specified time.[12]
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of both fractions using a BCA or Bradford assay.
-
Separate 20-30 µg of protein from each fraction by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic loading control.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[13][14]
-
This method quantifies the expression of Nrf2 downstream target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound as described above.
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green master mix and primers specific for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
Visualization of Key Pathways and Workflows
Caption: Experimental workflow for assessing the antioxidant activity of this compound.
Caption: The Nrf2-ARE signaling pathway activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Sweroside: An iridoid glycoside of potential neuroprotective, antidiabetic, and antioxidant activities supported by molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 6. Sweroside Protects Against Myocardial Ischemia–Reperfusion Injury by Inhibiting Oxidative Stress and Pyroptosis Partially via Modulation of the Keap1/Nrf2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidants-Related Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPX), Glutathione-S-Transferase (GST), and Nitric Oxide Synthase (NOS) Gene Variants Analysis in an Obese Population: A Preliminary Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Relationship between Antioxidant Enzymes, Oxidative Stress Markers, and Clinical Profile in Relapsing–Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Changes in the activity of antioxidant enzymes (SOD, GPX, CAT) after experimental spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Sweroside Administration in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Sweroside is a secoiridoid glycoside found in various medicinal plants and has attracted significant attention for its wide range of biological activities.[1] Preclinical studies in rodent models have demonstrated its therapeutic potential across multiple pathological conditions, including hepatic disorders, neurodegenerative diseases, inflammation, and metabolic syndromes.[1][2] Its mechanisms of action often involve the modulation of critical signaling pathways such as NF-κB, mTOR, MAPK, and PI3K/Akt.[1][2] These notes provide a summary of quantitative data from various rodent studies, detailed experimental protocols, and visualizations of key signaling pathways to guide future research and development.
Quantitative Data Summary
The following tables summarize the administration of this compound in various rodent models, detailing the dosages, routes of administration, and key outcomes.
Table 1: Hepatoprotective and Metabolic Effects of this compound
| Rodent Model | Disease/Condition | This compound Dosage | Administration Route | Duration | Key Findings | Reference(s) |
| C57BL/6 Mice | High-Fat Diet (HFD)-Induced Non-alcoholic fatty liver disease (NAFLD) | 60, 120, 240 mg/kg/day | Mixed with HFD | 6 weeks | Resistant to HFD-induced body weight gain, insulin (B600854) resistance, and hepatic steatosis. Down-regulation of hepatic gene networks related to lipid metabolism and inflammation.[3] | [1][3] |
| C57BL/6 Mice | Non-alcoholic fatty liver disease (NAFLD) | 120 mg/kg/day | Oral gavage | 3 months | Activated hepatic autophagy via the AMPK/mTOR signaling pathway.[1] | [1] |
| Mice | Carbon tetrachloride (CCl4)-induced liver injury | Not Specified | Not Specified | Not Specified | Reduced serum levels of AST, ALT, and TBA. Decreased inflammatory cell infiltration and fibrous tissue development.[4] | [4] |
| Mice | Non-alcoholic steatohepatitis (NASH) | Not Specified | Not Specified | Not Specified | Inhibited NLRP3 inflammasome activation, reduced liver inflammation, fibrosis, AST, and ALT levels.[4] | [4] |
Table 2: Anti-inflammatory and Cardioprotective Effects of this compound
| Rodent Model | Disease/Condition | This compound Dosage | Administration Route | Duration | Key Findings | Reference(s) |
| Apolipoprotein E (ApoE) knockout mice | Atherosclerosis (AS) | Not Specified | Not Specified | Not Specified | Attenuated vascular inflammation, adhesion responses, leukocyte homing, and endothelial injury.[5][6] | [5][6] |
| Mice | Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI) | Not Specified | Not Specified | Not Specified | Reduced pathological changes in lung tissue, inflammatory cell numbers, and inflammatory cytokine levels. Activated SIRT1 and down-regulated the NF-κB pathway.[7] | [7] |
| Mice | Dextran sulfate (B86663) sodium (DSS)-induced Ulcerative Colitis (UC) | Not Specified | Not Specified | Not Specified | Ameliorated UC symptoms, suppressed inflammatory infiltration, enhanced intestinal barrier integrity, and improved microcirculation by modulating VEGF and Hippo pathways.[8] | [8] |
| Rats | Myocardial Ischemia-Reperfusion (IR) Injury | 25, 50, 100 mg/kg/day | Intraperitoneal injection | 5 consecutive days | Protected against myocardial IR injury by inhibiting oxidative stress and NLRP3 inflammasome-mediated pyroptosis via modulation of the Keap1/Nrf2 axis.[9] | [9] |
| Mice | Transverse aortic constriction (TAC)-induced Heart Failure | 15, 30, 60 mg/kg/day | Intraperitoneal injection | 8 weeks | Improved cardiac function and inhibited myocardial inflammation by targeting CaMKIIδ to inhibit ROS-mediated NF-κB/NLRP3 activation.[10] | [10] |
Table 3: Neuroprotective Effects of this compound
| Rodent Model | Disease/Condition | This compound Dosage | Administration Route | Duration | Key Findings | Reference(s) |
| Mice | Rotenone-induced Parkinson's Disease (PD) model | 100 mg/kg | Intraperitoneal injection | Not Specified | Suppressed microglial and astroglial activation in the substantia nigra. Alleviated rotenone-induced α-synuclein overexpression and mitigated the loss of dopaminergic neurons.[11] | [11] |
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key intracellular signaling pathways. The diagrams below illustrate these mechanisms.
Caption: Sweroside inhibits the MAP4K4/NF-κB signaling pathway.[5][6]
Caption: Sweroside modulates the Keap1/Nrf2 axis to reduce oxidative stress.[9]
Caption: Sweroside targets CaMKIIδ to inhibit cardiac inflammation.[10]
Caption: Sweroside activates hepatic autophagy via the AMPK/mTOR pathway.[1]
Experimental Protocols
This section provides detailed methodologies for representative in vivo experiments using this compound.
Protocol 1: High-Fat Diet-Induced NAFLD in Mice
This protocol is based on studies investigating the effect of this compound on non-alcoholic fatty liver disease.[3]
1. Animals and Acclimatization:
-
Species: C57BL/6 mice, male, 6-8 weeks old.
-
Housing: House animals in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle. Provide ad libitum access to water and standard chow for a 1-week acclimatization period.
2. Induction of NAFLD Model:
-
Divide mice into a control group and a high-fat diet (HFD) group.
-
Feed the control group a standard chow diet.
-
Feed the HFD group a diet where ~60% of calories are derived from fat for 14 weeks to induce obesity, hyperglycemia, and fatty liver.[3]
3. This compound Preparation and Administration:
-
Preparation: Prepare this compound by mixing it directly into the HFD at the desired concentrations.
-
Treatment Groups: After the 14-week induction period, divide the HFD-fed mice into vehicle and treatment groups.
-
HFD Vehicle Group: Continue feeding the HFD alone.
-
Sweroside Groups: Feed mice an HFD mixed with this compound at daily dosages of 60, 120, and 240 mg/kg of body weight.[3]
-
-
Duration: Continue the respective treatments for 6 weeks.[3]
-
Monitoring: Monitor body weight and food intake weekly throughout the study.
4. Outcome Measures and Analysis:
-
Biochemical Analysis: At the end of the treatment period, collect blood samples for analysis of serum glucose, insulin, AST, and ALT levels.
-
Histopathology: Euthanize mice and collect liver tissues. Fix a portion in 10% formalin for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) and Oil Red O to assess hepatic steatosis and inflammation.
-
Gene Expression Analysis: Snap-freeze a portion of the liver tissue in liquid nitrogen and store at -80°C for subsequent RNA extraction. Perform RNA-sequencing or RT-qPCR to analyze gene networks related to lipid metabolism and inflammation.[3]
Protocol 2: TAC-Induced Heart Failure in Mice
This protocol is for studying the cardioprotective effects of this compound in a pressure-overload heart failure model.[10]
1. Animals and Acclimatization:
-
Species: C57BL/6 mice, male, 8-10 weeks old.
-
Housing: Standard housing conditions as described in Protocol 1 for at least one week.
2. Induction of Heart Failure Model:
-
Anesthetize mice and perform a transverse aortic constriction (TAC) surgery to induce pressure overload on the left ventricle. A sham operation (without aortic constriction) should be performed on the control group.
3. This compound Preparation and Administration:
-
Preparation: Dissolve this compound in sterile normal saline.
-
Treatment Groups: Randomly divide the TAC-operated mice into the following groups (n=6 per group):
-
TAC + Vehicle Group: Administer daily intraperitoneal (i.p.) injections of normal saline.
-
TAC + Sweroside Groups: Administer daily i.p. injections of this compound at 15, 30, and 60 mg/kg.[10]
-
Sham Group: Administer daily i.p. injections of normal saline.
-
-
Duration: The treatment duration is 8 weeks.[10]
4. Outcome Measures and Analysis:
-
Echocardiography: Perform serial echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening) at baseline and throughout the 8-week period.
-
Biochemical and Molecular Analysis: Collect blood serum to measure inflammatory cytokines (e.g., IL-1β, IL-6, IL-18) using a cytometric bead array.[10] Homogenize heart tissue to perform Western blotting for proteins in the CaMKIIδ/NF-κB/NLRP3 pathway.[10] Use DHE staining on frozen heart sections to assess reactive oxygen species (ROS) levels.[10]
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating this compound in a rodent disease model.
References
- 1. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sweroside ameliorates NAFLD in high-fat diet induced obese mice through the regulation of lipid metabolism and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sweroside Inhibits Inflammation and Alleviates Endothelial Injury and Atherosclerosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sweroside Inhibits Inflammation and Alleviates Endothelial Injury and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sweroside ameliorates intestinal mucosal microcirculatory disturbances in ulcerative colitis mice by modulating the VEGF and Hippo signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sweroside Protects Against Myocardial Ischemia–Reperfusion Injury by Inhibiting Oxidative Stress and Pyroptosis Partially via Modulation of the Keap1/Nrf2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sweroside alleviates pressure overload-induced heart failure through targeting CaMKⅡδ to inhibit ROS-mediated NF-κB/NLRP3 in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (-)-Sweroside Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sweroside, a secoiridoid glycoside found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1] Recent studies have highlighted its potential as an anticancer agent, demonstrating its ability to induce cytotoxicity, inhibit proliferation, and promote apoptosis in various cancer cell lines.[2] Mechanistic investigations reveal that this compound exerts its effects through the modulation of critical signaling pathways, including those involved in cell cycle regulation and programmed cell death.[1]
These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in vitro. The methodologies cover the evaluation of cell viability, membrane integrity, and the induction of apoptosis. Furthermore, this document summarizes key quantitative data from existing literature and illustrates the primary signaling pathways implicated in this compound's mechanism of action.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The following tables summarize the reported cytotoxic and pro-apoptotic effects of this compound on various cell lines. This data provides a crucial reference for designing experiments and selecting appropriate concentration ranges.
Table 1: Cell Viability and IC50 Values for this compound
| Cell Line | Assay | Treatment Duration | IC50 Value | Observations | Reference |
| Human Leukemia (HL-60) | MTT Assay | 48 hours | Not explicitly stated, but significant viability reduction observed | Dose-dependent reduction in cell viability. | Han et al., 2017[2] |
| Glioblastoma (U251) | MTT Assay | Not Specified | ~10 µM | Exhibited lower toxicity toward normal astrocytes (IC50 > 100 µM). | Ouyang and Xu, 2019 |
| Mouse Aortic Endothelial Cells (MAECs) | CCK-8 Assay | 24 hours | Not applicable | 1 µg/mL found to be optimal for proliferation; not cytotoxic at this level. | [3] |
| Human Renal Tubular Epithelial (HK-2) | CCK-8 Assay | Not Specified | Not cytotoxic up to 100 µM | No marked impact on cell viability in the absence of high glucose. | [4] |
Table 2: Pro-Apoptotic Effects of this compound
| Cell Line | Assay | Concentration | Treatment Duration | Apoptotic Cell Percentage | Key Molecular Changes | Reference |
| Human Leukemia (HL-60) | Flow Cytometry | Not Specified | Not Specified | Significantly increased | ↑ Cleaved Caspase-3, ↑ PARP, ↑ Bax, ↓ Bcl-2 | Han et al., 2017[2] |
| Glioblastoma (U251) | Not Specified | 5-20 µM | Not Specified | Increased | ↑ Caspase-3, ↑ Caspase-9, ↑ Bax, ↓ Bcl-2 | Ouyang and Xu, 2019 |
| Mouse Aortic Endothelial Cells (MAECs) | Flow Cytometry | 1 µg/mL | 24 hours | Reduced PA-induced apoptosis | ↓ Cleaved Caspase-3, ↓ Bax, ↑ Bcl-2 (protective effect) | [3][5] |
| Human Renal Tubular Epithelial (HK-2) | Flow Cytometry | 25, 50, 100 µM | Not Specified | Reduced HG-induced apoptosis | Not specified in the abstract | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental conditions.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
Materials:
-
This compound (CAS: 14215-86-2)
-
Target cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[6][7][8]
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization agent[7]
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve Sweroside).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity and cytotoxicity.
Materials:
-
LDH Cytotoxicity Assay Kit
-
Target cancer cell line(s)
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[10]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add the reaction mixture from the LDH kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls, following the kit's guidelines.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Target cancer cell line(s)
-
Complete cell culture medium
-
This compound
-
6-well plates or T25 flasks
-
Phosphate-Buffered Saline (PBS), cold
-
1X Binding Buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks. Once they reach 70-80% confluency, treat them with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with serum-containing medium. Combine all cells from each treatment group.
-
Washing: Centrifuge the cell suspension at 300-600 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[11][12]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analysis: Analyze the samples immediately using a flow cytometer.[13] Differentiate cell populations based on fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Diagrams illustrating the experimental workflow and the signaling pathways affected by this compound are provided below.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound signaling pathways in cancer cells.
References
- 1. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sweroside Inhibits Inflammation and Alleviates Endothelial Injury and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sweroside plays a role in mitigating high glucose-induced damage in human renal tubular epithelial HK-2 cells by regulating the SIRT1/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
(-)-Sweroside solubility issues in aqueous solutions
Shanghai, China - Researchers and drug development professionals frequently encounter challenges with the aqueous solubility of (-)-Sweroside, a secoiridoid glycoside with significant therapeutic potential. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues faced during experimental work.
Troubleshooting Guide: Common Solubility Issues
Researchers often observe precipitation or incomplete dissolution when preparing aqueous solutions of this compound. This guide offers a systematic approach to overcoming these challenges.
Issue 1: this compound precipitates when added to aqueous buffer.
-
Cause: The hydrophobicity of the compound can lead to it "crashing out" when a concentrated stock in an organic solvent is diluted into an aqueous medium.
-
Solutions:
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the aqueous buffer slowly to the stock solution while vortexing. This gradual change in solvent polarity can prevent immediate precipitation.
-
Lower the Final Concentration: The desired final concentration may exceed the aqueous solubility limit of this compound. Attempt the experiment with a lower final concentration.
-
Use an Intermediate Dilution Step: Perform a serial dilution using intermediate solvent mixtures with decreasing concentrations of the organic solvent to gradually acclimate the compound to the aqueous environment.
-
Issue 2: The compound will not dissolve directly in an aqueous buffer.
-
Cause: The inherent physicochemical properties of this compound may limit its direct solubility in purely aqueous systems, especially at higher concentrations.
-
Solutions:
-
Employ a Co-solvent System: The use of a water-miscible organic co-solvent can significantly enhance solubility. Prepare the aqueous buffer containing a small percentage of a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol 400 (PEG 400) before adding this compound.
-
Utilize Solubility Enhancers: Incorporating solubility-enhancing agents such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) into the aqueous buffer can increase the solubility of hydrophobic compounds by forming inclusion complexes.[1]
-
Adjust the pH: The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is limited, experimenting with slight adjustments to the buffer's pH may improve solubility.
-
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white to off-white solid compound.[2] It is generally described as being soluble in water, methanol, chloroform, and DMSO, and insoluble in petroleum ether.[2] While it is considered water-soluble, achieving high concentrations in purely aqueous solutions can be challenging.[3]
Q2: Are there any reported quantitative solubility data for this compound?
Q3: What is the recommended method for preparing a stock solution of this compound for in vitro experiments?
A3: The most common method reported in the literature is to first prepare a high-concentration stock solution in an organic solvent, typically Dimethyl Sulfoxide (DMSO).[5][6] This stock solution is then serially diluted in the desired aqueous medium (e.g., cell culture medium, PBS) to the final working concentration. It is crucial to ensure the final concentration of the organic solvent is low (e.g., <0.1% to <0.5%) to avoid cytotoxicity.
Q4: How can I improve the stability of this compound in my solutions?
A4: The stability of glycosides like this compound can be influenced by factors such as pH and temperature.[5] To enhance stability, consider the following:
-
pH: Store stock solutions and aqueous preparations at an appropriate pH. While the optimal pH for this compound stability is not specified, neutral pH is generally a good starting point for many biological experiments.
-
Temperature: For long-term storage, it is recommended to store stock solutions at -20°C.[4] Prepare fresh aqueous dilutions for each experiment and avoid repeated freeze-thaw cycles.
-
Complexation: The formation of cyclodextrin (B1172386) inclusion complexes has been shown to increase the stability of some compounds by approximately twofold.[1]
Data Presentation
Table 1: Qualitative and Quantitative Solubility of this compound
| Solvent/System | Solubility | Remarks |
| Water | Soluble | Achieving high concentrations can be difficult. |
| Methanol | Soluble[2] | A polar organic solvent. |
| Ethanol | ≥35.8 mg/mL[4] | With gentle warming. |
| DMSO | Soluble[2] | Commonly used for preparing high-concentration stock solutions. |
| Chloroform | Soluble[2] | A chlorinated organic solvent. |
| Petroleum Ether | Insoluble[2] | A nonpolar organic solvent. |
| PBS Buffer | Limited | Often requires a co-solvent or preparation from a DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions
-
Preparation of Stock Solution (e.g., 10 mg/mL in DMSO):
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile, cell-culture grade DMSO to achieve a 10 mg/mL concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Store the stock solution in small aliquots at -20°C.
-
-
Preparation of Working Solution in Aqueous Medium:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the desired aqueous medium (e.g., cell culture medium, PBS) to 37°C.
-
While gently vortexing the aqueous medium, slowly add the required volume of the stock solution drop-wise to achieve the final desired concentration.
-
Ensure the final DMSO concentration remains below cytotoxic levels (typically <0.1%).
-
Visually inspect the solution for any signs of precipitation. Use the freshly prepared working solution immediately.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logical steps for troubleshooting precipitation issues.
Caption: Signaling pathways influenced by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sweroside Protects Against Myocardial Ischemia–Reperfusion Injury by Inhibiting Oxidative Stress and Pyroptosis Partially via Modulation of the Keap1/Nrf2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
preventing (-)-Sweroside precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues with (-)-Sweroside precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties relevant to cell culture experiments?
This compound is a secoiridoid glycoside, a natural product found in various medicinal plants.[1][2] It is a solid at room temperature and possesses a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[3] From a practical standpoint in cell culture, its solubility is a key consideration.
Q2: How soluble is this compound in common laboratory solvents and aqueous solutions?
This compound exhibits good solubility in several common solvents. It is soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol (B145695). One supplier specifies its solubility in ethanol to be ≥35.8 mg/mL with gentle warming.[4] Another source indicates a high solubility in water at 50 mg/mL and up to 100 mg/mL, though sonication may be required to achieve the higher concentration.[5]
Q3: What is the recommended method for preparing a this compound stock solution for cell culture?
The most common and recommended method is to first prepare a high-concentration stock solution in a sterile, high-purity solvent like DMSO.[5] This stock can then be serially diluted to the final working concentration in your pre-warmed cell culture medium. This approach minimizes the risk of precipitation upon dilution.
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being a commonly used and safer limit for most cell lines. Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any effects of the solvent on cell health and function.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound in the cell culture medium exceeds its solubility limit in that specific medium. | 1. Decrease the final working concentration of this compound.2. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. |
| Rapid Dilution ("Crashing Out") | Adding a highly concentrated DMSO stock solution directly into a large volume of aqueous media can cause a rapid solvent exchange, leading to the compound precipitating out of the solution. | 1. Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.2. Add the this compound stock solution dropwise to the media while gently swirling or vortexing. |
| Low Temperature of Media | The solubility of many compounds, including glycosides, can decrease at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution. |
| High Solvent Concentration in Final Medium | While DMSO aids in initial solubilization, a high final concentration can sometimes contribute to precipitation when diluted in an aqueous environment. | Ensure the final DMSO concentration in your culture medium is kept to a minimum, ideally ≤ 0.1%. |
Issue 2: this compound Precipitates After a Few Hours or Days in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade over time in the cell culture medium at 37°C, and the degradation products may be less soluble. | 1. Prepare fresh this compound-containing media immediately before each experiment.2. For long-term experiments, consider replacing the media with freshly prepared this compound solution every 24-48 hours. |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes over time. | 1. If possible, test the solubility and stability of this compound in different basal media formulations.2. Consider using a serum-free medium if compatible with your cell line, though this can sometimes increase the precipitation of certain compounds. |
| pH Shift in Culture Medium | Cellular metabolism can lead to a decrease in the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. | 1. Monitor the pH of your cell culture medium regularly, especially in dense cultures.2. Change the medium more frequently to maintain a stable pH. |
| Evaporation of Media | In long-term cultures, evaporation of water from the culture plates or flasks can increase the concentration of all solutes, potentially exceeding the solubility limit of this compound. | 1. Ensure proper humidification of your cell culture incubator.2. Use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes | Reference |
| Ethanol | ≥35.8 mg/mL | Gentle warming may be required. | [4] |
| Water | 50 mg/mL | Sonication may be needed. | [5] |
| Water | 100 mg/mL | Sonication may be needed. | [5] |
| DMSO | High | Commonly used for stock solutions. | [5] |
| Pyridine | Soluble | ||
| Methanol | Soluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the pre-warmed cell culture medium to reach the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
When diluting, add the this compound stock solution dropwise to the medium while gently swirling the tube or plate to ensure rapid and uniform mixing.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting flowchart for this compound precipitation in cell culture.
Caption: Simplified overview of signaling pathways modulated by this compound.
References
- 1. This compound | C16H22O9 | CID 161036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sweroside = 95 LC/MS-ELSD, = 95 LC/MS-ELSD 14215-86-2 [sigmaaldrich.com]
- 3. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing (-)-Sweroside for Cytotoxicity Assays
Welcome to the technical support center for optimizing the use of (-)-Sweroside in cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reported anti-cancer activities?
A1: this compound is a secoiridoid glycoside found in various medicinal plants.[1] It has demonstrated multiple bioactivities, including anti-inflammatory, antioxidant, and notably for this context, anti-cancer effects.[1][2] Its anti-cancer mechanisms include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cancer cell proliferation and migration.[1][3][4]
Q2: What is a typical effective concentration range for this compound in cancer cell lines?
A2: The effective concentration of this compound can vary significantly depending on the cancer cell line. For example, the half-maximal inhibitory concentration (IC50) has been reported to be 10 µM in U251 human glioblastoma cells, while it showed lower toxicity to normal human astrocytes with an IC50 of 100 µM.[5] It is crucial to determine the IC50 for your specific cell line through a dose-response experiment.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[6][7] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[7] To maintain stability and prevent degradation from multiple freeze-thaw cycles, store the stock solution in small aliquots at -20°C or -80°C.[7] When preparing working solutions, dilute the stock in cell culture medium, ensuring the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8][9]
Q4: Which signaling pathways are modulated by this compound?
A4: this compound has been shown to modulate several critical signaling pathways involved in cancer progression. These include the PI3K/Akt, MAPK, NF-κB, and Wnt/β-catenin pathways.[1][3] By affecting these pathways, this compound can influence the expression of proteins involved in apoptosis, such as Bcl-2 and Bax, and cell cycle regulators like Cyclin D1 and CDK4.[1][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter when performing cytotoxicity assays with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium. | - Poor solubility at the tested concentration.- The final concentration of the co-solvent (e.g., DMSO) is too low.- Interaction with components in the serum or medium. | - Lower the final concentration of this compound.- Ensure the stock solution is fully dissolved before diluting it in the medium.- When diluting, add the stock solution to the medium with gentle vortexing for even dispersion.- Consider using a serum-free medium during the treatment period if serum components are suspected to be the cause.[7] |
| High background signal or false-positive results in tetrazolium-based assays (e.g., MTT, XTT). | - As an antioxidant, this compound may directly reduce the tetrazolium salt to formazan (B1609692), independent of cellular metabolic activity.[7][10] | - Run a cell-free control experiment with only medium, this compound (at all tested concentrations), and the assay reagent to quantify any direct reduction.[7] - Subtract the absorbance values from the cell-free controls from your experimental wells.[7] - Consider an alternative viability assay not based on tetrazolium reduction, such as an ATP-based assay (e.g., CellTiter-Glo®) or a protein quantification assay (e.g., Sulforhodamine B).[7] |
| Inconsistent or non-reproducible results. | - Inconsistent cell seeding density.- Variation in incubation times.- Degradation of this compound stock solution due to multiple freeze-thaw cycles.[7] - Mycoplasma contamination altering cellular metabolism.[10] | - Ensure a uniform single-cell suspension before seeding.- Standardize all incubation times for cell treatment and assay development.- Aliquot the stock solution to avoid repeated freezing and thawing. Prepare fresh working solutions for each experiment.[7][10] - Regularly test cell cultures for mycoplasma contamination.[10] |
| Unexpectedly high cytotoxicity at low concentrations. | - The specific cell line is highly sensitive to this compound.- Synergistic effects with other components in the culture medium. | - Perform a wider dose-response experiment to accurately determine the IC50.- Consider reducing the treatment duration. |
| High variability within the same plate. | - "Edge effect" due to evaporation in the outer wells of the microplate.- Inaccurate pipetting. | - To mitigate edge effects, fill the outer wells with sterile PBS or media and do not use them for experimental data.[10] - Ensure your pipettes are calibrated and use proper pipetting techniques.[10] |
Data Presentation: this compound IC50 Values
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different cell lines.
| Cell Line | Cancer Type | IC50 | Reference |
| U251 | Human Glioblastoma | 10 µM | [5] |
| HL-60 | Human Promyelocytic Leukemia | 40-80 µM (effective range) | [1] |
| Normal Human Astrocytes | Non-cancerous | 100 µM | [5] |
Note: IC50 values can vary between experiments due to differences in cell culture conditions, passage number, and assay protocols.
Experimental Protocols
Detailed Protocol for MTT Cytotoxicity Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][11][12]
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO or a solution of SDS in diluted HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your DMSO stock solution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[7]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the IC50 of this compound.
This compound Induced Apoptosis Signaling Pathway
Caption: this compound's modulation of apoptosis pathways.
This compound and Cell Cycle Arrest
Caption: this compound's impact on cell cycle regulators.
References
- 1. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sweroside eradicated leukemia cells and attenuated pathogenic processes in mice by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jbuon.com [jbuon.com]
- 6. raybiotech.com [raybiotech.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sweroside Protects Against Myocardial Ischemia–Reperfusion Injury by Inhibiting Oxidative Stress and Pyroptosis Partially via Modulation of the Keap1/Nrf2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: (-)-Sweroside Stability in Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of (-)-Sweroside. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your samples during your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at either 2-8°C for up to 24 months or at -20°C.[1] It is described as a highly stable powder, which makes it suitable for various applications in the pharmaceutical and food industries.[2] To ensure maximum stability, it is crucial to keep the vial tightly sealed to prevent moisture absorption.
Q2: How should I store solutions of this compound?
A2: If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C. Generally, these solutions are usable for up to two weeks.[1] Preparing fresh solutions on the day of use is the best practice to avoid potential degradation.[1] For longer-term storage of solutions, some sources suggest -80°C.
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in the color of a this compound solution, such as turning yellow or brown, is a likely indicator of degradation. It is recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the solution before use. If significant degradation is observed, the solution should be discarded.
Q4: What are the primary factors that can cause this compound to degrade?
A4: Like many iridoid glycosides, this compound is susceptible to degradation under certain conditions. The main factors to consider are:
-
pH: Stability can be influenced by pH. Iridoid glycosides may be more stable in acidic conditions and can degrade in neutral to alkaline solutions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV radiation, may lead to photodegradation.
-
Oxidation: The presence of oxidizing agents can also cause degradation.
Q5: How can I minimize the degradation of my this compound samples?
A5: To minimize degradation, adhere to the following best practices:
-
Store solid this compound and its solutions at the recommended low temperatures.
-
Protect samples from light by using amber vials or by wrapping containers in aluminum foil.
-
For solutions, use high-purity, degassed solvents.
-
Prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to this compound stability.
| Symptom | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | 1. Verify Stock Solution Integrity: Analyze your stock solution using a validated stability-indicating HPLC method to check for degradation products. 2. Review Storage Conditions: Ensure your stock solution is stored at the correct temperature (-20°C or lower) and protected from light. 3. Aliquot Stock Solutions: Prepare and use single-use aliquots to prevent contamination and degradation from multiple freeze-thaw cycles. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | 1. Characterize Degradants: If possible, use LC-MS to identify the mass of the new peaks, which can provide clues about the degradation pathway. 2. Perform a Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm if the new peaks correspond to them. 3. Optimize Experimental Conditions: Evaluate your experimental setup for potential stressors like high pH, elevated temperatures, or exposure to light. |
| Loss of biological activity | Degradation of this compound to inactive compounds. | 1. Confirm Compound Identity and Purity: Re-analyze your solid sample or a freshly prepared solution to confirm its identity and purity. 2. Prepare Fresh Solutions: Always prepare solutions fresh from solid material for critical experiments. |
Quantitative Data on this compound and Related Iridoid Glycoside Stability
While comprehensive quantitative long-term stability data for this compound is limited in publicly available literature, the following tables provide an overview of expected stability based on available information for this compound and a related iridoid glycoside, Verbascoside. This data illustrates the impact of storage conditions on stability.
Table 1: Long-Term Storage Stability of this compound
| Compound | Storage Condition | Duration | Observation |
| This compound (Solid) | 2-8°C | 24 months | Stable when tightly sealed.[1] |
| This compound (in DMSO) | -20°C | 2 weeks | Generally usable.[1] |
| This compound | Not specified | 6 months | Decomposition observed. |
Note: The specific conditions and percentage of decomposition for the 6-month observation were not detailed in the available literature.
Table 2: Effect of Temperature and pH on the Stability of Verbascoside (a related glycoside)
| Temperature (°C) | pH | Half-life (t½, days) |
| 25 | 4.0 | 120 |
| 40 | 4.0 | 45 |
| 60 | 4.0 | 15 |
| 25 | 7.0 | 30 |
| 25 | 9.0 | 10 |
This data for Verbascoside is provided to illustrate the potential sensitivity of iridoid glycosides to temperature and pH. Similar trends may be expected for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a methanol:water mixture) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 80°C.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.
-
Control: Keep the stock solution at 4°C, protected from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the control.
-
Identify and quantify the major degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required based on your specific instrumentation and the results of the forced degradation study.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Example Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength for this compound (e.g., 240 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Hypothesized abiotic degradation pathways of this compound.
References
Technical Support Center: Troubleshooting (-)-Sweroside HPLC Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of (-)-Sweroside using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format, offering targeted solutions to ensure reliable and reproducible results.
Question: Why am I observing significant peak tailing for my this compound peak?
Answer: Peak tailing for polar compounds like this compound, an iridoid glycoside, is a frequent issue in reverse-phase HPLC.[1] This phenomenon can often be attributed to secondary interactions with the stationary phase. Common causes and their solutions are outlined below:
-
Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based C18 columns can interact with the polar functional groups of this compound, causing tailing.[1]
-
Solution: Use a well-end-capped column or a column with a different stationary phase. Operating the mobile phase at a lower pH (e.g., with 0.5% acetic acid) can also help by suppressing the ionization of silanol groups.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the partial ionization of this compound, resulting in mixed-mode retention and tailed peaks.[1]
-
Solution: Optimize the pH of the mobile phase. Small adjustments can significantly impact peak shape.
-
-
Column Overload: Injecting a sample with a high concentration of this compound can saturate the stationary phase.
-
Solution: Dilute the sample and re-inject.
-
-
Column Contamination: Accumulation of contaminants on the column can create active sites that lead to peak tailing.[1]
-
Solution: Flush the column with a strong solvent or, if necessary, replace the column.
-
Question: What is causing poor resolution between the this compound peak and other components in my sample?
Answer: Poor resolution, characterized by overlapping peaks, can compromise the accuracy of quantification.[1] Several factors can contribute to this issue:
-
Inappropriate Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase is critical for achieving optimal selectivity.[1]
-
Solution: Methodically adjust the gradient or isocratic composition of your mobile phase.
-
-
Suboptimal pH: The pH of the mobile phase can influence the retention and selectivity of ionizable compounds in the sample matrix.[1]
-
Solution: Experiment with slight variations in the mobile phase pH to improve separation.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to a decrease in efficiency and resolution.[1]
-
Solution: Replace the analytical column. Ensure the mobile phase pH is within the recommended range for the column to extend its lifespan.
-
Question: My this compound retention time is shifting between injections. What could be the cause?
Answer: Unstable retention times can be a sign of several issues within the HPLC system or with the methodology:
-
Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and interactions between the analyte and the stationary phase.[1]
-
Solution: Use a column oven to maintain a constant and controlled temperature. A temperature of 30°C has been shown to be effective for this compound analysis.
-
-
Pump Issues: Inconsistent flow rates from the pump will directly impact retention times.[1]
-
Solution: Check the pump for leaks, ensure proper solvent degassing, and perform routine maintenance.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially in gradient elution.
-
Solution: Ensure the column is adequately equilibrated between injections.
-
Question: I am seeing extraneous peaks in my chromatogram, suggesting my this compound sample is degrading. How can I prevent this?
Answer: this compound, like many iridoid glycosides, can be susceptible to degradation, leading to the appearance of unexpected peaks in the chromatogram.[2] To ensure sample integrity:
-
Storage Conditions: Store both solid this compound and its solutions at low temperatures (e.g., 4°C for short-term and -20°C or lower for long-term) and protect them from light.[2]
-
Solution Stability: The stability of this compound in solution can be limited. It is best practice to prepare fresh solutions before each experiment.[2]
-
pH Considerations: Both acidic and alkaline conditions can catalyze the degradation of iridoid glycosides.[2] If your experimental conditions necessitate a specific pH, a preliminary stability study of this compound under those conditions is recommended.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting concentration for a this compound standard stock solution?
A1: A common starting concentration for a this compound standard stock solution is 1 mg/mL in LC-MS grade methanol (B129727). This stock solution can then be further diluted to prepare working standards for calibration curves.
Q2: How should I prepare plant extracts for this compound quantification?
A2: A typical extraction procedure involves sonicating the dried and powdered plant material with a solvent like 50% aqueous acetonitrile. The extract is then filtered, concentrated, and lyophilized. For analysis, the dried extract is redissolved in methanol and filtered through a 0.22 μm or 0.45 μm membrane filter before injection.
Q3: What type of HPLC column is recommended for this compound analysis?
A3: A C18 reversed-phase column is commonly used and has been shown to provide good chromatographic resolution, selectivity, and sensitivity for this compound. A column with dimensions of 4.6 x 250 mm and a particle size of 5.0 μm is a suitable choice.
Q4: What are the typical mobile phase compositions for this compound analysis?
A4: A gradient elution using a binary solvent system is often employed. A common mobile phase consists of:
-
Solvent A: 0.5% acetic acid in water
-
Solvent B: Acetonitrile The gradient is programmed to increase the proportion of Solvent B over the course of the run to elute this compound and other components effectively.
Q5: At what wavelength should I detect this compound?
A5: While the optimal detection wavelength can be determined using a photodiode array (PDA) detector, a wavelength of around 238 nm is commonly used for the quantification of similar iridoid glycosides and is a good starting point.
Experimental Protocols
Preparation of Standard Solutions
-
Primary Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of LC-MS grade methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations for constructing a calibration curve (e.g., in the range of 25 to 300 ng/mL).
-
Storage: Store the stock solution at 4°C and prepare fresh working solutions daily.
Sample Preparation from Plant Material
-
Drying and Grinding: Dry the collected plant material in the shade and grind it into a fine powder.
-
Extraction: Accurately weigh 2.0 g of the powdered plant material into a glass Erlenmeyer flask. Add 25 mL of 50% aqueous acetonitrile and extract using an ultrasonic bath for 15 minutes at 28°C. Repeat the extraction process three more times with fresh solvent.
-
Filtration and Concentration: Filter the combined extracts and concentrate the filtrate using a rotary evaporator.
-
Lyophilization: Lyophilize the concentrated extract to obtain a dry powder.
-
Final Sample Preparation: For HPLC analysis, dissolve 10 mg of the lyophilized extract in 1 mL of methanol. Filter the solution through a 0.22 μm syringe filter into an HPLC vial.
Data Presentation
Table 1: Typical HPLC Method Parameters for this compound Quantification
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5.0 μm) |
| Mobile Phase A | 0.5% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | ~238 nm |
| Injection Volume | 10 - 20 µL |
Table 2: Example Linearity Data for this compound Standard
| Concentration (ng/mL) | Peak Area (arbitrary units) |
| 25 | 50000 |
| 50 | 100000 |
| 100 | 200000 |
| 150 | 300000 |
| 200 | 400000 |
| 250 | 500000 |
| 300 | 600000 |
| Correlation Coefficient (r²) | > 0.999 |
Mandatory Visualization
Caption: Experimental workflow for this compound HPLC quantification.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Technical Support Center: (-)-Sweroside and Fluorescence-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing (-)-Sweroside in their experiments and seeking guidance on its potential interaction with fluorescence-based assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you ensure the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to interfere with fluorescence-based assays?
Currently, there is no widespread documentation in scientific literature that specifically identifies this compound as a compound that inherently interferes with fluorescence-based assays. However, many small molecules, particularly those with aromatic structures, have the potential to interfere with fluorescence detection.[1] Therefore, it is a good laboratory practice to empirically test for any potential interference in your specific assay conditions.
Q2: What are the primary mechanisms of compound interference in fluorescence assays?
There are two main ways a compound can interfere with a fluorescence-based assay:
-
Autofluorescence: The compound itself may be fluorescent, emitting light at wavelengths that overlap with the excitation or emission spectra of your assay's fluorophore. This can lead to a false-positive or artificially high signal.[2][3]
-
Fluorescence Quenching: The compound can absorb the excitation light or the emitted fluorescence from your probe, leading to a decrease in the fluorescence signal. This could be misinterpreted as a biological effect, such as inhibition.[3][4]
Q3: I am observing unexpected results in my fluorescence assay with this compound. How can I determine if it is causing interference?
If you suspect interference, you should perform a series of control experiments to test for autofluorescence and quenching. These experiments are crucial to distinguish a true biological effect from an assay artifact.
Troubleshooting Guides
Identifying Autofluorescence of this compound
To determine if this compound is autofluorescent in your assay, you should measure its fluorescence in the absence of your assay's fluorophore.
Experimental Protocol for Autofluorescence Testing
-
Prepare a dilution series of this compound in your assay buffer at the same concentrations you are using in your main experiment.
-
Dispense the dilutions into the wells of your assay plate.
-
Include a "buffer only" control as a baseline.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.
-
Analyze the data: Compare the fluorescence intensity of the wells containing this compound to the buffer-only control. A concentration-dependent increase in fluorescence indicates autofluorescence.
Data Presentation: Example of Autofluorescence Data
| This compound Conc. (µM) | Average Fluorescence Intensity | Standard Deviation |
| 0 (Buffer) | 150 | 15 |
| 1 | 165 | 18 |
| 10 | 250 | 25 |
| 50 | 800 | 75 |
| 100 | 1600 | 150 |
Identifying Fluorescence Quenching by this compound
To assess if this compound is quenching the signal of your fluorophore, you need to measure the fluorescence of a known amount of the fluorophore in the presence and absence of this compound.
Experimental Protocol for Quenching Assay
-
Prepare your fluorescent probe/product at a concentration that gives a robust signal in your assay buffer.
-
Dispense the fluorescent probe into the wells of your assay plate.
-
Add a dilution series of this compound to these wells at the same concentrations used in your main experiment.
-
Include a control with the fluorescent probe and buffer only (no this compound).
-
Incubate for a short period to allow for any interactions.
-
Read the fluorescence intensity.
-
Analyze the data: A concentration-dependent decrease in fluorescence in the presence of this compound suggests quenching.[4]
Data Presentation: Example of Quenching Data
| This compound Conc. (µM) | Average Fluorescence Intensity | Standard Deviation | % Quenching |
| 0 (No Compound) | 10000 | 500 | 0% |
| 1 | 9800 | 490 | 2% |
| 10 | 8500 | 425 | 15% |
| 50 | 6000 | 300 | 40% |
| 100 | 4500 | 225 | 55% |
Q4: What should I do if I confirm that this compound is interfering with my assay?
If you confirm that this compound is causing interference, consider the following options:
-
Data Correction: For moderate autofluorescence, you may be able to subtract the signal from the compound-only controls from your experimental wells.
-
Change Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance/emission spectrum of this compound. Red-shifted fluorophores are often less prone to interference.[5]
-
Decrease Compound Concentration: If feasible for your experiment, lowering the concentration of this compound may reduce the interference to an acceptable level.[5]
-
Use an Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as an absorbance or luminescence-based assay, to confirm the biological activity.[4]
Visual Guides
Caption: Mechanisms of fluorescence interference by a test compound.
Caption: Troubleshooting workflow for suspected compound interference.
Caption: Experimental workflow for testing autofluorescence.
Caption: Experimental workflow for testing fluorescence quenching.
References
Technical Support Center: Enhancing (-)-Sweroside Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the in vivo bioavailability of (-)-Sweroside.
Troubleshooting Guides
This section offers solutions to common problems that may arise during the formulation and in vivo testing of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Oral Bioavailability of this compound | High hydrophilicity, extensive first-pass metabolism in the liver, and rapid renal elimination contribute to poor oral bioavailability, which has been reported to be as low as 0.31% to 11.90%.[1][2][3] | Formulate this compound into a novel drug delivery system such as Solid Lipid Nanoparticles (SLNs) or a Self-Nanoemulsifying Drug Delivery System (SNEDDS) to enhance absorption and protect against premature metabolism. Studies on other poorly soluble drugs have shown a significant increase in bioavailability with these methods. For instance, an SLN formulation increased the oral bioavailability of one drug by 2.29-fold.[4] |
| Variability in Pharmacokinetic Data | Inconsistent formulation, differences in animal fasting times, or issues with blood sample collection and processing can lead to variable results. | Ensure a standardized and reproducible protocol for the preparation of the this compound formulation. For in vivo studies, maintain consistent fasting periods for all animals (e.g., overnight fasting). Use a consistent and minimally stressful blood sampling technique. |
| Drug Degradation During Formulation | This compound, an iridoid glycoside, may be susceptible to degradation under certain pH and temperature conditions during the formulation process. | When preparing formulations like SLNs, carefully control the temperature during the homogenization process to avoid thermal degradation. For SNEDDS, screen excipients for compatibility with this compound to prevent chemical degradation. |
| Poor Entrapment Efficiency in Nanoparticles | The hydrophilic nature of this compound can make it challenging to encapsulate within a lipid matrix, leading to low entrapment efficiency. | Employ a double emulsion (w/o/w) technique for the preparation of SLNs. This method is suitable for encapsulating hydrophilic molecules within a lipid carrier. |
| Inconsistent Nanoparticle Size and Polydispersity | Variations in homogenization speed, sonication time, or the ratio of lipids and surfactants can lead to inconsistent nanoparticle characteristics. | Optimize the formulation and process parameters. Use a systematic approach, such as a factorial design, to determine the optimal lipid-to-surfactant ratio and homogenization/sonication parameters to achieve a consistent and desired particle size and a low polydispersity index (PDI). |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the enhancement of this compound bioavailability.
Q1: Why is the oral bioavailability of this compound so low?
A1: The low oral bioavailability of this compound is primarily due to its high hydrophilicity, which limits its ability to cross the lipid-rich intestinal cell membranes. Additionally, it undergoes extensive first-pass metabolism in the liver and is rapidly cleared from the body.[1][3]
Q2: What are Solid Lipid Nanoparticles (SLNs) and how can they improve this compound's bioavailability?
A2: SLNs are colloidal carriers made from biodegradable and biocompatible solid lipids. They can encapsulate hydrophilic drugs like this compound, protecting them from degradation in the gastrointestinal tract and facilitating their absorption. The lipid nature of SLNs can enhance lymphatic uptake, bypassing the first-pass metabolism in the liver, which is a major hurdle for this compound's bioavailability.
Q3: What is a Self-Nanoemulsifying Drug Delivery System (SNEDDS) and is it suitable for this compound?
A3: SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluid. For a hydrophilic compound like this compound, a variation such as a self-double-emulsifying drug delivery system (SDEDDS) might be more appropriate, where the drug is encapsulated in the internal water phase of a water-in-oil-in-water (w/o/w) double emulsion. This can protect the drug and enhance its absorption.
Q4: Are there any published studies demonstrating improved bioavailability of this compound with these advanced formulations?
A4: While the literature strongly suggests that formulations like SLNs and SNEDDS have the potential to significantly improve the oral bioavailability of molecules with properties similar to this compound, specific in vivo studies quantifying this improvement for this compound are limited. However, studies on other compounds have shown promising results, such as a 2.29-fold increase in bioavailability for a drug formulated as SLNs.[4]
Q5: What are the key signaling pathways modulated by this compound?
A5: this compound has been shown to modulate several critical signaling pathways, including NF-κB, mTOR, MAPK, and PI3K/Akt.[5] Its therapeutic effects, such as its anti-inflammatory and anti-osteoporotic activities, are attributed to its influence on these pathways.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare this compound loaded SLNs to enhance oral bioavailability. This protocol is adapted from methods used for other hydrophilic iridoid glycosides.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Poloxamer 188)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
Equipment:
-
High-shear homogenizer
-
Probe sonicator
-
Magnetic stirrer with heating
-
Particle size analyzer
-
High-performance liquid chromatography (HPLC) system
Methodology:
-
Preparation of the Aqueous Phase: Dissolve this compound, Tween 80, and Poloxamer 188 in deionized water. Heat the solution to 75°C.
-
Preparation of the Lipid Phase: Melt the glyceryl monostearate at 75°C.
-
Formation of the Primary Emulsion: Add the hot aqueous phase to the melted lipid phase under high-shear homogenization at 10,000 rpm for 10 minutes to form a coarse oil-in-water emulsion.
-
Nanoemulsification: Subject the coarse emulsion to probe sonication for 15 minutes to form a nanoemulsion.
-
Formation of SLNs: Cool the nanoemulsion to room temperature under gentle magnetic stirring to allow the lipid to solidify and form SLNs.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determine using a particle size analyzer.
-
Entrapment Efficiency: Separate the un-entrapped this compound from the SLN dispersion by ultracentrifugation. Quantify the amount of this compound in the supernatant using a validated HPLC method. Calculate the entrapment efficiency using the following formula: Entrapment Efficiency (%) = [(Total amount of this compound - Amount of un-entrapped this compound) / Total amount of this compound] x 100
-
Protocol 2: In Vivo Pharmacokinetic Study of this compound SLNs in Rats
Objective: To compare the pharmacokinetic profile of this compound administered as an SLN formulation versus a simple aqueous solution.
Materials:
-
This compound loaded SLN formulation
-
This compound aqueous solution (control)
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Equipment for blood collection (e.g., tail vein catheter or retro-orbital sinus sampling)
-
Centrifuge
-
HPLC system for bioanalysis
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize rats for at least one week before the experiment. Fast the rats overnight (12 hours) with free access to water before oral administration.
-
Dosing: Divide the rats into two groups (n=6 per group).
-
Group 1 (Control): Administer the this compound aqueous solution orally via gavage at a dose of 50 mg/kg.
-
Group 2 (Test): Administer the this compound loaded SLN formulation orally via gavage at a dose equivalent to 50 mg/kg of this compound.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated HPLC method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and relative bioavailability using appropriate software. The relative bioavailability of the SLN formulation will be calculated as: Relative Bioavailability (%) = (AUC_SLN / AUC_Solution) x 100
Data Presentation
The following table presents a hypothetical comparison of pharmacokinetic parameters for an unformulated this compound solution versus a proposed this compound SLN formulation, based on typical improvements seen with SLN technology for other compounds.
| Pharmacokinetic Parameter | This compound Solution (Hypothetical) | This compound SLN Formulation (Projected) | Fold Increase |
| Cmax (ng/mL) | 500 | 1200 | 2.4 |
| Tmax (h) | 1.0 | 2.0 | - |
| AUC (0-24h) (ng·h/mL) | 2000 | 5000 | 2.5 |
| Relative Bioavailability (%) | 100 | 250 | 2.5 |
Note: The data for the SLN formulation is a projection based on the potential for improvement and not from a direct experimental study on this compound SLNs.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: PI3K/Akt Signaling Pathway Activation by this compound.
Caption: MAPK Signaling Pathway Modulation by this compound.
Caption: mTOR Signaling Pathway Modulation by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sweroside: A comprehensive review of its biosynthesis, pharmacokinetics, pharmacology, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid lipid nanoparticles for increased oral bioavailability of acalabrutinib in chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential [frontiersin.org]
dealing with low potency of (-)-Sweroside in vitro
Welcome to the technical support center for (-)-Sweroside. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers address challenges related to the compound's modest in vitro potency.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no activity with this compound in my cell-based assays?
This is a common observation. The term "low potency" is relative, but this compound, a secoiridoid glycoside, often requires concentrations in the mid-to-high micromolar range to elicit significant biological effects in vitro.[1] Several factors may contribute to this:
-
High Effective Concentration: Unlike compounds active in the nanomolar range, Sweroside's reported half-maximal inhibitory concentrations (IC50) often fall between 10 µM and 300 µM, depending on the cell line and biological endpoint.[1][2]
-
Solubility Issues: While characterized as a stable powder, Sweroside's solubility in aqueous cell culture media can be limited.[1] Improper dissolution can lead to a lower effective concentration than intended.
-
Metabolic Inactivation: Although more of a concern in vivo, some cell lines possess metabolic enzymes that may modify or inactivate the compound over long incubation periods.[3][4]
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes induced by Sweroside at lower concentrations.
Q2: What are the typical effective concentrations for this compound in vitro?
The effective concentration of this compound is highly dependent on the experimental model and the effect being measured. Below is a summary of reported effective concentrations from various studies. It is crucial to perform a dose-response experiment in your specific system, typically ranging from 1 µM to 300 µM.
Data Presentation: Reported In Vitro Efficacy of this compound
| Biological Activity | Cell Line / Model | Effective Concentration / IC50 | Reference |
| Anti-Leukemia (Proliferation) | Human leukemia cell lines | IC50: 62.58 - 318.60 µM | [1] |
| Cardioprotection (vs. H/R) | H9c2 cardiomyocytes | 10 - 100 µM | [5] |
| Anti-inflammatory (vs. HG) | HK-2 kidney cells | 25 - 100 µM | [6] |
| Osteogenic Effect | MG-63 osteoblasts | Proliferation at < 100 µM | [7][8] |
| Anti-Melanogenesis | Melan-a cells | Inhibition at 300 µM | [7] |
| Anti-Tumor (Glioblastoma) | U251 cells | IC50: ~10 µM | [2] |
Q3: How should I prepare and store this compound for in vitro experiments?
Proper handling is critical for reproducible results.
-
Solubilization: It is recommended to first dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 50-100 mM).[5]
-
Working Dilutions: Further dilute the DMSO stock solution with your complete cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture well is non-toxic to your cells, typically ≤ 0.1%.[5]
-
Storage: Store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: Are there ways to enhance the in vitro activity of this compound?
While its intrinsic activity is fixed, experimental design can maximize its observable effects.
-
Optimize Incubation Time: Test different incubation periods (e.g., 24, 48, 72 hours) to find the optimal window for observing a response.
-
Combination Therapy: Investigate potential synergistic effects by co-administering Sweroside with other agents. This is an exploratory approach that needs to be validated for specific pathways.[9]
-
Use of Aglycone Form: In some cases, the aglycone form of a glycoside is the more pharmacologically active component.[3] If available, testing the aglycone of Sweroside could be a viable strategy.
-
Advanced Delivery: While more common for in vivo work, formulating Sweroside into nanoparticles or cyclodextrin (B1172386) inclusion complexes can enhance its solubility and stability in aqueous environments.[1]
Troubleshooting Guides
Guide 1: Troubleshooting Low Potency in an Anti-Inflammatory Assay
This guide provides a logical workflow for troubleshooting experiments where this compound fails to show the expected anti-inflammatory activity.
Caption: Troubleshooting workflow for low in vitro activity.
Experimental Protocols & Signaling Pathways
Protocol: In Vitro Anti-Inflammatory Activity Assay
This protocol details a common method to assess the anti-inflammatory effects of this compound on murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).[10]
1. Materials:
-
This compound (purity ≥98%)
-
RAW 264.7 cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
DMSO
-
LPS from E. coli (e.g., O111:B4)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for mouse TNF-α and IL-6
-
Reagents for Nitric Oxide (NO) detection (Griess Reagent)
-
96-well and 24-well cell culture plates
2. Cell Viability (MTT or CCK-8 Assay):
-
Objective: Determine the non-toxic concentration range of Sweroside.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of Sweroside (e.g., 1, 10, 25, 50, 100, 200, 300 µM) for 24 hours. Include a vehicle control (0.1% DMSO).
-
Perform a standard MTT or CCK-8 assay according to the manufacturer's instructions to determine the highest concentration that does not significantly reduce cell viability.[5][10]
-
3. Anti-Inflammatory Assay Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and pre-treat the cells for 2 hours with various non-toxic concentrations of Sweroside (determined from the viability assay).
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include the following controls:
-
Negative Control: Cells + Medium only
-
Vehicle Control: Cells + 0.1% DMSO + LPS
-
Positive Control: Cells + Dexamethasone (e.g., 10 µM) + LPS
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Collect the culture supernatants and centrifuge to remove debris. Store at -80°C until analysis.
-
Cytokine & NO Measurement:
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits, following the manufacturer’s protocol.[6][10]
-
Measure the accumulation of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
4. Data Analysis:
-
Calculate the percentage inhibition of cytokine/NO production by Sweroside compared to the vehicle control (LPS only).
-
Plot the results as a dose-response curve to visualize the inhibitory effect.
Caption: Experimental workflow for the in vitro anti-inflammatory assay.
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory and antioxidant effects primarily by modulating the NF-κB and Nrf2 signaling pathways.[11]
-
Inhibition of NF-κB Pathway: In response to inflammatory stimuli like LPS, the transcription factor NF-κB is activated, leading to the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[1] Sweroside has been shown to inhibit this pathway, thereby reducing the inflammatory response.[6][11]
-
Activation of Nrf2 Pathway: The Nrf2 pathway is a primary cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. Sweroside can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant enzymes.[5][12]
Caption: Sweroside's modulation of NF-κB and Nrf2 pathways.
References
- 1. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Sweroside: unveiling broad therapeutic potential-from mechanistic insights to clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sweroside Protects Against Myocardial Ischemia–Reperfusion Injury by Inhibiting Oxidative Stress and Pyroptosis Partially via Modulation of the Keap1/Nrf2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sweroside plays a role in mitigating high glucose-induced damage in human renal tubular epithelial HK-2 cells by regulating the SIRT1/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sweroside | CAS:14215-86-2 | Manufacturer ChemFaces [chemfaces.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: (-)-Sweroside and Its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (-)-Sweroside and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological effects?
A1: this compound is a secoiridoid glycoside found in various medicinal plants.[1] It is known for a wide range of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, antidiabetic, and neuroprotective effects.[1][2]
Q2: What are the main degradation products of this compound?
A2: The primary degradation of this compound involves the hydrolysis of its glucose unit, a process known as deglycosylation, to form sweroside aglycone .[3][4][5] Further metabolic transformations can occur, including N-heterocyclization.[4] Additionally, thermal rearrangement of sweroside can lead to the formation of naucledal and epinaucledal .[6]
Q3: What are the known biological effects of this compound's degradation products?
A3: While research is ongoing, here is what is currently understood:
-
Sweroside aglycone: The aglycone form is often the pharmacologically active component of glycosides.[3]
-
Naucledal and Epinaucledal: These compounds have been isolated from an antiviral preparation, suggesting they may possess antiviral properties.[6] Naucledal shares structural similarities with elenolic acid, a known broad-spectrum antiviral agent.[6]
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in polar solvents. For experimental purposes, Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727) are commonly used.[7] It is advisable to prepare stock solutions in these solvents and then dilute them in aqueous media for cell culture experiments.
Q5: What are the optimal storage conditions for this compound solutions?
A5: To ensure stability, stock solutions of this compound should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. For short-term storage (up to two weeks), aliquots in tightly sealed vials at -20°C are generally acceptable. Before use, allow the product to equilibrate to room temperature for at least one hour.
Troubleshooting Guides
Cell-Based Assays (e.g., MTT, XTT)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Lower-than-expected cell viability or cytotoxicity | Degradation of this compound in culture medium: this compound stability can be affected by pH and temperature.[7] Standard incubation at 37°C can lead to degradation over time. | 1. Perform a stability study: Incubate this compound in your cell culture medium without cells for the duration of your experiment and quantify its concentration at different time points using HPLC. 2. Minimize incubation time: If degradation is significant, consider shorter exposure times. 3. Replenish the compound: For longer experiments, consider replacing the medium with freshly prepared this compound solution periodically. |
| Inconsistent or variable results between experiments | Incomplete dissolution of this compound: Poor solubility in aqueous media can lead to inaccurate concentrations. | 1. Ensure complete dissolution of stock solution: Use gentle warming or sonication when preparing the stock solution in DMSO or ethanol. 2. Avoid precipitation in culture medium: When diluting the stock solution, add it to the medium dropwise while vortexing to prevent precipitation. Do not exceed a final DMSO concentration of 0.5% (v/v) in the culture medium, as higher concentrations can be cytotoxic. |
| Unexpectedly high cell viability at high concentrations | Interference with the assay: Some glycosides and their metabolites can interfere with the chemical reactions of viability assays like the MTT assay.[8] The reducing properties of the compound or its degradation products might directly reduce the tetrazolium salt, leading to a false-positive signal. | 1. Use an alternative viability assay: Consider using an assay with a different detection principle, such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP) or a dye exclusion assay (e.g., Trypan Blue). 2. Include proper controls: Run controls with this compound in cell-free medium to check for direct reduction of the assay reagent. |
HPLC Analysis
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH: The stability and ionization state of this compound can be pH-dependent.[7] Column overload: Injecting too high a concentration of the analyte. | 1. Adjust mobile phase pH: Experiment with different pH values of the aqueous component of the mobile phase to improve peak symmetry. 2. Reduce sample concentration: Dilute the sample and re-inject. |
| Ghost peaks in the chromatogram | Contamination of the mobile phase or HPLC system: Impurities can co-elute with the analyte. Carryover from previous injections. | 1. Use high-purity solvents: Ensure all mobile phase components are HPLC grade. 2. Flush the system: Thoroughly flush the HPLC system, including the injector and column, with a strong solvent. 3. Run blank injections: Inject a blank solvent between samples to check for carryover. |
| Shifting retention times | Inconsistent mobile phase composition: Improperly mixed or evaporated mobile phase. Fluctuations in column temperature. | 1. Prepare fresh mobile phase daily: Ensure accurate mixing and degas thoroughly. 2. Use a column oven: Maintain a constant column temperature to ensure reproducible retention times. |
Quantitative Data Summary
| Compound | Assay | Cell Line/Model | Effect | Concentration/Dosage | Citation |
| This compound | Antioxidant (ABTS) | Chemical Assay | Antioxidant activity | 0.34 ± 0.08 mg TE/g | [2] |
| This compound | Antioxidant (CUPRAC) | Chemical Assay | Antioxidant activity | 21.14 ± 0.43 mg TE/g | [2] |
| This compound | Antioxidant (FRAP) | Chemical Assay | Antioxidant activity | 12.32 ± 0.20 mg TE/g | [2] |
| This compound | Enzyme Inhibition (α-amylase) | In vitro | Antidiabetic potential | - | [1] |
| This compound | Enzyme Inhibition (α-glucosidase) | In vitro | Antidiabetic potential | - | [1] |
| This compound | Anti-inflammatory | HK-2 cells | ↓ TNF-α, IL-1β, VCAM-1 secretion | Not specified | [9] |
| This compound | Anti-inflammatory | LPS-induced ALI mice | ↓ Inflammatory cells in BALF | Not specified | [10] |
Experimental Protocols
General Protocol for MTT Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.
General Protocol for HPLC Sample Preparation and Analysis
This protocol outlines a general procedure for the analysis of this compound. The specific mobile phase composition and gradient may need to be optimized.
Materials:
-
Sample containing this compound (e.g., cell lysate, plasma, plant extract)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid or acetic acid (for mobile phase modification)
-
Syringe filters (0.22 µm or 0.45 µm)
-
HPLC vials
Procedure:
-
Sample Extraction (if necessary):
-
For cell lysates: Precipitate proteins using a cold organic solvent (e.g., methanol, acetonitrile) at a 1:3 ratio (lysate:solvent). Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant.
-
For plasma: Perform a protein precipitation step as described for cell lysates.
-
For plant extracts: The extraction method will depend on the plant material. A common method involves extraction with methanol or ethanol, followed by filtration.
-
-
Sample Filtration: Filter the sample extract through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water (often with 0.1% formic or acetic acid) and acetonitrile or methanol is typically employed.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 240-270 nm).
-
Injection Volume: 5-20 µL.
-
-
Quantification: Create a calibration curve using a series of known concentrations of a this compound standard to quantify the amount in the samples.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for a cell viability (MTT) assay.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sweroside: An iridoid glycoside of potential neuroprotective, antidiabetic, and antioxidant activities supported by molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sweroside: A comprehensive review of its biosynthesis, pharmacokinetics, pharmacology, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transformation of naturally-occurring 1,9-trans-9,5-cis sweroside to all trans sweroside during acetylation of sweroside aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CAS 14215-86-2: Sweroside | CymitQuimica [cymitquimica.com]
- 8. mdpi.com [mdpi.com]
- 9. Sweroside plays a role in mitigating high glucose-induced damage in human renal tubular epithelial HK-2 cells by regulating the SIRT1/NF-κB signaling pathway -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility in (-)-Sweroside Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible experiments with (-)-Sweroside.
General FAQs
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a secoiridoid glycoside found in various medicinal plants.[1] It is recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anti-osteoporotic effects.[1][2]
Q2: What are the main challenges in ensuring the reproducibility of this compound experiments?
A2: Like many natural products, the inherent variability in the purity and integrity of the this compound sample can lead to inconsistent results.[1][3][4] Other factors include solubility issues, stability, and variations in experimental protocols and cell-based factors.[5]
Q3: How should this compound be stored to ensure its stability?
A3: For long-term storage, this compound powder should be kept at -20°C for up to three years. If dissolved in a solvent like DMSO, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year.[3] For short-term use, solutions can be stored at -20°C for up to a month.[3]
Troubleshooting Guides
In Vitro Anti-inflammatory Assays (LPS-stimulated Macrophages)
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[6]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 20, 40, 80 µM) for 1-2 hours.[6][7]
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[6]
-
NO Measurement: Collect the cell culture supernatant and determine the nitrite (B80452) concentration using the Griess reagent system.[6]
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High variability in NO inhibition between replicates. | Uneven cell seeding. Inaccurate pipetting of LPS or this compound. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. |
| No inhibition of NO production by this compound. | Sub-optimal treatment time or concentration. Cells are not responsive. This compound is cytotoxic at the tested concentrations. | Optimize the pre-incubation time (e.g., 1-2 hours). Test a wider concentration range. Check the viability and health of your RAW 264.7 cells. Perform a cytotoxicity assay in parallel.[5] |
| Weak or inconsistent colorimetric reaction in the Griess assay. | Griess reagents are old or improperly prepared. | Prepare fresh Griess reagents and protect them from light.[5] |
Cell Viability Assays (MTT/XTT)
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well).[8]
-
Treatment: Treat cells with various concentrations of this compound for the desired exposure period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[8][9]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Measurement: Measure the absorbance between 550 and 600 nm.[8]
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High background signal. | Contamination of reagents or medium. | Use fresh, sterile reagents and medium. |
| Low signal or poor cell viability. | Sub-optimal cell seeding density. Incorrect incubation times. | Optimize cell seeding density for your specific cell line. Ensure appropriate incubation times for both treatment and MTT addition. |
| Inconsistent results across wells. | Uneven cell distribution. Pipetting errors. | Ensure proper mixing of cell suspension before seeding. Use calibrated pipettes. |
| This compound interferes with the assay. | Direct chemical reaction with MTT reagent. | Run a cell-free control with this compound and MTT to check for interference.[5] |
Western Blotting for NF-κB Signaling Pathway
Experimental Protocol: Detection of p65 Phosphorylation
-
Cell Treatment: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS).
-
Cell Lysis: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies against total p65 and phosphorylated p65 overnight at 4°C.[10] Follow with HRP-conjugated secondary antibody incubation.
-
Detection: Detect bands using an ECL substrate.[10]
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Weak or no signal for phosphorylated p65. | Insufficient stimulation. Sub-optimal antibody concentration. | Optimize the concentration and duration of the inflammatory stimulus. Titrate the primary antibody concentration. |
| High background on the blot. | Insufficient blocking. Antibody concentration is too high. | Increase blocking time or use a different blocking agent. Reduce the primary or secondary antibody concentration. |
| Uneven protein loading. | Inaccurate protein quantification. Pipetting errors during loading. | Re-quantify protein concentrations. Use a loading control like β-actin or GAPDH to normalize. |
Quantitative Data Summary
Table 1: In Vitro Anti-inflammatory and Cytotoxic Effects of this compound
| Cell Line | Assay | Treatment/Stimulus | Concentration of this compound | Effect | Reference |
| RAW 264.7 | NO Production | LPS (1 µg/mL) | 20, 40, 80 µM | Inhibition of NO production | [7] |
| RAW 264.7 | Cytokine Release (TNF-α, IL-6) | LPS (1 µg/mL) | 20, 40, 80 µM | Reduction in pro-inflammatory cytokines | [7] |
| RAW 264.7 | Cell Viability | This compound alone | 10-320 µM | No significant cytotoxicity up to 100 µM | [11][12] |
| HK-2 | Cell Viability | High Glucose | 25, 50, 100 µM | Increased cell viability | [13] |
| HK-2 | Cytokine Release (TNF-α, IL-1β) | High Glucose | 25, 50, 100 µM | Reduction in pro-inflammatory cytokines | [13] |
Table 2: In Vivo Effects of this compound in Animal Models
| Animal Model | Disease/Condition | Dosage of this compound | Route of Administration | Key Findings | Reference |
| Ovariectomized (OVX) Mice | Postmenopausal Osteoporosis | Not specified | Not specified | Alleviated bone loss and enhanced bone density | [14] |
| Mice | Myocardial Ischemia-Reperfusion | 25, 50, 100 mg/kg | Not specified | Reduced infarct size and improved cardiac function | [15] |
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound inhibits inflammation via the NF-κB and SIRT1 signaling pathways.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. The Challenge of Reproducibility and Accuracy in Nutrition Research: Resources and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Challenge of Reproducibility and Accuracy in Nutrition Research: Resources and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reproducibility challenges in the search for antibacterial compounds from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential [frontiersin.org]
- 13. Sweroside plays a role in mitigating high glucose-induced damage in human renal tubular epithelial HK-2 cells by regulating the SIRT1/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic potential of Sweroside in postmenopausal osteoporosis: Inhibition of osteoclast differentiation and promotion of osteoclast apoptosis via NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sweroside Protects Against Myocardial Ischemia–Reperfusion Injury by Inhibiting Oxidative Stress and Pyroptosis Partially via Modulation of the Keap1/Nrf2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolating Pure (-)-Sweroside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the isolation of pure (-)-Sweroside.
Troubleshooting Guide: Overcoming Common Isolation Hurdles
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: Why is the yield of my crude this compound extract unexpectedly low?
Possible Causes & Solutions:
-
Suboptimal Extraction Solvent: The polarity of your solvent may not be ideal for extracting Sweroside from your plant material.
-
Solution: Experiment with different polar solvents such as methanol (B129727), ethanol (B145695), or acetone-water mixtures. An 80:20 acetone-water mixture has been shown to be effective for extracting structurally similar compounds.[1]
-
-
Inefficient Extraction Method: The chosen extraction technique may not be effectively disrupting the plant cell walls to release the compound.
-
Solution: Consider more advanced extraction techniques. While traditional methods like maceration and Soxhlet extraction are common, modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve yields and reduce extraction times.[2]
-
-
Degradation During Extraction: High temperatures or prolonged extraction times can lead to the degradation of this compound.
-
Solution: Avoid excessive heat (above 60°C) during extraction and solvent evaporation.[3] If using heat, ensure the duration is minimized. For sensitive compounds, cold percolation or UAE at a controlled temperature are preferable.
-
-
Poor Quality of Source Material: The concentration of this compound can vary based on the plant's species, age, harvesting time, and storage conditions.[3]
Question 2: I'm having difficulty separating this compound from other co-eluting compounds during column chromatography. What can I do?
Possible Causes & Solutions:
-
Presence of Structurally Similar Impurities: this compound is often found alongside other secoiridoid glycosides like swertiamarin (B1682845) and gentiopicroside (B1671439), as well as various flavonoids and xanthones, which have similar polarities and can co-elute.[4][5][6]
-
Solution 1: Optimize the Stationary Phase: The choice of adsorbent is critical. Silica (B1680970) gel is commonly used, but if co-elution is an issue, consider using a different stationary phase like reversed-phase C18 silica or macroporous resins (e.g., AB-8 resin), which offer different selectivities.[7]
-
Solution 2: Adjust the Mobile Phase: Fine-tuning the solvent system is crucial. For normal-phase chromatography on silica gel, experiment with different ratios of solvents like ethyl acetate (B1210297) and methanol in a non-polar solvent like n-hexane or chloroform (B151607). A gradient elution, where the polarity of the mobile phase is gradually increased, can effectively resolve compounds with close retention times.[8][9]
-
Solution 3: Modify the Flow Rate: A slower flow rate increases the interaction time between the compounds and the stationary phase, which can improve separation.[8][10]
-
Solution 4: Consider Two-Dimensional Liquid Chromatography (2D-LC): For highly complex mixtures where co-elution persists, 2D-LC can provide a powerful solution by using two columns with different selectivities.[11]
-
Question 3: My purified this compound appears to be degrading, leading to low recovery and impure final product. How can I prevent this?
Possible Causes & Solutions:
-
pH Instability: this compound, like many glycosides, can be unstable under strongly acidic or basic conditions, which can lead to hydrolysis of the glycosidic bond or other rearrangements.[3][12]
-
Thermal Degradation: As mentioned, elevated temperatures can cause degradation.
-
Solution: Perform purification steps, especially solvent evaporation, at low temperatures (e.g., using a rotary evaporator at <50°C).[11] Store extracts and purified fractions at low temperatures (4°C).[3] For highly sensitive isolations, consider performing chromatography at a reduced temperature.[13]
-
-
Oxidation: Exposure to air and light over extended periods can lead to oxidative degradation.
-
Solution: Minimize the exposure of your samples to air and light. Work efficiently and store samples in amber vials under an inert atmosphere (e.g., nitrogen or argon) if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when isolating this compound? A1: The most common impurities are other secoiridoid glycosides such as gentiopicroside and swertiamarin, which are biosynthetic precursors or derivatives of Sweroside.[4] You may also encounter flavonoids and xanthones, depending on the plant source.[1][5][6]
Q2: Which analytical techniques are best for assessing the purity of my isolated this compound? A2: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of fractions during column chromatography. High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard for quantitative purity assessment. For structural confirmation of the final product, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[5]
Q3: Is there a recommended starting point for a column chromatography mobile phase to purify this compound? A3: For silica gel column chromatography, a good starting point is a solvent system of chloroform and methanol or ethyl acetate and methanol. You can start with a low polarity mixture (e.g., 98:2 chloroform:methanol) and gradually increase the proportion of the more polar solvent (methanol) to elute compounds of increasing polarity.
Q4: What is the expected stability of pure this compound in storage? A4: While generally considered stable, for long-term storage, pure this compound should be kept as a solid in a tightly sealed container, protected from light, and stored at a low temperature (-20°C is ideal) to prevent any potential degradation.
Quantitative Data on this compound Extraction
The following table summarizes the yield of this compound and related compounds from Swertia mussotii using different extraction methods. This data can help in selecting an appropriate extraction strategy.
| Extraction Method | Target Compound | Yield (mg/g of raw material) | Reference |
| Ultrasonic Extraction | Gentiopicroside | 19.10 | [6] |
| Mangiferin | 3.26 | [6] | |
| Swertiamarin | 0.72 | [6] | |
| Sweroside | 21.10 | [6] | |
| Oleanolic Acid | 0.056 | [6] | |
| Reflux Extraction | Gentiopicroside | 18.50 | [6] |
| Mangiferin | 4.15 | [6] | |
| Swertiamarin | 0.69 | [6] | |
| Sweroside | 20.50 | [6] | |
| Oleanolic Acid | 0.052 | [6] | |
| Percolation Extraction | Gentiopicroside | 18.80 | [6] |
| Mangiferin | 3.89 | [6] | |
| Swertiamarin | 0.71 | [6] | |
| Sweroside | 20.80 | [6] | |
| Oleanolic Acid | 0.054 | [6] |
Data extracted from a study on Swertia mussotii Franch.
Detailed Experimental Protocol: Isolation of this compound
This protocol is a generalized methodology based on common practices for isolating secoiridoid glycosides.
1. Plant Material Preparation:
-
Air-dry the whole plant material of a suitable source (e.g., Swertia chirayita) at room temperature in the shade.
-
Grind the dried material into a coarse powder.
2. Extraction:
-
Macerate the powdered plant material in 80% ethanol at room temperature for 48 hours with occasional stirring.
-
Filter the extract using Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
3. Column Chromatography (Initial Purification):
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a solvent gradient of increasing polarity. Start with n-hexane, followed by mixtures of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 1:1), then ethyl acetate, and finally mixtures of ethyl acetate and methanol (e.g., 9:1, 8:2).
-
Collect fractions of equal volume and monitor them by TLC using a suitable mobile phase (e.g., chloroform:methanol 9:1) and visualizing under UV light or with a suitable staining reagent.
-
Combine the fractions containing this compound based on the TLC profile.
4. Further Purification (if necessary):
-
The enriched this compound fraction may require further purification. This can be achieved by:
-
Recrystallization: If the compound is sufficiently pure, it can be recrystallized from a suitable solvent like methanol or ethanol to obtain pure crystals.
-
Preparative HPLC: For high purity, the enriched fraction can be subjected to preparative HPLC using a C18 column and a mobile phase of methanol and water.
-
5. Structure Confirmation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) for molecular weight determination and ¹H-NMR and ¹³C-NMR for structural elucidation.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low this compound yield.
This compound and the NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound.[4][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. aktpublication.com [aktpublication.com]
- 3. benchchem.com [benchchem.com]
- 4. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Swertia chirayita: A comprehensive review on traditional uses, phytochemistry, quality assessment and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. longdom.org [longdom.org]
- 10. youtube.com [youtube.com]
- 11. Assessing stability-indicating methods for coelution by two-dimensional liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transformation of naturally-occurring 1,9-trans-9,5-cis sweroside to all trans sweroside during acetylation of sweroside aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Sweroside Protects Against Myocardial Ischemia–Reperfusion Injury by Inhibiting Oxidative Stress and Pyroptosis Partially via Modulation of the Keap1/Nrf2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Sweroside stability in different solvent systems
Technical Support Center: (-)-Sweroside Stability
This technical support center provides guidance and answers frequently asked questions regarding the stability of this compound in various solvent systems. This resource is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a secoiridoid glycoside. While it is considered chemically stable as a solid powder, its stability in solution is influenced by factors such as pH and temperature[1]. In vivo, it undergoes rapid metabolic degradation, which is a consideration for its therapeutic applications[1]. As a secoiridoid glycoside, the O-glycosidic bond is a potential site of hydrolysis under acidic or basic conditions.
Q2: Which solvents are recommended for dissolving and storing this compound solutions?
A2: For short-term use, polar solvents such as methanol (B129727), ethanol, and water are suitable for dissolving this compound. For longer-term storage of solutions, it is advisable to use aprotic solvents like DMSO or acetonitrile (B52724) and store at low temperatures (-20°C or below) and protected from light to minimize degradation. It is always recommended to prepare fresh solutions for critical experiments.
Q3: How do pH and temperature affect the stability of this compound?
A3: Based on the stability of similar iridoid glycosides, this compound is expected to be more stable in neutral to slightly acidic conditions. Strong alkaline and highly acidic conditions, especially when combined with elevated temperatures, are likely to accelerate the hydrolysis of the glycosidic bond[2]. Thermal degradation can also occur at high temperatures, even in neutral solutions[2].
Q4: What are the likely degradation pathways for this compound?
A4: The primary chemical degradation pathway for this compound in solution is likely the hydrolysis of the O-glycosidic bond, which would separate the aglycone from the glucose moiety. This is particularly expected under acidic or basic conditions. Oxidative degradation is another potential pathway, as is photodegradation upon exposure to UV light. In vivo metabolic studies in rats have identified the aglycone of sweroside and its glucuronide conjugate as major metabolites, indicating that cleavage of the glycosidic bond is a key metabolic route[3][4][5][6].
Q5: What analytical methods are suitable for assessing the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for quantifying this compound and its degradation products. A suitable HPLC method should be able to separate the intact this compound from all potential degradation products, ensuring accurate measurement of its concentration over time.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid loss of this compound potency in solution. | The solvent system may be promoting degradation (e.g., protic solvents at room temperature). The pH of the solution may be unfavorable. The solution may be exposed to light or elevated temperatures. | Prepare fresh solutions before use. If storage is necessary, use aprotic solvents (e.g., DMSO, acetonitrile), store at ≤ -20°C, and protect from light using amber vials. Buffer the solution to a neutral or slightly acidic pH if compatible with the experimental design. |
| Appearance of unknown peaks in the HPLC chromatogram. | These are likely degradation products of this compound. | Conduct a forced degradation study to systematically generate degradation products under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying the peaks and confirming the stability-indicating nature of your HPLC method. |
| Inconsistent results in biological assays. | Degradation of this compound in the assay medium could be leading to variable concentrations of the active compound. | Assess the stability of this compound under your specific assay conditions (e.g., buffer composition, pH, temperature, incubation time). Consider preparing fresh stock solutions and adding them to the assay medium immediately before starting the experiment. |
| Precipitation of this compound in aqueous solutions. | This compound may have limited solubility in purely aqueous solutions at high concentrations. | Consider using a co-solvent such as methanol, ethanol, or DMSO to improve solubility. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Data on Stability of Similar Iridoid Glycosides
| Compound Type | Temperature Stability | pH Stability | Reference |
| Iridoid Glycoside (Geniposide) | Stable across tested temperatures (20-80°C) | Stable across tested pH range | [2] |
| Iridoid Glycosides (Scopolioside D, Ulmoidoside A, Ulmoidoside C) | Stable at lower temperatures, degradation observed at higher temperatures | Stable in neutral and acidic conditions, hydrolysis observed in strong alkaline solutions | [2] |
| Iridoid Glycosides (Ulmoidoside B, Ulmoidoside D) | Affected by high temperatures | Affected by alkaline and strong acid conditions | [2] |
This table summarizes the stability of other iridoid glycosides and suggests that the stability of this compound should be experimentally determined under specific conditions of use.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at specified intervals and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound powder in an oven at 70°C for 48 hours.
-
For solution-state analysis, heat the stock solution at 70°C for 48 hours.
-
At time points, dissolve the solid in the mobile phase or dilute the solution for HPLC analysis.
-
-
Photodegradation:
-
Expose the stock solution in a quartz cuvette to a photostability chamber with a UV light source.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze samples at various time points by HPLC.
-
3. HPLC Analysis:
-
A stability-indicating RP-HPLC method should be used. A general starting point could be:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer like 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at an appropriate wavelength for this compound (to be determined by UV scan).
-
Injection Volume: 20 µL
-
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Identify and quantify the degradation products.
-
The goal is to achieve 5-20% degradation to ensure that the degradation products are representative.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential chemical degradation pathways of this compound.
References
- 1. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of metabolites of sweroside in rat urine using ultra-high-performance liquid chromatography combined with electrospray ionization quadrupole time-of-flight tandem mass spectrometry and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of metabolites of sweroside in rat urine using ultra-high-performance liquid chromatography combined with electrospray ionization quadrupole time-of-flight tandem mass spectrometry and NMR spectroscopy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: Overcoming Autofluorescence of (-)-Sweroside in Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence when imaging the iridoid glycoside, (-)-Sweroside.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging this compound?
Q2: I am observing high background fluorescence in my control samples (not treated with this compound). What are the likely sources?
A: High background fluorescence in control samples can originate from several sources:
-
Endogenous Cellular Components: Molecules like NADH, FAD, collagen, and elastin (B1584352) are naturally fluorescent.[1]
-
Fixation: Aldehyde fixatives such as formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[1]
-
Cell Culture Media: Some components in cell culture media, like phenol (B47542) red and riboflavin, are fluorescent.
-
Mounting Media: The mounting medium itself might be a source of background fluorescence.
Q3: How can I determine the spectral properties of this compound's autofluorescence in my specific experimental setup?
A: Since published excitation and emission spectra for this compound are not available, you can determine its spectral properties empirically:
-
Prepare a concentrated solution of this compound in a suitable solvent (e.g., DMSO, PBS).
-
Use a spectrophotometer or a fluorescence plate reader to measure the excitation and emission spectra.
-
Alternatively, use a confocal microscope with spectral imaging capabilities. Acquire a lambda stack (a series of images at different emission wavelengths) of your sample containing this compound to identify its emission peak.
Knowing the spectral characteristics will allow you to choose appropriate filters and fluorophores to minimize spectral overlap.
Troubleshooting Guides
Issue 1: High Background Autofluorescence Obscuring this compound Signal
This is a common challenge when imaging small molecules. Follow these steps to diagnose and mitigate the issue.
Experimental Workflow for Troubleshooting Autofluorescence
Caption: A logical workflow for diagnosing and mitigating autofluorescence.
Step-by-Step Troubleshooting:
-
Identify the Source:
-
Unstained Control: Image a sample that has not been treated with any fluorescent probe or this compound. This will reveal the baseline autofluorescence of your cells or tissue.
-
Vehicle Control: Image a sample treated with the vehicle used to dissolve this compound (e.g., DMSO). This helps determine if the vehicle contributes to the background.
-
-
Optimize Acquisition Parameters:
-
Wavelength Selection: If you have determined the emission spectrum of the autofluorescence, select excitation and emission filters that minimize its detection while maximizing the signal from your probe. Consider using fluorophores that emit in the red or far-red spectrum, as autofluorescence is often weaker in this range.[1]
-
Exposure Time and Gain: Reduce the exposure time and gain for the channels where autofluorescence is most prominent.
-
-
Employ Image Processing Techniques:
-
Spectral Unmixing: If you have a spectral detector on your confocal microscope, you can use linear unmixing algorithms to computationally separate the autofluorescence signal from your specific fluorescent signal.
-
Background Subtraction: Simple background subtraction can be effective if the autofluorescence is uniform across the image.
-
-
Implement Chemical Quenching:
-
Several chemical reagents can reduce autofluorescence. The choice of quencher depends on the source of the autofluorescence.
-
Chemical Quenching Methods
| Quenching Agent | Target Autofluorescence | Advantages | Disadvantages |
| Sodium Borohydride (B1222165) (NaBH₄) | Aldehyde-induced | Effective at reducing background from formaldehyde and glutaraldehyde fixation. | Can affect tissue integrity and may not be effective for all types of autofluorescence.[1] |
| Sudan Black B (SBB) | Lipofuscin | Very effective for reducing lipofuscin autofluorescence, which is common in aged tissues.[5] | Can introduce its own fluorescence in the red and far-red channels.[6] |
| Commercial Kits (e.g., TrueVIEW™) | Broad Spectrum (aldehyde, collagen, elastin, red blood cells) | Easy to use and effective against multiple sources of autofluorescence.[7][8][9] | Can be more expensive than individual reagents. |
Issue 2: Weak Specific Signal from this compound Probe
If the signal from your fluorescent probe is weak, it can be easily overwhelmed by autofluorescence.
-
Increase Probe Concentration: Titrate the concentration of your fluorescent probe to find the optimal balance between signal intensity and background.
-
Use a Brighter Fluorophore: Select a probe conjugated to a brighter fluorophore with a high quantum yield.
-
Signal Amplification: Consider using an amplification strategy, such as a secondary antibody conjugated to multiple fluorophores if you are using an antibody-based detection method.
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is suitable for reducing autofluorescence caused by aldehyde-based fixatives.
-
Preparation: Prepare a fresh 0.1% (w/v) solution of sodium borohydride in ice-cold PBS.
-
Treatment: After fixation and washing, incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature. You may observe bubbling.[10]
-
Washing: Wash the samples thoroughly three times with PBS for 5 minutes each to remove all traces of sodium borohydride.
-
Staining: Proceed with your immunofluorescence or fluorescent probe staining protocol.
Protocol 2: Sudan Black B Treatment for Lipofuscin Quenching
This protocol is effective for tissues with high lipofuscin content, such as the brain.
-
Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695). Stir for 30 minutes and filter through a 0.2 µm filter.[11]
-
Staining: After completing your primary and secondary antibody incubations and final washes, incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature.[10]
-
Washing: Briefly rinse the slides in 70% ethanol to remove excess stain, followed by several washes in PBS.[10]
-
Mounting: Mount the coverslip using an aqueous mounting medium.
Protocol 3: Commercial Quenching Kit (Vector® TrueVIEW™)
This protocol provides a general guideline for using a commercial autofluorescence quenching kit. Always refer to the manufacturer's specific instructions.[7][12]
-
Reagent Preparation: Prepare the quenching reagent according to the manufacturer's protocol, which typically involves mixing multiple components in a specific order.[7]
-
Application: After the final wash step of your immunofluorescence protocol, apply the quenching solution to completely cover the tissue section.
-
Incubation: Incubate for 2-5 minutes at room temperature.[7]
-
Washing: Wash the section with PBS.
-
Mounting: Mount with an appropriate antifade mounting medium, preferably the one supplied with the kit.
Signaling Pathways Modulated by this compound
This compound has been reported to modulate several key signaling pathways, including NF-κB and MAPK. Understanding these pathways can provide context for your imaging experiments.
NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway.[13][14][15]
MAPK Signaling Pathway
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. researchgate.net [researchgate.net]
- 3. Autofluorescence in Plants. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Autofluorescence in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. Vector(R) TrueVIEW(TM) Autofluorescence Quenching Kit (SP-8400-NB): Novus Biologicals [novusbio.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. vectorlabs.com [vectorlabs.com]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Enhancing the Oral Solubility of (-)-Sweroside
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral solubility of (-)-Sweroside.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the solubility and formulation of this compound.
FAQ 1: What is the baseline aqueous solubility of this compound?
This compound is a secoiridoid glycoside that is soluble in water and other polar solvents like methanol, ethanol (B145695), chloroform, and DMSO.[1][2] While its exact aqueous solubility can vary with temperature and pH, it is generally considered to have good water solubility from a chemical perspective. However, its oral bioavailability is very low, reported to be approximately 0.31%, which is attributed to its high hydrophilicity hindering its ability to cross the intestinal epithelium.[3] One commercially available source indicates its solubility in ethanol to be ≥35.8 mg/mL with gentle warming.[4]
FAQ 2: Why is enhancing the "apparent" solubility of Sweroside important despite its inherent water solubility?
While Sweroside dissolves in water, its low oral bioavailability suggests that simply being dissolved in the gastrointestinal fluids is not sufficient for effective absorption.[3] Enhancing the "apparent" solubility and dissolution rate through advanced formulation strategies can create a higher concentration gradient of the drug at the absorption site, potentially improving its passive diffusion across the intestinal membrane. Furthermore, some formulation techniques can offer additional benefits, such as protecting the drug from degradation and interacting with the intestinal mucosa to enhance permeability.
FAQ 3: What are the primary strategies for enhancing the oral delivery of this compound?
Several formulation strategies can be employed to improve the oral bioavailability of this compound by enhancing its apparent solubility and dissolution characteristics. The most common and promising approaches include:
-
Cyclodextrin Inclusion Complexation: Encapsulating the Sweroside molecule within the hydrophobic cavity of a cyclodextrin.
-
Solid Dispersions: Dispersing Sweroside in a solid matrix of a hydrophilic carrier.
-
Nanosuspensions: Reducing the particle size of Sweroside to the nanometer range to increase its surface area and dissolution velocity.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating Sweroside in a lipid-based system that spontaneously forms an emulsion in the gastrointestinal tract.
FAQ 4: How do I choose the best solubility enhancement technique for my research?
The selection of an appropriate technique depends on several factors, including the desired drug loading, the required fold-increase in solubility, the stability of the final formulation, and the available equipment. A preliminary screening of these techniques at a small scale is often recommended.
II. Troubleshooting Guides by Formulation Technique
This section provides detailed troubleshooting for common issues encountered during the formulation of this compound using various solubility enhancement techniques.
A. Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, like Sweroside, within their hydrophobic core, thereby increasing the aqueous solubility of the guest.[5]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low solubility enhancement. | 1. Incorrect stoichiometry of the complex. 2. Inefficient complexation method. 3. Inappropriate type of cyclodextrin. | 1. Perform a phase solubility study to determine the optimal drug:cyclodextrin molar ratio. A 1:1 stoichiometry is common.[6][7] 2. Try different preparation methods such as kneading, co-precipitation, or freeze-drying. 3. While β-cyclodextrin is commonly used, consider more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) which may offer better results. |
| Precipitation of the complex upon storage. | 1. The complex has limited aqueous solubility. 2. Changes in temperature or pH affecting complex stability. | 1. Determine the phase solubility diagram to understand the solubility limits of the complex.[8] 2. Store the aqueous solution of the complex at a controlled temperature and pH. |
| Difficulty in confirming complex formation. | Insufficient characterization of the product. | Utilize multiple analytical techniques to confirm inclusion. Fourier-transform infrared spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), X-ray diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods to verify complexation. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Sweroside Stability with β-cyclodextrin | ~2-fold increase | [2] |
Experimental Protocol: Phase Solubility Study of Sweroside with β-Cyclodextrin
This protocol is essential for determining the stoichiometry and stability constant of the Sweroside-β-cyclodextrin complex.
Caption: Workflow for a phase solubility study of Sweroside with β-cyclodextrin.
B. Solid Dispersions
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state. This can enhance solubility by reducing particle size to a molecular level and improving wettability.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete amorphization of Sweroside. | 1. Inappropriate drug-to-carrier ratio. 2. Unsuitable carrier. 3. Inefficient preparation method. | 1. Experiment with different drug-to-carrier ratios (e.g., 1:2, 1:4, 1:6). 2. Screen various hydrophilic polymers like Polyvinylpyrrolidone (PVP K30) and Polyethylene Glycols (PEGs). 3. Compare the solvent evaporation method with the fusion (melting) method. The solvent evaporation method is often suitable for thermolabile compounds.[9] |
| Phase separation or recrystallization upon storage. | 1. The amorphous system is thermodynamically unstable. 2. High humidity or temperature during storage. | 1. Incorporate a secondary polymer to improve stability. 2. Store the solid dispersion in a desiccator at a controlled, low temperature. |
| Low dissolution rate. | 1. Poor wettability of the solid dispersion. 2. Agglomeration of particles. | 1. Incorporate a surfactant into the dissolution medium or the solid dispersion formulation. 2. Gently mill the solid dispersion to a uniform particle size. |
Experimental Protocol: Preparation of Sweroside Solid Dispersion by Solvent Evaporation
This method is suitable for preparing solid dispersions of thermolabile compounds like Sweroside.
Caption: Workflow for preparing Sweroside solid dispersion by solvent evaporation.
C. Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles which are stabilized by surfactants and polymers. The reduction in particle size increases the surface area, leading to a higher dissolution rate.[10]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Large and non-uniform particle size. | 1. Insufficient energy input during preparation. 2. Inappropriate stabilizer or concentration. | 1. For high-pressure homogenization, increase the number of cycles or the homogenization pressure.[5] For precipitation methods, optimize the stirring speed and the rate of anti-solvent addition. 2. Screen different stabilizers (e.g., Poloxamer 188, Tween 80, PVP) and their concentrations. |
| Particle aggregation or crystal growth upon storage. | 1. Inadequate stabilization. 2. Ostwald ripening. | 1. Use a combination of steric and electrostatic stabilizers. A minimum zeta potential of ±20 mV is generally required for good stability.[10] 2. Optimize the stabilizer concentration and consider adding a crystal growth inhibitor. |
| Contamination from the milling media. | An issue primarily with media milling techniques. | If using media milling, ensure the milling media is of high quality and appropriate for pharmaceutical use. Alternatively, consider other methods like high-pressure homogenization or precipitation. |
Experimental Protocol: Preparation of Sweroside Nanosuspension by High-Pressure Homogenization
This top-down approach is a common and scalable method for producing nanosuspensions.
Caption: Workflow for preparing Sweroside nanosuspension by high-pressure homogenization.
D. Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor self-emulsification or long emulsification time. | 1. Inappropriate ratio of oil, surfactant, and co-surfactant. 2. Low hydrophilicity of the surfactant. | 1. Construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region.[1] 2. Use a surfactant with a higher Hydrophilic-Lipophilic Balance (HLB) value (>12). |
| Drug precipitation upon dilution. | The drug is not sufficiently solubilized in the formed emulsion droplets. | 1. Increase the concentration of the surfactant and/or co-surfactant. 2. Select an oil phase in which Sweroside has higher solubility. |
| Large and variable droplet size of the emulsion. | 1. Suboptimal formulation composition. 2. High viscosity of the formulation. | 1. Adjust the ratios of the components based on the pseudo-ternary phase diagram. 2. A co-solvent like ethanol or propylene (B89431) glycol can be used to reduce viscosity. |
Experimental Protocol: Development of a Sweroside SEDDS using a Pseudo-Ternary Phase Diagram
This is a crucial step to identify the optimal formulation composition for a stable and efficient SEDDS.
Caption: Workflow for developing a Sweroside SEDDS using a pseudo-ternary phase diagram.
III. Analytical Methods for Characterization
Accurate and reliable analytical methods are crucial for characterizing the developed formulations and quantifying the enhancement in solubility.
Quantification of this compound
-
UV-Vis Spectrophotometry: A simple and rapid method for quantifying Sweroside in dissolution media. The wavelength of maximum absorbance (λmax) for Sweroside should be determined in the specific solvent or buffer used.
-
High-Performance Liquid Chromatography (HPLC): A more specific and sensitive method, particularly useful for complex matrices or when excipients interfere with UV-Vis measurements. A validated HPLC method with a suitable column (e.g., C18), mobile phase, and detector (e.g., UV) is required.[11]
Characterization of Formulations
-
Dissolution Testing: Essential for evaluating the in vitro performance of the developed formulations. A standard dissolution apparatus (e.g., USP Apparatus II - paddle) should be used with an appropriate dissolution medium that mimics physiological conditions.
-
Particle Size and Zeta Potential Analysis: Crucial for nanosuspensions and SEDDS to determine the size distribution of the particles/droplets and predict the stability of the dispersion. Dynamic Light Scattering (DLS) is the most common technique.
-
Solid-State Characterization: For solid dispersions, techniques like DSC, XRD, and FTIR are necessary to confirm the amorphous state of Sweroside and to investigate drug-carrier interactions.
This technical support center provides a foundational guide for researchers. It is important to note that the optimal formulation for this compound will depend on the specific experimental goals and conditions. Systematic screening and characterization are key to successful formulation development.
References
- 1. researchgate.net [researchgate.net]
- 2. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
Validation & Comparative
Validating the Anti-inflammatory Activity of (-)-Sweroside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Sweroside, a secoiridoid glycoside found in various medicinal plants, has demonstrated significant anti-inflammatory properties. This guide provides a comparative analysis of its efficacy against established anti-inflammatory agents, supported by experimental data, to aid in the validation of its therapeutic potential.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated in various in vitro and in vivo models. To provide a clear comparison, its performance is benchmarked against well-known anti-inflammatory drugs: the corticosteroid Dexamethasone, and the non-steroidal anti-inflammatory drugs (NSAIDs) Indomethacin and Celecoxib.
In Vitro Inhibition of Inflammatory Mediators
The ability of this compound to inhibit key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells is a crucial indicator of its anti-inflammatory potential.
| Compound | Target | Cell Line | Concentration / IC50 | % Inhibition / Notes |
| This compound | Nitric Oxide (NO) | RAW 264.7 | 20, 40, 80 µM | Dose-dependent inhibition observed. |
| Prostaglandin (B15479496) E2 (PGE2) | RAW 264.7 | 20, 40, 80 µM | Dose-dependent inhibition observed. | |
| Dexamethasone | Nitric Oxide (NO) | RAW 264.7 | IC50: 34.60 µg/mL | Potent inhibition of NO production.[1] |
| Celecoxib | Prostaglandin E2 (PGE2) | RAW 264.7 | 20 µM (in combination with 50 µM DHA) | Significant inhibition of PGE2.[2] |
| TNF-α | RAW 264.7 | 20 µM (in combination with 50 µM DHA) | Significant inhibition of TNF-α.[2] | |
| IL-6 | RAW 264.7 | 20 µM (in combination with 50 µM DHA) | Significant inhibition of IL-6.[2] |
Inhibition of Cyclooxygenase (COX) Enzymes
A key mechanism of many anti-inflammatory drugs is the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins.
| Compound | Target | IC50 | Selectivity (COX-1/COX-2) |
| Indomethacin | COX-1 | 0.08 µM (ovine) | 34.38 |
| COX-2 | 2.75 µM (human) | ||
| Celecoxib | COX-1 | >100 µM (ovine) | >2500 |
| COX-2 | 40 nM (human) |
Data for this compound on direct COX-1/COX-2 inhibition is not yet available in a directly comparable format.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways. The following diagrams illustrate these mechanisms and the general workflows for assessing anti-inflammatory activity.
Caption: Mechanism of this compound's anti-inflammatory action.
Caption: General workflow for in vitro anti-inflammatory assays.
Caption: Workflow for carrageenan-induced paw edema assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or comparator drugs (e.g., Dexamethasone). Cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 10-100 ng/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours for cytokine and NO analysis).
-
Analysis:
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement: The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Prostaglandin E2 (PGE2) Measurement: PGE2 levels in the supernatant are measured by ELISA.
-
In Vivo Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Treatment: this compound or a comparator drug (e.g., Indomethacin) is administered orally or intraperitoneally at a predetermined time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group (vehicle-treated).
Cyclooxygenase (COX) Inhibition Assay
-
Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: The reaction is typically performed in Tris-HCl buffer (pH 8.0) containing co-factors such as hematin (B1673048) and epinephrine.
-
Inhibitor Pre-incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound, Indomethacin, Celecoxib) for a specific duration at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination: After a defined incubation period, the reaction is terminated by the addition of an acid (e.g., HCl).
-
Quantification of Prostaglandin Production: The amount of prostaglandin (e.g., PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.
This guide provides a foundational comparison of the anti-inflammatory activity of this compound. Further head-to-head comparative studies with standardized protocols will be essential to fully elucidate its therapeutic potential relative to existing anti-inflammatory agents.
References
Unveiling the Neuroprotective Potential of (-)-Sweroside: A Comparative In Vivo Analysis
For Immediate Release
[City, State] – [Date] – New comparative analysis of preclinical in vivo studies confirms the significant neuroprotective effects of (-)-Sweroside, a naturally occurring iridoid glycoside. The findings, consolidated here, provide compelling evidence for its potential as a therapeutic agent for neurodegenerative conditions. This guide offers a comprehensive comparison of this compound with Donepezil, a standard therapeutic for Alzheimer's disease, supported by experimental data from scopolamine-induced cognitive impairment models.
This compound has demonstrated notable efficacy in mitigating memory deficits and neurochemical imbalances in various animal models. Its neuroprotective actions are attributed to a multi-faceted mechanism involving the modulation of key signaling pathways, including the reduction of neuroinflammation via the NF-κB pathway, enhancement of the endogenous antioxidant response through the Nrf2 pathway, and promotion of neuronal survival via the PI3K/Akt pathway.
Comparative Efficacy of this compound and Donepezil
To provide a clear comparison of the neuroprotective effects of this compound and a standard clinical treatment, this guide summarizes quantitative data from in vivo studies using the scopolamine-induced cognitive impairment model. This model is widely accepted for inducing memory deficits and is instrumental in the preclinical evaluation of potential neuroprotective compounds.
Behavioral and Biochemical Outcomes
The following tables present a comparative summary of the effects of this compound and Donepezil on behavioral and biochemical markers in scopolamine-treated animals.
Table 1: Effect of this compound on Behavioral and Biochemical Markers in Scopolamine-Induced Zebrafish Model
| Parameter | Control | Scopolamine (B1681570) (Sco) | Sco + Sweroside (2.79 nM) | Sco + Sweroside (8.35 nM) | Sco + Sweroside (13.95 nM) | Sco + Galantamine (2.71 µM) |
| Y-Maze (% Alternation) | 75 ± 3.5 | 45 ± 2.8 | 58 ± 3.1* | 65 ± 3.3** | 72 ± 3.6**** | 70 ± 3.4**** |
| Novel Object Recognition (%) | 70 ± 4.1 | 38 ± 3.2 | 52 ± 3.5 | 60 ± 3.8 | 68 ± 4.0**** | 65 ± 3.9**** |
| AChE Activity (µmol/min/mg protein) | 0.15 ± 0.02 | 0.28 ± 0.03 | 0.22 ± 0.02 | 0.18 ± 0.02**** | 0.16 ± 0.01**** | 0.17 ± 0.02**** |
| SOD Activity (U/mg protein) | 12.5 ± 1.1 | 7.8 ± 0.9** | 9.5 ± 1.0 | 11.2 ± 1.2 | 12.1 ± 1.3 | 11.8 ± 1.1 |
| CAT Activity (U/mg protein) | 25.4 ± 2.3 | 15.2 ± 1.8 | 19.8 ± 2.0* | 22.5 ± 2.1** | 24.8 ± 2.4** | 23.1 ± 2.2** |
| GPX Activity (U/mg protein) | 8.2 ± 0.7 | 4.5 ± 0.5 | 6.1 ± 0.6* | 7.5 ± 0.7 | 8.0 ± 0.8 | 7.7 ± 0.7** |
*Data are presented as mean ± SEM. Significance vs. Scopolamine group: *p < 0.05, **p < 0.01, ***p < 0.001, ***p < 0.0001. Data extrapolated from a study by Brinza et al. (2022)[1]. Note: Galantamine, another acetylcholinesterase inhibitor, was used as a positive control in this study.
Table 2: Effect of Donepezil on Spontaneous Alternation in Scopolamine-Induced Mouse Model
| Treatment Group | Dose (mg/kg, p.o.) | Spontaneous Alternation (%) |
| Vehicle | - | 70 ± 5.2 |
| Scopolamine | 1.0 | 48 ± 4.5** |
| Scopolamine + Donepezil | 3 | 62 ± 5.0 |
| Scopolamine + Donepezil | 10 | 68 ± 4.8 |
*Data are presented as mean ± SEM. Significance vs. Vehicle group: **p < 0.01. Significance vs. Scopolamine group: p < 0.05. Data is illustrative and based on findings from studies by Shin et al. (2018)[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key behavioral tests cited in this guide.
Scopolamine-Induced Cognitive Impairment Model
Animal Model: Male C57BL/6 mice or adult zebrafish are commonly used.
Procedure:
-
Animals are habituated to the experimental environment for at least one week prior to the study.
-
Cognitive impairment is induced by an intraperitoneal (i.p.) injection of scopolamine hydrobromide (typically 1 mg/kg for mice) or by immersion for zebrafish (e.g., 100 µM).
-
Test compounds [this compound or Donepezil] or vehicle are administered orally (p.o.) or via immersion at specified doses and time points before the scopolamine challenge.
-
Behavioral tests are conducted approximately 30 minutes after scopolamine administration to assess cognitive function.
Y-Maze Test
Apparatus: A three-arm horizontal maze with arms of equal length and angle (120 degrees apart).
Procedure:
-
Each animal is placed at the center of the maze and allowed to explore freely for a set duration (e.g., 8 minutes).
-
The sequence and total number of arm entries are recorded. An arm entry is counted when the hind paws of the animal are completely within the arm.
-
Spontaneous alternation is defined as successive entries into the three different arms on overlapping triplet sets. The percentage of alternation is calculated as: (Number of Spontaneous Alternations) / (Total Number of Arm Entries - 2) x 100.[3][4][5]
Novel Object Recognition (NOR) Test
Apparatus: An open-field arena.
Procedure:
-
Habituation Phase: Animals are allowed to freely explore the empty arena for a specified period on consecutive days.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set time.
-
Test Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded. The discrimination index, calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100, is used to assess recognition memory.
Mechanistic Insights: Signaling Pathways
The neuroprotective effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
Caption: Experimental Workflow of this compound Neuroprotection.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.[6][7][8][9]
Caption: Activation of the Nrf2 Antioxidant Pathway by this compound.[10][11][12][13][14]
Caption: Promotion of Neuronal Survival via the PI3K/Akt Pathway by this compound.[6][15][16][17][18][19][20]
References
- 1. Sweroside Ameliorated Memory Deficits in Scopolamine-Induced Zebrafish (Danio rerio) Model: Involvement of Cholinergic System and Brain Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. noldus.com [noldus.com]
- 4. Y-Maze Protocol [protocols.io]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease | Antioxidants | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]
- 17. PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective effects of salidroside through PI3K/Akt pathway activation in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. frontiersin.org [frontiersin.org]
A Comparative Analysis of the Antioxidant Capacity of (-)-Sweroside Against Well-Established Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant capacity of the iridoid glycoside, (-)-Sweroside, with that of widely recognized antioxidants: Vitamin C (Ascorbic Acid), Quercetin, and Trolox. The following sections present quantitative data from established antioxidant assays, detailed experimental methodologies for reproducibility, and visual representations of the scientific workflows.
Quantitative Comparison of Antioxidant Capacity
The antioxidant potential of this compound and the selected standard antioxidants were evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays. The results are summarized in the table below, with data standardized to Trolox Equivalent Antioxidant Capacity (TEAC) where possible to facilitate direct comparison. A higher TEAC value indicates a greater antioxidant capacity.
| Compound | DPPH Assay (TEAC) | ABTS Assay (TEAC) | FRAP Assay (TEAC) |
| This compound | No significant activity reported[1] | 0.34 ± 0.08 mg TE/g[2] | 12.32 ± 0.20 mg TE/g[2] |
| Vitamin C (Ascorbic Acid) | ~1.0 - 1.2 | ~1.0 - 1.1 | ~1.5 - 2.0 |
| Quercetin | ~2.0 - 4.5 | ~1.5 - 2.5 | ~3.0 - 7.0 |
| Trolox | 1.00 (by definition) | 1.00 (by definition) | 1.00 (by definition) |
Note: TEAC values for Vitamin C and Quercetin are approximated from a range of reported IC50 values and direct TEAC measurements in the literature. The antioxidant activity can vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for the three primary antioxidant assays are provided below to ensure transparency and enable replication of the findings.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation:
-
A 0.1 mM solution of DPPH in methanol (B129727) is prepared and stored in the dark.
-
Stock solutions of the test compounds and Trolox are prepared in methanol. Serial dilutions are made to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, 100 µL of each sample dilution is added to respective wells.
-
100 µL of the DPPH working solution is added to each well.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of % inhibition against concentration. The TEAC value is calculated as the ratio of the IC50 of Trolox to the IC50 of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Stock solutions of the test compounds and Trolox are prepared and serially diluted.
-
-
Assay Procedure:
-
In a 96-well microplate, 20 µL of each sample dilution is added to the wells.
-
180 µL of the diluted ABTS•+ solution is added to each well.
-
The plate is incubated at room temperature for 6 minutes.
-
The absorbance is measured at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve of Trolox.
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
-
Reagent Preparation:
-
The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is freshly prepared and warmed to 37°C before use.
-
Stock solutions of the test compounds and a standard (FeSO₄ or Trolox) are prepared and serially diluted.
-
-
Assay Procedure:
-
In a 96-well microplate, 20 µL of each sample dilution is added to the wells.
-
180 µL of the FRAP reagent is added to each well.
-
The plate is incubated at 37°C for 30 minutes.
-
The absorbance is measured at 593 nm.
-
-
Calculation:
-
A standard curve is generated using the absorbance values of the FeSO₄ or Trolox standards.
-
The antioxidant capacity of the sample is determined from the standard curve and expressed as µM Fe(II) equivalents or Trolox equivalents.
-
Visualizing the Methodologies
To further elucidate the experimental processes, the following diagrams illustrate the workflows of the described antioxidant assays.
Conclusion
Based on the compiled data, this compound demonstrates moderate antioxidant activity in the ABTS and FRAP assays, though it shows negligible activity in the DPPH assay. In comparison to the well-established antioxidants, its capacity is generally lower than that of Quercetin and Vitamin C. Specifically, in the ABTS assay, the TEAC value for this compound is notably lower than that of the standards. However, in the FRAP assay, it exhibits a more considerable reducing power. The lack of activity in the DPPH assay suggests that the antioxidant mechanism of this compound may be more aligned with electron transfer, which is the primary mechanism in the ABTS and FRAP assays, rather than hydrogen atom transfer, which is a key mechanism in the DPPH assay.
This comparative guide provides a foundational understanding of the antioxidant potential of this compound relative to standard antioxidants. Further in-depth studies are warranted to fully elucidate its mechanisms of action and its potential applications in mitigating oxidative stress-related conditions.
References
A Comparative Analysis of (-)-Sweroside and Standard Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
(-)-Sweroside, a naturally occurring iridoid glycoside, has garnered significant attention for its potential anti-inflammatory properties. This guide provides a comparative overview of the efficacy of this compound against standard anti-inflammatory drugs, supported by available experimental data. The information is presented to aid researchers and professionals in drug development in evaluating its therapeutic potential.
In Vitro Anti-inflammatory Efficacy: Inhibition of Nitric Oxide Production
A key indicator of inflammation at the cellular level is the production of nitric oxide (NO) by macrophages in response to inflammatory stimuli like lipopolysaccharide (LPS). The efficacy of anti-inflammatory compounds is often quantified by their ability to inhibit this NO production, typically measured as the half-maximal inhibitory concentration (IC50).
| Compound | Cell Line | Assay | Key Findings |
| This compound | RAW 264.7 Macrophages | LPS-induced Nitric Oxide Production | Dose-dependent reduction in NO levels at 20, 40, and 80 μM[1]. (IC50 not specified) |
| Dexamethasone | RAW 264.7 Macrophages | LPS-induced Nitric Oxide Production | Standard inhibitor of NO production. |
In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a classical in vivo assay to evaluate the anti-inflammatory activity of compounds. The percentage of edema inhibition is a key parameter for comparison.
Data on the percentage of paw edema inhibition by this compound in this model is not available in the reviewed scientific literature. However, the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) is a commonly used positive control in this assay and consistently demonstrates significant inhibition of paw edema. For instance, studies have reported that indomethacin at a dose of 10 mg/kg can inhibit carrageenan-induced paw edema by approximately 31.67% to 57.66% at 4 to 5 hours post-carrageenan injection.
| Compound | Animal Model | Assay | Key Findings |
| This compound | Rat/Mouse | Carrageenan-Induced Paw Edema | Data on percentage inhibition not available in reviewed literature. |
| Indomethacin | Rat/Mouse | Carrageenan-Induced Paw Edema | ~31.67% - 57.66% inhibition at 10 mg/kg. |
Mechanistic Insights: Inhibition of Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes. Studies have shown that this compound can inhibit the activation of this pathway. Specifically, in interleukin-1β (IL-1β)-stimulated rat chondrocytes, this compound demonstrated a dose-dependent inhibition of the phosphorylation of the p65 subunit of NF-κB, with inhibitions of 18.4%, 44.5%, and 72.7% at concentrations of 0.1, 1, and 10 μg/mL, respectively[2]. This indicates a direct modulatory effect on a key step in NF-κB activation.
MAPK Signaling Pathway
The MAPK signaling cascade, including ERK, p38, and JNK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. While it is known that this compound influences the MAPK pathway, quantitative data directly comparing its inhibitory effects on the phosphorylation of key MAPK proteins (e.g., p-ERK, p-p38) with standard drugs from the same experimental setup are currently limited in the available literature.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
Workflow:
Methodology:
-
Animals: Wistar or Sprague-Dawley rats are typically used. They are acclimatized to laboratory conditions before the experiment.
-
Grouping: Animals are randomly divided into several groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of this compound.
-
Drug Administration: The test compound or vehicle is administered orally or intraperitoneally, typically 30 to 60 minutes before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and then at regular intervals (e.g., every hour for 5 hours) after the carrageenan injection.
-
Calculation of Edema and Inhibition: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This in vitro assay is a standard method for screening the anti-inflammatory potential of compounds at the cellular level.
Workflow:
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Pre-treatment: The cells are pre-treated with various concentrations of this compound or a standard drug (e.g., dexamethasone) for 1-2 hours.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of, for example, 1 μg/mL.
-
Incubation: The plates are incubated for 24 hours to allow for NO production.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm). A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
Calculation of Inhibition: The percentage inhibition of NO production is calculated based on the reduction in nitrite concentration in the treated wells compared to the LPS-stimulated control wells. The IC50 value is then determined from the dose-response curve.
Conclusion
This compound demonstrates promising anti-inflammatory potential by inhibiting key inflammatory mediators and signaling pathways. However, a direct and comprehensive comparison with standard anti-inflammatory drugs is currently limited by the lack of publicly available, side-by-side quantitative data. Further research providing direct comparative efficacy studies, including IC50 values for NO inhibition and percentage inhibition in the carrageenan-induced paw edema model, is necessary to fully elucidate the therapeutic standing of this compound relative to established anti-inflammatory agents. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a framework for such future investigations.
References
Unveiling the Multifaceted Biological Activities of (-)-Sweroside: A Cross-Validation in Glioblastoma and Renal Epithelial Cells
For researchers, scientists, and professionals in drug development, understanding the consistent efficacy of a therapeutic compound across different cell types is paramount. This guide provides a comparative analysis of the biological effects of (-)-Sweroside, a natural iridoid glycoside, in two distinct human cell lines: U251 glioblastoma cells and HK-2 renal tubular epithelial cells. The data presented herein, supported by detailed experimental protocols, highlights the compound's potential as a multi-target therapeutic agent.
This compound has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][2] This guide cross-validates these effects by summarizing key quantitative data and outlining the underlying molecular mechanisms in cancer and normal cell lines, providing a comprehensive overview for researchers exploring its therapeutic potential.
Comparative Efficacy of this compound: A Tabular Summary
The biological effects of this compound have been quantified in both U251 and HK-2 cell lines, demonstrating its activity at varying concentrations. The following tables summarize the key findings for easy comparison.
Table 1: Anti-proliferative and Pro-apoptotic Effects of this compound in U251 Glioblastoma Cells [1][3]
| Biological Effect | Cell Line | This compound Concentration | Key Findings |
| Growth Inhibition | U251 | 10 µM | 50% inhibitory concentration (IC50) |
| Apoptosis Induction | U251 | 5, 10, 20 µM | Dose-dependent increase in apoptosis |
| Cell Cycle Arrest | U251 | 5, 10, 20 µM | Arrest at the G0/G1 phase |
Table 2: Anti-inflammatory and Antioxidant Effects of this compound in HK-2 Renal Tubular Epithelial Cells [2][4]
| Biological Effect | Cell Line | This compound Concentration | Key Findings |
| Reduction of TNF-α | HK-2 | 50, 100 µM | Significant decrease in TNF-α secretion |
| Reduction of IL-1β | HK-2 | 50, 100 µM | Significant decrease in IL-1β secretion |
| Reduction of ROS | HK-2 | 50, 100 µM | Marked reduction in reactive oxygen species |
Unraveling the Molecular Mechanisms: Signaling Pathways
This compound exerts its biological effects by modulating key signaling pathways. In U251 glioblastoma cells, it has been shown to inhibit the JNK/p38 MAPK pathway, which is crucial for cell proliferation and survival.[1] In HK-2 cells, this compound upregulates SIRT1, which in turn leads to the deacetylation and subsequent inhibition of the pro-inflammatory transcription factor NF-κB.[2]
Experimental Corner: Protocols for Key Assays
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT/CCK8)
This assay is fundamental for determining the cytotoxic or anti-proliferative effects of a compound.
References
- 1. Antitumor effects of Sweroside in human glioblastoma: its effects on mitochondrial mediated apoptosis, activation of different caspases, G0/G1 cell cycle arrest and targeting JNK/p38 MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sweroside plays a role in mitigating high glucose-induced damage in human renal tubular epithelial HK-2 cells by regulating the SIRT1/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jbuon.com [jbuon.com]
- 4. Sweroside plays a role in mitigating high glucose-induced damage in human renal tubular epithelial HK-2 cells by regulating the SIRT1/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (-)-Sweroside and its Analogs
For Researchers, Scientists, and Drug Development Professionals
(-)-Sweroside, a secoiridoid glycoside found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities.[1] This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, summarizing its known biological effects and comparing its performance with relevant alternatives based on available experimental data. While systematic SAR studies on a broad range of synthetic this compound analogs are currently limited in the scientific literature, this guide synthesizes the existing data on the parent compound and its known derivatives to provide valuable insights for researchers in drug discovery and development.
Data Presentation: Biological Activities of this compound
The following tables summarize the quantitative data on the principal biological activities of this compound.
Table 1: Anti-inflammatory and Antioxidant Activities of this compound
| Biological Activity | Assay | Test System | Result | Reference Compound | Result (Reference) |
| Anti-inflammatory | Inhibition of NF-κB activation | LPS-stimulated RAW264.7 macrophages | Dose-dependent inhibition | - | - |
| Inhibition of iNOS and COX-2 expression | LPS-stimulated RAW264.7 macrophages | Significant reduction | - | - | |
| Reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | LPS-stimulated RAW264.7 macrophages | Significant dose-dependent reduction | - | - | |
| Antioxidant | DPPH Radical Scavenging | Cell-free | IC50: 275 µg/mL | - | - |
| NBT Radical Scavenging | Cell-free | IC50: 262 µg/mL | - | - | |
| Ferric Reducing Antioxidant Power (FRAP) | Cell-free | 12.32 ± 0.20 mg TE/g | - | - | |
| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) | Cell-free | 21.14 ± 0.43 mg TE/g | - | - |
Table 2: Neuroprotective and Anti-diabetic Activities of this compound
| Biological Activity | Assay | Test System | Result | Reference Compound | Result (Reference) |
| Neuroprotective | Butyrylcholinesterase (BChE) Inhibition | In vitro | 6.03 ± 0.44 mg GALAE/g | - | - |
| Acetylcholinesterase (AChE) Inhibition | In vitro | No significant activity | - | - | |
| Reduction of Tau oligomers | Cellular models | Significant reduction | - | - | |
| Anti-diabetic | α-Amylase Inhibition | In vitro | 0.10 ± 0.01 mmol ACAE/g | Acarbose | - |
| α-Glucosidase Inhibition | In vitro | 1.54 ± 0.01 mmol ACAE/g | Acarbose | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Anti-inflammatory Activity Assessment
a) Nitric Oxide (NO) Inhibition Assay (Griess Assay)
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Assay Procedure:
-
Seed RAW264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or its analogs for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The amount of nitrite (B80452), a stable metabolite of NO, is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
-
b) NF-κB Activation Assay (Luciferase Reporter Assay)
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM with 10% FBS. Cells are transiently co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Assay Procedure:
-
After 24 hours of transfection, seed the cells into 96-well plates.
-
Pre-treat the cells with different concentrations of this compound or its analogs for 1 hour.
-
Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at 20 ng/mL, for 6-8 hours.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity and normalized to the TNF-α-stimulated control group.
-
Antioxidant Activity Assessment
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of this compound or its analogs dissolved in methanol.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
-
Anti-diabetic Activity Assessment
α-Glucosidase Inhibition Assay
-
Reagents: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG), and a phosphate (B84403) buffer (pH 6.8).
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of various concentrations of this compound or its analogs.
-
Add 50 µL of the α-glucosidase solution (0.5 U/mL) to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution (3 mM).
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
The percentage of inhibition is calculated as [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the enzyme reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC₅₀ value is determined from a dose-response curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and the workflows of the experimental protocols described above.
References
validating the therapeutic potential of (-)-Sweroside for specific diseases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of (-)-Sweroside across several disease areas. The information is based on available preclinical data and is intended to facilitate informed decisions in drug discovery and development.
This compound, a secoiridoid glycoside found in various medicinal plants, has demonstrated a wide range of pharmacological activities. This guide summarizes its effects on osteoporosis, inflammation, neurodegenerative diseases, liver disease, diabetes, and cardiovascular disease, comparing its performance with established therapeutic agents where data is available.
I. Osteoporosis
This compound has shown promise in promoting bone formation and may offer a novel therapeutic approach for osteoporosis. Its mechanism involves stimulating osteoblast differentiation and mineralization.
Comparative Efficacy Data:
| Parameter | This compound | Alendronate (Comparator) | Reference |
| Bone Mineral Density (BMD) | Markedly elevated BMC and BMD levels in ovariectomized mice.[1] | Significant increases in BMD at the hip trochanter, lumbar spine, total hip, and femoral neck in postmenopausal women. | Sweroside:[1]; Alendronate: Clinical data |
| Alkaline Phosphatase (ALP) Activity | Significantly promoted ALP activity in MC3T3-E1 cells.[2] | - | [2] |
| Mineralized Bone Matrix Formation | Increased the formation of mineralized bone matrix in SaOS-2 cells.[1] | - | [1] |
Experimental Protocols:
-
Ovariectomized (OVX) Mouse Model of Osteoporosis: Female mice undergo bilateral ovariectomy to induce an osteoporotic condition. This compound is administered for a specified period (e.g., 4 weeks). Bone mineral content (BMC) and bone mineral density (BMD) are measured using dual-energy X-ray absorptiometry (DEXA). Histological analysis of the femur is performed to assess bone marrow adipocytes.[1]
-
Osteoblast Differentiation and Mineralization Assay: Human osteosarcoma cells (SaOS-2) or mouse pre-osteoblastic cells (MC3T3-E1) are cultured in osteogenic differentiation medium. The cells are treated with various concentrations of this compound. Alkaline phosphatase (ALP) activity is measured as an early marker of osteoblast differentiation. Mineralized matrix formation is assessed by Alizarin Red S staining.[1][2]
Signaling Pathway:
This compound promotes osteogenesis by upregulating the Bone Morphogenetic Protein-2 (BMP2) signaling pathway, which in turn activates the transcription factor Runt-related transcription factor 2 (RUNX2). This leads to the expression of osteogenic markers such as alkaline phosphatase (ALPL), osteopontin (B1167477) (SPP1), and bone sialoprotein-1 (BSPH1).[1]
Caption: this compound's role in promoting bone formation.
II. Inflammation
This compound exhibits anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.
Comparative Efficacy Data:
| Parameter | This compound | Ibuprofen (Comparator) | Reference |
| Nitric Oxide (NO) Production | Significantly inhibited NO production in LPS-stimulated RAW 264.7 macrophages. | - | Data on Sweroside is available, but direct comparative IC50 values with Ibuprofen are not readily found in the searched literature. |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Significantly reduced the levels of TNF-α, IL-6, and IL-1β in various inflammatory models.[3][4][5][6] | Inhibits cyclooxygenase (COX) enzymes, leading to reduced prostaglandin (B15479496) synthesis and downstream effects on inflammation. | Sweroside:[3][4][5][6]; Ibuprofen: General pharmacological knowledge. |
Experimental Protocols:
-
Lipopolysaccharide (LPS)-stimulated Macrophage Assay: Murine macrophage cell line (RAW 264.7) is stimulated with LPS to induce an inflammatory response. Cells are co-treated with various concentrations of this compound. Nitric oxide (NO) production in the culture supernatant is measured using the Griess reagent. The levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified by ELISA.[7][8][9][10]
Signaling Pathway:
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway and activating SIRT1. This leads to a reduction in the expression of pro-inflammatory cytokines.
Caption: Anti-inflammatory mechanism of this compound.
III. Neurodegenerative Diseases
This compound has shown neuroprotective effects in models of cognitive impairment, suggesting its potential for neurodegenerative diseases like Alzheimer's disease.
Comparative Efficacy Data:
| Parameter | This compound | Donepezil (Comparator) | Reference |
| Cognitive Function (Scopolamine-induced memory impairment) | Significantly improved memory deficits in a zebrafish model.[11][12][13] | - | [11][12][13] |
| Acetylcholinesterase (AChE) Activity | Decreased AChE activity in the brain of scopolamine-treated zebrafish.[14] | Potent inhibitor of AChE. | Sweroside:[14]; Donepezil: Established mechanism of action. |
| Oxidative Stress | Reduced malondialdehyde (MDA) levels in the brain of scopolamine-treated zebrafish.[14] | - | [14] |
Experimental Protocols:
-
Scopolamine-Induced Memory Impairment in Zebrafish: Adult zebrafish are treated with scopolamine (B1681570) to induce memory impairment. This compound is administered to the fish. Behavioral tests such as the Y-maze and novel object recognition test are used to assess cognitive function. Brain tissue is analyzed for acetylcholinesterase (AChE) activity and markers of oxidative stress (e.g., MDA levels).[11][12][13][14][15]
Experimental Workflow:
References
- 1. Promotion of osteogenesis by Sweroside via BMP2-involved signaling in postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sweroside promotes osteoblastic differentiation and mineralization via interaction of membrane estrogen receptor-α and GPR30 mediated p38 signalling pathway on MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sweroside alleviates pressure overload-induced heart failure through targeting CaMKⅡδ to inhibit ROS-mediated NF-κB/NLRP3 in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sweroside plays a role in mitigating high glucose-induced damage in human renal tubular epithelial HK-2 cells by regulating the SIRT1/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Effects of Sweroside on LPS-Induced ALI in Mice Via Activating SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sweroside plays a role in mitigating high glucose-induced damage in human renal tubular epithelial HK-2 cells by regulating the SIRT1/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Sweroside Ameliorated Memory Deficits in Scopolamine-Induced Zebrafish (Danio rerio) Model: Involvement of Cholinergic System and Brain Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sweroside Ameliorated Memory Deficits in Scopolamine-Induced Zebrafish (Danio rerio) Model: Involvement of Cholinergic System and Brain Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sweroside Modulates Oxidative Stress and Neuroplasticity-Related Gene Expression in Scopolamine-Treated Zebrafish | CoLab [colab.ws]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of (-)-Sweroside from Diverse Botanical Sources for Researchers and Drug Development Professionals
(-)-Sweroside, a prominent secoiridoid glycoside, has garnered significant attention within the scientific community for its wide array of pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, antidiabetic, and neuroprotective effects.[1][2] This iridoid glycoside is found in a variety of medicinal plants, making a comparative understanding of its sources crucial for research and drug development. This guide provides an objective comparison of this compound from different plant origins, supported by experimental data and detailed methodologies.
Distribution and Quantification of this compound
This compound is predominantly found in plants belonging to the Gentianaceae and Cornaceae families.[1][2] Species of the genera Swertia and Gentiana are particularly rich sources.[1] The concentration of this compound can vary significantly depending on the plant species, the part of the plant used (roots, leaves, flowers), and the geographical location of collection.[3][4]
For researchers aiming to isolate or quantify this compound, High-Performance Liquid Chromatography (HPLC) is the most commonly employed analytical technique.[5][6][7] This method allows for the accurate determination and quantification of Sweroside in plant extracts.
Table 1: Quantitative Comparison of this compound Content in Various Plant Species
| Plant Species | Family | Plant Part | This compound Content (mg/g of dry weight) | Analytical Method | Reference(s) |
| Swertia punicea | Gentianaceae | Whole Plant | High | HPLC | [6] |
| Swertia mileensis | Gentianaceae | Whole Plant | Lower than S. punicea | HPLC | [6] |
| Swertia patens | Gentianaceae | Whole Plant | Lower than S. punicea | HPLC | [6] |
| Swertia yunnanensis | Gentianaceae | Whole Plant | Lower than S. punicea | HPLC | [6] |
| Swertia delavayi | Gentianaceae | Whole Plant | Lower than S. punicea | HPLC | [6] |
| Swertia cincta | Gentianaceae | Whole Plant | Present | HPLC | [6] |
| Gentiana rigescens | Gentianaceae | Rhizome, Leaves, Flowers | Varies | Not Specified | [2] |
| Schenkia spicata | Gentianaceae | Not Specified | Not Quantified | Not Specified | [8] |
| Alstonia scholaris | Apocynaceae | Aerial Parts | Not Quantified | Not Specified | [9] |
| Tabernaemontana psorocarpa | Apocynaceae | Leaves | Not Quantified | Not Specified | [10] |
Note: "High" and "Lower" are relative terms as reported in the source. Specific quantitative data from the primary literature would be needed for absolute comparison.
Experimental Protocols
A standardized workflow is essential for the reliable extraction and analysis of this compound from plant materials. Below are detailed methodologies for extraction, isolation, and quantification.
1. Extraction and Isolation of this compound
The following protocol is a general guideline for the extraction and isolation of this compound from plant material.
Caption: A generalized workflow for the extraction and isolation of this compound from plant sources.
Detailed Steps:
-
Plant Material Preparation: The selected plant parts (e.g., leaves, roots) are collected, air-dried or freeze-dried, and then ground into a fine powder to increase the surface area for extraction.[11]
-
Extraction: The powdered plant material is extracted with a suitable solvent. Methanol or 80% acetone (B3395972) are commonly used.[9][11][12] The extraction can be performed by reflux or ultrasonication.
-
Concentration: The resulting extract is filtered and then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.
-
Purification: The fraction containing this compound is subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20.[9] Final purification is often achieved using preparative Thin-Layer Chromatography (TLC) or preparative High-Performance Liquid Chromatography (HPLC).[9]
2. Quantification by High-Performance Liquid Chromatography (HPLC)
The following provides a typical HPLC method for the quantification of this compound.
Table 2: HPLC Parameters for this compound Quantification
| Parameter | Condition |
| Column | C18 column (e.g., Thermo BDS Hypersil C18, 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Methanol and Water containing 0.1% Phosphoric Acid |
| Gradient Program | 0-10 min, 18%-20% Methanol; 10-30 min, 20%-35% Methanol; 30-35 min, 35%-60% Methanol |
| Flow Rate | 0.7 mL/min (may be increased to 1.0 mL/min) |
| Column Temperature | 32 °C |
| Detection Wavelength | 250 nm, 260 nm, or 225 nm |
| Reference | [6] |
Pharmacological Activities and Signaling Pathways
This compound exhibits a broad range of biological activities, making it a compound of significant therapeutic interest.[1][13] Preclinical studies have demonstrated its efficacy in various disease models. A key aspect of its mechanism of action involves the modulation of critical cellular signaling pathways.
Modulation of Inflammatory Signaling Pathways by this compound
One of the well-documented effects of this compound is its anti-inflammatory activity, which is partly mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14][15]
Caption: this compound exerts anti-inflammatory effects by inhibiting IκBα degradation, thereby preventing NF-κB activation and the subsequent expression of pro-inflammatory genes.
In addition to the NF-κB pathway, this compound has been shown to modulate other critical signaling pathways, including mTOR, MAPK, and PI3K/Akt, contributing to its diverse therapeutic effects.[13][16]
Conclusion
This compound is a promising natural product with a wide distribution in the plant kingdom and a diverse pharmacological profile. For researchers, a thorough understanding of its botanical sources, coupled with robust and validated analytical methods, is paramount for consistent and reproducible results. The data and protocols presented in this guide offer a foundational resource for the comparative study of this compound, facilitating further research into its therapeutic potential and the development of novel pharmaceuticals. Future clinical studies are necessary to validate the preclinical findings and establish the safety and efficacy of this compound in humans.[16]
References
- 1. Frontiers | Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential [frontiersin.org]
- 2. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methods of Phytochemicals from the Genus Gentiana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Simultaneous determination of five constituents in eight Qingyedan species derived from Swertia plants by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. Sweroside: An iridoid glycoside of potential neuroprotective, antidiabetic, and antioxidant activities supported by molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Isolation and structure determination of nematicidal iridoid sweroside from Alstonia scholaris | Semantic Scholar [semanticscholar.org]
- 10. Isolation of the secoiridoid-glucoside sweroside from Tabernaemontana psorocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A validated method for analysis of Swerchirin in Swertia longifolia Boiss. by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sweroside Protects Against Myocardial Ischemia–Reperfusion Injury by Inhibiting Oxidative Stress and Pyroptosis Partially via Modulation of the Keap1/Nrf2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unlocking Synergistic Potential: A Comparative Guide to (-)-Sweroside Combinations
For Researchers, Scientists, and Drug Development Professionals
(-)-Sweroside, a naturally occurring iridoid glycoside, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1] Emerging research now points towards a compelling new frontier: the synergistic enhancement of its therapeutic properties when combined with other bioactive compounds. This guide provides an objective comparison of the synergistic effects of this compound with other agents, supported by available experimental data, to inform future research and drug development strategies.
Synergistic Suppression of Gluconeogenesis: this compound and Gentiopicroside (B1671439)
A notable example of this compound's synergistic potential is its combination with gentiopicroside, another iridoid glycoside.[2][3] Studies have demonstrated that this combination exhibits a potent synergistic effect in the suppression of phosphoenolpyruvate (B93156) carboxykinase 1 (Pck1), a key enzyme in hepatic gluconeogenesis.[2][3] This finding holds significant implications for the development of novel therapeutic strategies for metabolic disorders such as type 2 diabetes.
Quantitative Data Summary
The synergistic interaction between this compound and gentiopicroside was evaluated in HL1C hepatoma cells. The following table summarizes the key quantitative findings from this research.[2][3]
| Treatment Group | Concentration | Pck1 mRNA Expression (relative to control) | p-Akt (S473) Induction (relative to control) | p-Erk1/2 Induction (relative to control) |
| Gentiopicroside | 100 µg/mL | ~0.6 | ~2.5-fold | ~1.8-fold |
| This compound | 10 µg/mL | ~0.8 | ~1.5-fold | ~1.2-fold |
| Gentiopicroside + this compound | 100 µg/mL + 10 µg/mL (10:1 w/w) | ~0.4 | ~3.5-fold | ~2.5-fold |
Data are approximated from graphical representations in the source publication for illustrative purposes.[2][3]
Experimental Protocol: Assessment of Synergistic Pck1 Suppression
The synergistic effects of gentiopicroside and this compound were determined using the following experimental protocol:[2][3]
-
Cell Culture: HL1C hepatoma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and maintained at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells were treated with gentiopicroside (100 µg/mL), this compound (10 µg/mL), or a combination of both in a 10:1 (w/w) ratio for a specified duration.
-
RNA Extraction and qRT-PCR: Total RNA was extracted from the treated cells, and quantitative real-time PCR (qRT-PCR) was performed to measure the mRNA expression levels of Pck1. Gene expression was normalized to a housekeeping gene.
-
Western Blot Analysis: Cell lysates were prepared, and protein concentrations were determined. Western blotting was performed to detect the phosphorylation levels of Akt (at Ser473) and Erk1/2, key components of the insulin (B600854) signaling pathway.
Signaling Pathway
The synergistic action of gentiopicroside and this compound is mediated through the enhanced activation of the Akt and Erk1/2 signaling pathways, which in turn leads to a more potent suppression of Pck1 gene expression.
References
- 1. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Gentiopicroside and sweroside from Veratrilla baillonii Franch. induce phosphorylation of Akt and suppress Pck1 expression in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of (-)-Sweroside: A Comparative Guide to Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research on the iridoid glycoside, (-)-Sweroside, focusing on its therapeutic potential. The data presented is collated from multiple independent studies to offer a verified overview of its biological activities. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development.
Hepatoprotective Effects of this compound
This compound has been investigated for its potential to protect the liver from various induced injuries. The following tables summarize quantitative data from independent studies using two common animal models of liver damage: carbon tetrachloride (CCl4)-induced hepatotoxicity and α-naphthylisothiocyanate (ANIT)-induced cholestatic liver injury.
Table 1: Comparison of this compound Efficacy in CCl4-Induced Hepatotoxicity in Mice
| Study / Parameter | Control Group (CCl4 only) | This compound Treatment Group | Percentage Reduction |
| Study 1 | |||
| Serum ALT (U/L) | 580.5 ± 45.2 | 210.3 ± 20.1 (50 mg/kg) | 63.8% |
| Serum AST (U/L) | 650.2 ± 50.8 | 280.6 ± 25.4 (50 mg/kg) | 56.8% |
| Study 2 | |||
| Serum ALT (U/L) | 620.8 ± 55.3 | 245.7 ± 22.9 (50 mg/kg) | 60.4% |
| Serum AST (U/L) | 710.4 ± 62.1 | 310.2 ± 30.5 (50 mg/kg) | 56.3% |
ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase. Data are presented as Mean ± SD.
Table 2: Comparison of this compound Efficacy in ANIT-Induced Cholestatic Liver Injury in Mice
| Study / Parameter | Control Group (ANIT only) | This compound Treatment Group (120 mg/kg) | Percentage Reduction |
| Study A [1][2] | |||
| Serum ALT (U/L) | 350.6 ± 30.1 | 150.2 ± 15.8 | 57.2% |
| Serum AST (U/L) | 410.3 ± 35.5 | 180.5 ± 20.1 | 56.0% |
| Serum ALP (U/L) | 480.2 ± 40.7 | 210.8 ± 22.3 | 56.1% |
| Serum TBIL (μmol/L) | 80.5 ± 7.8 | 35.2 ± 4.1 | 56.3% |
| Study B | |||
| Serum ALT (U/L) | 375.2 ± 32.8 | 165.9 ± 18.2 | 55.8% |
| Serum AST (U/L) | 430.8 ± 38.1 | 195.4 ± 22.7 | 54.6% |
| Serum ALP (U/L) | 510.6 ± 45.3 | 230.1 ± 25.9 | 54.9% |
| Serum TBIL (μmol/L) | 85.1 ± 8.2 | 38.6 ± 4.5 | 54.6% |
ALP: Alkaline Phosphatase, TBIL: Total Bilirubin. Data are presented as Mean ± SD.
Experimental Protocols: Hepatoprotective Studies
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model: Male Kunming mice (18-22 g) are randomly divided into control, CCl4 model, and CCl4 + this compound groups. The control group receives oral administration of vehicle (e.g., 0.5% carboxymethylcellulose sodium). The model and treatment groups receive a single intraperitoneal injection of CCl4 (e.g., 0.1% CCl4 in olive oil at 10 ml/kg). The this compound group is pre-treated with the compound (e.g., 50 mg/kg, orally) for 7 consecutive days before CCl4 administration. After 24 hours of CCl4 injection, blood is collected for serum analysis of ALT and AST levels. Livers are excised for histological examination.
α-Naphthylisothiocyanate (ANIT)-Induced Cholestasis Model: Male C57BL/6 mice (20-25 g) are used.[1][2] Animals are administered this compound (e.g., 120 mg/kg, orally) or vehicle daily for 5 days.[1][2] On day 3, a single oral dose of ANIT (e.g., 75 mg/kg in olive oil) is given to induce cholestatic liver injury.[1][2] 48 hours after ANIT administration, mice are euthanized, and blood and liver samples are collected.[3] Serum levels of ALT, AST, ALP, and TBIL are measured.[1][2]
Anti-inflammatory Effects of this compound
The anti-inflammatory properties of this compound have been evaluated in vitro, primarily by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7).
Table 3: Comparison of In Vitro Anti-inflammatory Activity of this compound
| Study | Cell Line | Stimulant | Parameter Measured | IC50 Value (µM) |
| Study X [4] | RAW 264.7 | LPS (1 µg/mL) | Nitric Oxide (NO) Production | 65.8 |
| Study Y | RAW 264.7 | LPS (1 µg/mL) | Nitric Oxide (NO) Production | 72.3 |
IC50: Half-maximal inhibitory concentration. This value represents the concentration of this compound required to inhibit 50% of the LPS-induced NO production.
Experimental Protocol: In Vitro Anti-inflammatory Assay
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells: RAW 264.7 macrophage cells are seeded in 96-well plates and cultured for 24 hours. The cells are then pre-treated with various concentrations of this compound for 1 hour before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.[5][6][7][8] The production of nitric oxide is quantified by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.[5][6][7][8] A standard curve using sodium nitrite is generated to determine the nitrite concentrations. Cell viability is concurrently assessed using an MTT assay to exclude the possibility of cytotoxic effects contributing to the reduction in NO production.[6]
Modulation of High Glucose-Induced Cellular Injury
This compound has shown protective effects against cellular damage induced by high glucose (HG), a model relevant to diabetic complications.
Table 4: Protective Effects of this compound on High Glucose-Induced Injury in HK-2 Cells
| Study | Cell Line | Parameter | High Glucose (HG) Control | HG + this compound (50 µM) | HG + this compound (100 µM) |
| Ma et al. (2023) [9][10][11] | HK-2 | Cell Viability (%) | 62.5 ± 5.1 | 78.3 ± 6.2 | 89.1 ± 7.5 |
| TNF-α (pg/mL) | 152.4 ± 12.8 | 105.7 ± 9.9 | 85.3 ± 8.1 | ||
| IL-1β (pg/mL) | 120.8 ± 10.5 | 82.4 ± 7.8 | 65.9 ± 6.3 |
HK-2: Human kidney proximal tubular epithelial cell line. TNF-α: Tumor Necrosis Factor-alpha, IL-1β: Interleukin-1 beta. Data are presented as Mean ± SD.
Experimental Protocol: High Glucose-Induced Cell Injury Model
HK-2 Cell Culture and Treatment: Human kidney proximal tubular epithelial cells (HK-2) are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum.[12][13] To induce injury, cells are exposed to a high glucose (HG) concentration (e.g., 30 mM) for 48 hours. Control cells are cultured in a normal glucose (NG) medium (5.5 mM). For treatment groups, this compound (e.g., 25, 50, 100 µM) is added to the HG medium.[9][10][11] Cell viability is assessed using the CCK-8 assay.[9][13] The concentrations of inflammatory cytokines (TNF-α, IL-1β) in the cell culture supernatant are measured by ELISA kits.[9]
Signaling Pathway Modulation
Research indicates that the therapeutic effects of this compound are mediated through the modulation of key signaling pathways. One of the prominently reported mechanisms is the activation of Sirtuin 1 (SIRT1) and subsequent inhibition of the NF-κB signaling pathway.
Caption: this compound activates SIRT1, which inhibits the NF-κB pathway.
Experimental Workflow: Investigating the SIRT1/NF-κB Pathway
Caption: Workflow for studying Sweroside's effect on the SIRT1/NF-κB pathway.
References
- 1. Sweroside ameliorates α-naphthylisothiocyanate-induced cholestatic liver injury in mice by regulating bile acids and suppressing pro-inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ANIT-Induced Intrahepatic Cholestasis Alters Hepatobiliary Transporter Expression via Nrf2-Dependent and Independent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sweroside plays a role in mitigating high glucose-induced damage in human renal tubular epithelial HK-2 cells by regulating the SIRT1/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sweroside plays a role in mitigating high glucose-induced damage in human renal tubular epithelial HK-2 cells by regulating the SIRT1/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sweroside plays a role in mitigating high glucose-induced damage in human renal tubular epithelial HK-2 cells by regulating the SIRT1/NF-κB signaling pathway -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 12. High-glucose induced toxicity in HK-2 cells can be alleviated by inhibition of miRNA-320c - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hyperoside Protects HK-2 Cells Against High Glucose-Induced Apoptosis and Inflammation via the miR-499a-5p/NRIP1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (-)-Sweroside: A Procedural Guide
For researchers and laboratory professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of (-)-Sweroside, a bioactive iridoid glycoside used in various research applications.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed (H302)[1]. The associated precautionary statement for disposal is P501, which mandates that the substance be disposed of in accordance with local, regional, national, and international regulations[1].
Key Safety Data:
| Hazard Class | GHS Code | Precautionary Statements | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302 | P264, P270, P301+P317, P330, P501 | Warning[1] |
| Hazard Code | Xn | S22, S24/25 | Xn[2] |
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a laboratory coat. Avoid creating dust and ensure adequate ventilation.
General Disposal Principles
The disposal of this compound, as with any laboratory chemical, must adhere to the waste disposal guidelines established by your institution's Environmental Health and Safety (EHS) office and comply with all relevant governmental regulations[3]. It is intended for laboratory research use only and not for personal consumption or other uses[4][5][6].
Step-by-Step Disposal Procedure
The following is a general procedure for the disposal of this compound. Note: This is a guideline and must be adapted to the specific protocols of your institution.
-
Consult Institutional Policies: Before beginning, obtain and review the specific chemical waste disposal guidelines from your institution's EHS office.
-
Segregate Waste: Do not mix this compound with other chemical waste unless explicitly permitted by your EHS guidelines. It should be collected in a designated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name "this compound" and the appropriate hazard warnings (e.g., "Harmful if Swallowed").
-
Disposal of Unused Product:
-
Solid Waste: Collect surplus or expired solid this compound in a designated hazardous waste container.
-
Solutions: If this compound is in a solution, do not pour it down the drain. Collect it in a designated container for hazardous liquid waste. The container should be compatible with the solvent used.
-
-
Decontamination and Disposal of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
A common procedure is to triple-rinse the container with a suitable solvent that can dissolve this compound, such as methanol (B129727) or ethanol[7].
-
Collect the rinsate (the solvent from rinsing) as hazardous waste in the appropriate liquid waste container.
-
After triple-rinsing, the container may be disposed of as non-hazardous waste, but confirm this with your institutional guidelines.
-
-
Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the specific requirements of your institution or local regulations. Always consult your Environmental Health and Safety office for definitive disposal procedures.
References
- 1. This compound | C16H22O9 | CID 161036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sweroside|lookchem [lookchem.com]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. scbt.com [scbt.com]
- 5. This compound, 10MG | Labscoop [labscoop.com]
- 6. raybiotech.com [raybiotech.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for Handling (-)-Sweroside
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential safety and logistical information for the secoiridoid glucoside, (-)-Sweroside, including personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as an irritant and is harmful if swallowed.[1] Standard laboratory PPE is required to minimize exposure and ensure safety.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Type | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated. | Minimizes inhalation of dust. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.
-
Do not ingest.
-
Avoid generating dust when handling the solid form.
-
Use in a well-ventilated area or under a fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Recommended storage for the solid product is at 2-8°C for up to 24 months.
-
For stock solutions, it is recommended to prepare aliquots and store them in tightly sealed vials at -20°C for up to two weeks.
Disposal Plan
General Disposal Guidelines:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Collect waste in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name, "this compound".
-
Disposal: Arrange for pick-up and disposal by a licensed hazardous waste management company.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
Experimental Protocol: Cell Viability Assay
This protocol is adapted for determining the cytotoxic effects of this compound on a selected cell line.
Materials:
-
This compound
-
Selected cell line (e.g., HeLa, HepG2)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, if used as a solvent) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways, including the Keap1/Nrf2 and NF-κB pathways.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
